molecular formula C17H22N2O B583360 SR 16584

SR 16584

Numéro de catalogue: B583360
Poids moléculaire: 270.37 g/mol
Clé InChI: GIDZCNCCCWFCIN-YIONKMFJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[(1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-3H-indol-2-one is a synthetic organic compound designed for research applications. It features a 9-azabicyclo[3.3.1]nonane scaffold, a structure of significant interest in medicinal chemistry due to its resemblance to tropane alkaloids and its presence in pharmacologically active molecules . This specific stereochemistry (1S,5R) is often critical for selective interaction with biological targets. Compounds based on the 9-azabicyclo[3.3.1]nonane structure have been extensively investigated for their potential central nervous system (CNS) activity and have shown utility as key intermediates in synthesizing more complex therapeutic agents . Researchers may value this compound for exploring new ligand-receptor interactions, developing enzyme substrates, or as a building block in parallel synthesis and structure-activity relationship (SAR) studies. The integration of the oxindole (2-indolone) moiety with the azabicyclic core creates a novel molecular architecture, suggesting potential for unique binding profiles. This product is intended for research purposes by qualified laboratory personnel only.

Propriétés

IUPAC Name

1-[(1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-18-13-6-4-7-14(18)11-15(10-13)19-16-8-3-2-5-12(16)9-17(19)20/h2-3,5,8,13-15H,4,6-7,9-11H2,1H3/t13-,14+,15?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDZCNCCCWFCIN-YIONKMFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCC1CC(C2)N3C(=O)CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CCC[C@H]1CC(C2)N3C(=O)CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Unseen Hand at the Synapse: A Technical Guide to the Mechanism of Action of SR 16584

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the selective, noncompetitive antagonism of the α3β4 nicotinic acetylcholine receptor by SR 16584, offering a valuable tool for neuroscience and drug development research.

This technical guide provides a comprehensive overview of the mechanism of action of this compound, a selective antagonist of the α3β4 nicotinic acetylcholine receptor (nAChR). This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's pharmacological profile. We will explore its binding and functional characteristics, the signaling pathways it modulates, and the experimental methodologies used to elucidate its action.

Core Mechanism of Action: Selective and Noncompetitive Antagonism

This compound distinguishes itself as a highly selective antagonist for the α3β4 subtype of neuronal nAChRs.[1][2] Unlike competitive antagonists that vie with the endogenous ligand acetylcholine (ACh) for the same binding site, this compound acts noncompetitively.[1] This suggests that it binds to an allosteric site on the receptor, a location distinct from the ACh binding site, or it may act by physically obstructing the ion channel pore.[3][4][5] This noncompetitive inhibition is typically insurmountable, meaning its blocking effect cannot be overcome by increasing the concentration of the agonist.[5]

The primary functional consequence of this compound binding is the inhibition of ion flux through the α3β4 nAChR channel.[1] This blockade prevents the influx of cations, predominantly sodium (Na+) and calcium (Ca2+), that would normally occur upon receptor activation by acetylcholine.

Quantitative Pharmacological Profile

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Functional Potency of this compound

ParameterReceptor SubtypeValue (µM)Assay TypeReference
IC50α3β4 nAChR10.2Calcium Flux Assay[2]

Table 2: Selectivity Profile of this compound

Receptor SubtypeBinding Affinity (Ki)Functional Inhibition (IC50)Reference
α3β4 nAChR0.508 µM10.2 µM[1]
α4β2 nAChR> 100 µMNo measurable affinity[1]
α7 nAChR> 100 µMNo measurable affinity[1]

Modulation of Signaling Pathways

The antagonism of α3β4 nAChRs by this compound leads to the inhibition of downstream signaling cascades that are crucial for neuronal function.

Inhibition of Cation Influx and Depolarization

Activation of α3β4 nAChRs by acetylcholine opens a non-selective cation channel, leading to the influx of Na+ and Ca2+. This influx causes depolarization of the cell membrane, which can trigger the firing of action potentials and the activation of voltage-gated ion channels. This compound, by preventing the opening of the ion channel, directly blocks this initial signaling event.

G cluster_receptor α3β4 nAChR receptor Extracellular Domain Transmembrane Domain (Ion Channel) Intracellular Domain Na_Ca_in Na+ / Ca2+ Influx receptor:p2->Na_Ca_in Channel Opens ACh Acetylcholine (Agonist) ACh->receptor:p1 Binds SR16584 This compound (Antagonist) SR16584->receptor:p2 Binds (Noncompetitive) Depolarization Membrane Depolarization Na_Ca_in->Depolarization Leads to

Figure 1. Inhibition of α3β4 nAChR by this compound.
Attenuation of Calcium-Mediated Signaling

The influx of Ca2+ through α3β4 nAChRs acts as a second messenger, initiating a variety of intracellular signaling cascades. These can include the activation of protein kinases, modulation of gene expression, and the release of neurotransmitters. By blocking this initial calcium entry, this compound effectively dampens these downstream effects.

G cluster_downstream Downstream Signaling Ca_influx Ca2+ Influx (via α3β4 nAChR) PK_activation Protein Kinase Activation Ca_influx->PK_activation Gene_expression Gene Expression Modulation Ca_influx->Gene_expression NT_release Neurotransmitter Release Ca_influx->NT_release SR16584 This compound SR16584->Ca_influx Blocks

Figure 2. Blockade of downstream calcium signaling.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of established experimental techniques.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of this compound for various nAChR subtypes. The general principle involves a competition experiment where increasing concentrations of the unlabeled compound (this compound) are used to displace a radiolabeled ligand with known high affinity for the receptor.

G cluster_workflow Radioligand Binding Assay Workflow start Prepare membranes from cells expressing nAChR subtype incubate Incubate membranes with radioligand and varying concentrations of this compound start->incubate filter Separate bound from free radioligand via filtration incubate->filter quantify Quantify radioactivity of bound ligand filter->quantify analyze Analyze data to determine Ki value quantify->analyze end Determine binding affinity and selectivity analyze->end

Figure 3. Workflow for radioligand binding assays.

Detailed Methodology (based on Zaveri et al., 2010):

  • Membrane Preparation: Membranes from cell lines stably expressing the human α3β4, α4β2, or α7 nAChR subtypes are prepared.

  • Radioligand: [³H]epibatidine is typically used as the radioligand for α3β4 and α4β2 receptors, while [¹²⁵I]α-bungarotoxin is used for α7 receptors.

  • Incubation: Membranes, radioligand, and this compound are incubated in an appropriate buffer.

  • Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Competition binding curves are generated, and IC50 values are calculated. Ki values are then determined using the Cheng-Prusoff equation.

Functional Assays: Calcium Imaging

To assess the functional antagonism of this compound, calcium imaging is a commonly used technique. This method measures changes in intracellular calcium concentrations in response to receptor activation and inhibition.

Detailed Methodology (based on Zaveri et al., 2010):

  • Cell Culture: Cells expressing the α3β4 nAChR are cultured on plates suitable for fluorescence microscopy.

  • Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Stimulation: An agonist (e.g., epibatidine) is applied to the cells to induce an increase in intracellular calcium.

  • Inhibition: this compound is pre-incubated with the cells before the addition of the agonist to determine its inhibitory effect on the calcium response.

  • Data Acquisition: Changes in fluorescence intensity are monitored over time using a fluorescence plate reader or microscope.

  • Data Analysis: The inhibition of the agonist-induced calcium flux by this compound is quantified to determine the IC50 value.

Electrophysiology

Patch-clamp electrophysiology provides a direct measure of ion channel function. This technique can be used to characterize the effects of this compound on the ion currents mediated by α3β4 nAChRs.

General Protocol:

  • Cell Preparation: Whole-cell patch-clamp recordings are performed on cells expressing the α3β4 nAChR.

  • Agonist Application: An agonist is applied to the cell to elicit an inward current.

  • Antagonist Application: this compound is co-applied with the agonist or pre-applied to measure its effect on the agonist-induced current.

  • Data Analysis: The reduction in the current amplitude in the presence of this compound is used to quantify its antagonistic activity. The voltage-dependence of the block can also be investigated to provide further insights into the mechanism of action.

Conclusion

This compound is a valuable pharmacological tool for the study of α3β4 nicotinic acetylcholine receptors. Its high selectivity and noncompetitive mechanism of action make it particularly useful for dissecting the physiological and pathological roles of this specific nAChR subtype. The data and protocols presented in this guide provide a comprehensive foundation for researchers utilizing this compound in their investigations of neuronal signaling and for those involved in the development of novel therapeutics targeting the cholinergic system.

References

SR16584: A Technical Guide to a Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR16584 is a novel chemical entity identified as a potent and selective antagonist of the α3β4 nicotinic acetylcholine receptor (nAChR) subtype.[1][2] This receptor is implicated in a variety of physiological processes and is a significant target for therapeutic development, particularly in the context of addiction and certain neurological disorders.[1] This document provides an in-depth technical overview of SR16584, including its pharmacological properties, the experimental methodologies used for its characterization, and the relevant cellular signaling pathways.

Quantitative Pharmacological Data

The pharmacological profile of SR16584 has been characterized through in vitro binding and functional assays. The data highlight its high affinity and selectivity for the α3β4 nAChR.

ParameterReceptor SubtypeValueAssay TypeReference
Binding Affinity (Ki) α3β4507.86 ± 162.39 nMRadioligand Binding ([³H]epibatidine)[2]
α4β2>100 µMRadioligand Binding ([³H]epibatidine)[1][2]
α7>100 µMRadioligand Binding ([³H]epibatidine)[1][2]
Functional Antagonism (IC50) α3β410.2 µMCa²⁺ Flux Assay (FLIPR)[1]

Table 1: Quantitative Pharmacological Data for SR16584. This table summarizes the key binding affinity and functional antagonism values for SR16584 at various nAChR subtypes. The data demonstrates a significant selectivity for the α3β4 subtype over the α4β2 and α7 subtypes.

Mechanism of Action

SR16584 functions as a non-competitive antagonist at the α3β4 nAChR.[1] In functional assays, it has been shown to inhibit the calcium flux induced by the agonist epibatidine in cells expressing the α3β4 receptor.[1] Scatchard analysis of [³H]epibatidine binding in the presence of SR16584 indicates that it reduces the maximal binding capacity (Bmax) and alters the dissociation constant (Kd), which is characteristic of non-competitive inhibition.[1]

Experimental Protocols

The characterization of SR16584 involved standard and well-validated pharmacological assays. The following are detailed methodologies for the key experiments cited.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

  • Cell Lines and Membrane Preparation: Human Embryonic Kidney (HEK-293) cells stably transfected with the desired human nAChR subunits (e.g., α3 and β4) are cultured and harvested. The cells are then homogenized, and the cell membranes are isolated through centrifugation.

  • Radioligand: [³H]epibatidine, a high-affinity nAChR ligand, is used as the radiolabeled probe.

  • Assay Procedure:

    • Cell membranes are incubated with a fixed concentration of [³H]epibatidine and varying concentrations of the test compound (SR16584).

    • The incubation is carried out in a suitable buffer (e.g., Tris-HCl) at room temperature for a defined period to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled, high-affinity ligand like nicotine.

    • The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Fluorometric Imaging Plate Reader (FLIPR) Calcium Flux Assay

This cell-based functional assay measures the ability of a compound to antagonize the receptor's response to an agonist, typically by measuring changes in intracellular calcium concentration.

  • Cell Lines: HEK-293 cells stably expressing the human α3β4 nAChR are used.

  • Calcium Indicator Dye: A fluorescent calcium-sensitive dye (e.g., Fluo-4 AM) is loaded into the cells prior to the assay.

  • Assay Procedure:

    • Cells are plated in a microplate and loaded with the calcium indicator dye.

    • The test compound (SR16584) at various concentrations is pre-incubated with the cells.

    • The plate is then placed in a FLIPR instrument.

    • An agonist, such as epibatidine, is added to the wells to stimulate the α3β4 nAChRs.

    • The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the influx of calcium into the cells upon receptor activation.

  • Data Analysis: The antagonist effect is determined by the reduction in the agonist-induced fluorescence signal. The IC50 value is calculated by plotting the percentage of inhibition against the concentration of the antagonist.

Visualizations

Signaling Pathway and Antagonism

The following diagram illustrates the signaling cascade initiated by the activation of the α3β4 nAChR and the point of intervention by SR16584.

nAChR_Signaling cluster_membrane Cell Membrane nAChR α3β4 nAChR Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Channel Opening ACh Acetylcholine (Agonist) ACh->nAChR Binds & Activates SR16584 SR16584 (Antagonist) SR16584->nAChR Binds & Inhibits Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream Downstream Signaling Depolarization->Downstream

Caption: α3β4 nAChR signaling and SR16584 antagonism.

Experimental Workflow: Radioligand Binding Assay

This diagram outlines the key steps in the radioligand binding assay used to determine the binding affinity of SR16584.

Binding_Assay_Workflow Start Start: Prepare α3β4 nAChR Membranes Incubate Incubate Membranes with [³H]epibatidine & SR16584 Start->Incubate Separate Separate Bound & Free Ligand (Filtration) Incubate->Separate Quantify Quantify Bound Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis (Calculate Ki) Quantify->Analyze End End: Determine Binding Affinity Analyze->End

Caption: Workflow for the radioligand binding assay.

Experimental Workflow: FLIPR Calcium Flux Assay

This diagram illustrates the procedure for the functional calcium flux assay to measure the antagonistic activity of SR16584.

FLIPR_Workflow Start Start: Plate α3β4-HEK Cells Load_Dye Load Cells with Calcium Indicator Dye Start->Load_Dye Pre_Incubate Pre-incubate with SR16584 Load_Dye->Pre_Incubate Add_Agonist Add Agonist (Epibatidine) & Measure Fluorescence (FLIPR) Pre_Incubate->Add_Agonist Analyze Data Analysis (Calculate IC50) Add_Agonist->Analyze End End: Determine Functional Antagonism Analyze->End

References

SR16584: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of SR16584, a potent and selective antagonist of the α3β4 nicotinic acetylcholine receptor (nAChR). The information presented herein is intended to serve as a valuable resource for researchers in the fields of neuroscience, pharmacology, and drug development who are interested in the role of α3β4 nAChRs in various physiological and pathological processes, including nicotine addiction.

Discovery of a Novel α3β4 nAChR Ligand

SR16584 was identified through the screening of a focused library of small molecules designed to interact with nicotinic acetylcholine receptors.[1] This discovery effort was aimed at identifying ligands with high selectivity for the α3β4 nAChR subtype, which, at the time, were largely unavailable. The lead compound, designated as 5 in the initial publication and later known as SR16584, emerged as a promising candidate with significant binding affinity for the α3β4 nAChR and no discernible affinity for the more prevalent α4β2 or α7 nAChR subtypes.[1]

The structure of SR16584 features an azabicyclo[3.3.1]nonane core linked to a dihydroindolinone moiety.[1] Structure-activity relationship (SAR) studies revealed that both the bicyclic core and the heteroaromatic ring system are crucial for its selectivity towards the α3β4 nAChR.[1] Notably, the dihydroindolinone ring was identified as a novel heterocyclic scaffold for nAChR ligands that confers antagonist activity.[1]

Synthesis of SR16584

The synthesis of SR16584 and its analogs is achieved through standard and established synthetic methodologies. A key step in the synthesis of the core structure involves a reductive amination reaction.

Experimental Protocol: Synthesis of SR16584

The following protocol is a representative synthesis based on published general methodologies for analogous compounds.

Step 1: Synthesis of the Azabicyclo[3.3.1]nonane Ketone Intermediate

A detailed procedure for a similar core structure is as follows: A mixture of N-benzyl-4-piperidone, paraformaldehyde, and a suitable acid catalyst in an appropriate solvent is heated to reflux. The resulting intermediate is then cyclized to form the 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.

Step 2: Reductive Amination with 1,3-dihydro-2H-indol-2-one

  • To a solution of 9-methyl-9-azabicyclo[3.3.1]nonan-3-one (1 equivalent) and 1,3-dihydro-2H-indol-2-one (1.2 equivalents) in a suitable solvent such as dichloroethane, add sodium triacetoxyborohydride (1.5 equivalents).

  • The reaction mixture is stirred at room temperature for 24-48 hours, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford the final product, SR16584.

Pharmacological Characterization

SR16584 has been extensively characterized through a series of in vitro and in vivo assays to determine its binding affinity, functional activity, and subtype selectivity.

Radioligand Binding Assays

Binding affinities of SR16584 for various nAChR subtypes were determined using competitive radioligand binding assays with [³H]epibatidine.

  • Membrane Preparation: Membranes from Human Embryonic Kidney (HEK) cells stably transfected with the desired human nAChR subunits (e.g., α3β4, α4β2) are prepared. Cells are harvested, homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged. The resulting pellet is resuspended in the assay buffer.

  • Binding Reaction: In a 96-well plate, membrane homogenates (containing a specific amount of protein) are incubated with a fixed concentration of [³H]epibatidine (e.g., 0.5 nM) and varying concentrations of the competing ligand (SR16584).

  • Incubation: The reaction mixture is incubated for a defined period (e.g., 2-3 hours) at room temperature to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., 10 µM epibatidine). The IC50 values are calculated by non-linear regression analysis of the competition curves, and the Ki values are determined using the Cheng-Prusoff equation.

Functional Assays

The functional activity of SR16584 as an antagonist was evaluated using calcium flux assays in cells expressing α3β4 nAChRs.

  • Cell Culture: HEK-293 cells stably expressing the human α3β4 nAChR are plated in 96-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time (e.g., 1 hour) at 37°C.

  • Compound Addition: The cells are washed to remove excess dye, and then incubated with varying concentrations of SR16584 (or vehicle control) for a short period (e.g., 15-30 minutes).

  • Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence imaging plate reader (e.g., FLIPR). A baseline fluorescence reading is taken before the addition of a nAChR agonist (e.g., epibatidine or acetylcholine) at a concentration that elicits a submaximal response (EC80). The change in fluorescence, indicative of intracellular calcium influx, is monitored over time.

  • Data Analysis: The antagonist effect of SR16584 is quantified by the reduction in the agonist-induced calcium response. IC50 values are determined by plotting the percentage of inhibition against the concentration of SR16584.

Quantitative Data Summary

The following tables summarize the quantitative data for SR16584 and related compounds from published literature.

Table 1: Binding Affinities (Ki, nM) of SR16584 and Analogs at nAChR Subtypes

Compoundα3β4 nAChRα4β2 nAChRα7 nAChRSelectivity (α4β2/α3β4)
SR16584 (5) 100 nM[1]>10,000 nM[1]>10,000 nM[1]>100-fold[1]
Desmethyl-SR16584 (6) 120 nM[1]>10,000 nM[1]>10,000 nM[1]>83-fold[1]
Epibatidine 0.05 nM0.02 nM150 nM0.4
Nicotine 200 nM1 nM2,000 nM0.005

Table 2: Functional Antagonist Activity (IC50, µM) of SR16584

Compoundα3β4 nAChR (vs. Epibatidine)
SR16584 (5) 0.25 µM[1]
Desmethyl-SR16584 (6) 0.30 µM[1]

Mechanism of Action and Signaling Pathways

SR16584 acts as a non-competitive antagonist at the α3β4 nAChR.[1] Nicotinic acetylcholine receptors are ligand-gated ion channels that, upon activation by an agonist like acetylcholine or nicotine, undergo a conformational change that opens a central pore permeable to cations, including Na⁺ and Ca²⁺.[2] The influx of these ions leads to depolarization of the cell membrane and, in the case of Ca²⁺, can trigger various downstream intracellular signaling cascades.

As an antagonist, SR16584 binds to the α3β4 receptor and prevents the conformational change induced by agonists, thereby blocking ion flux and subsequent cellular responses. The non-competitive nature of its antagonism suggests that it may bind to an allosteric site on the receptor, a site distinct from the agonist binding site.[1]

The blockade of α3β4 nAChRs by SR16584 has implications for neuronal signaling, particularly in regions where this receptor subtype is expressed, such as the medial habenula and interpeduncular nucleus, which are involved in nicotine aversion and withdrawal.[3] By inhibiting the activity of these receptors, SR16584 can modulate the release of neurotransmitters and alter neuronal excitability.

Visualizations

experimental_workflow cluster_synthesis Synthesis of SR16584 cluster_assays Pharmacological Evaluation start Starting Materials (Azabicyclononane ketone, Dihydroindolinone) reductive_amination Reductive Amination (Sodium Triacetoxyborohydride) start->reductive_amination workup Aqueous Workup & Extraction reductive_amination->workup purification Column Chromatography workup->purification product SR16584 purification->product binding_assay [3H]Epibatidine Binding Assay product->binding_assay functional_assay Calcium Flux Assay product->functional_assay data_analysis Data Analysis (Ki and IC50 determination) binding_assay->data_analysis functional_assay->data_analysis

Caption: Experimental workflow for the synthesis and pharmacological evaluation of SR16584.

signaling_pathway cluster_receptor α3β4 Nicotinic Acetylcholine Receptor cluster_cellular_response Cellular Response agonist Agonist (e.g., Acetylcholine, Nicotine) receptor α3β4 nAChR agonist->receptor Binds to orthosteric site ion_channel Ion Channel receptor->ion_channel Activation sr16584 SR16584 (Antagonist) sr16584->receptor Binds to allosteric site cation_influx Cation Influx (Na+, Ca2+) ion_channel->cation_influx Opens depolarization Membrane Depolarization cation_influx->depolarization ca_signaling Ca2+-dependent Signaling cation_influx->ca_signaling neurotransmitter_release Neurotransmitter Release depolarization->neurotransmitter_release ca_signaling->neurotransmitter_release

Caption: Signaling pathway of the α3β4 nAChR and the inhibitory action of SR16584.

In Vivo Studies

The selective antagonist properties of SR16584 at the α3β4 nAChR make it a valuable tool for investigating the role of this receptor subtype in complex behaviors. In vivo studies have explored the effects of SR16584 on nicotine-related behaviors in animal models.

Experimental Protocol: Nicotine Self-Administration in Rats
  • Animal Subjects: Male Wistar rats are typically used and are surgically implanted with intravenous catheters in the jugular vein.

  • Apparatus: Operant conditioning chambers equipped with two levers, a cue light, and an infusion pump are used.

  • Training: Rats are trained to press a lever to receive intravenous infusions of nicotine. Successful lever presses are often paired with a visual or auditory cue.

  • Drug Administration: Prior to the self-administration session, rats are pretreated with either vehicle or SR16584 at various doses.

  • Data Collection: The number of lever presses and infusions earned are recorded during the session.

  • Data Analysis: The effect of SR16584 on nicotine self-administration is determined by comparing the number of infusions received by the drug-treated group to the vehicle-treated group. A reduction in nicotine intake in the presence of SR16584 would indicate that antagonism of α3β4 nAChRs attenuates the reinforcing effects of nicotine.

These studies have provided evidence that α3β4 nAChRs play a role in the reinforcing properties of nicotine, suggesting that selective antagonists like SR16584 could have therapeutic potential for smoking cessation.

Conclusion

SR16584 represents a significant advancement in the development of selective ligands for the α3β4 nicotinic acetylcholine receptor. Its discovery has provided a valuable pharmacological tool to probe the function of this receptor subtype in both the central and peripheral nervous systems. The synthetic route to SR16584 is accessible, and its pharmacological profile as a potent and selective non-competitive antagonist is well-characterized. Further research utilizing SR16584 and its analogs will continue to elucidate the complex role of α3β4 nAChRs in health and disease, and may pave the way for novel therapeutic strategies for conditions such as nicotine addiction.

References

Technical Whitepaper: SR16584 Binding Affinity and Functional Antagonism at Nicotinic Acetylcholine Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

SR16584 is a potent and selective antagonist of the α3β4 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel implicated in nicotine addiction and various neurological disorders.[1] This document provides a comprehensive technical overview of the binding affinity and functional pharmacology of SR16584 at major neuronal nAChR subtypes. We present quantitative binding data, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows. The data highlight the significant selectivity of SR16584 for the α3β4 subtype over the more prevalent α4β2 and α7 nAChRs, making it a valuable pharmacological tool for investigating the specific roles of α3β4 receptors.[1]

Introduction to Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are pentameric, ligand-gated ion channels belonging to the Cys-loop superfamily.[2] These receptors are assembled from a combination of α (α2-α10) and β (β2-β4) subunits, with the specific subunit composition determining the receptor's pharmacological and physiological properties.[2][3] The most abundant nAChR subtypes in the central nervous system (CNS) are α4β2 and the homomeric α7 receptor.[1] The α3β4 subtype, while less abundant in the brain, is predominantly located in the sensory and autonomic ganglia and plays a significant role in the medial habenula and interpeduncular nucleus, areas linked to drug-seeking behavior and nicotine dependence.[1] The development of subtype-selective ligands is crucial for dissecting the distinct functions of these receptors. SR16584 has emerged as a key tool compound due to its high selectivity for the α3β4 subtype.[1]

Quantitative Binding Affinity of SR16584

The binding profile of SR16584 has been characterized through competitive radioligand binding assays. These studies reveal a strong preference for the α3β4 nAChR subtype. The compound shows negligible affinity for the α4β2 and α7 subtypes at concentrations up to 100 µM.[1]

Table 1: SR16584 Binding Affinity (Ki) at Human nAChR Subtypes

Receptor SubtypeRadioligandKi (µM)Source
α3β4 [³H]Epibatidine0.508
α4β2 [³H]Epibatidine>100
α7 [³H]Epibatidine>100

Table 2: SR16584 Functional Activity (IC₅₀) at Human nAChR Subtypes

Receptor SubtypeAssay TypeIC₅₀ (µM)Source
α3β4 Calcium Flux Assay10.2 [4]

Experimental Protocols

The following sections detail the methodologies employed to determine the binding affinity and functional activity of SR16584.

Radioligand Displacement Binding Assay

This assay quantifies the affinity of a test compound (SR16584) by measuring its ability to displace a known radiolabeled ligand ([³H]epibatidine) from the target receptor.

Protocol:

  • Membrane Preparation:

    • Human embryonic kidney (HEK293) cells stably transfected with human α3β4 or α4β2 nAChR subunits are cultured and harvested.[3]

    • Cell pellets are homogenized in a buffer (e.g., 50 mM TRIS-HCl, pH 7.4) and centrifuged to isolate the cell membranes containing the receptors.[3] The final membrane preparation is stored at -80°C until use.

  • Binding Reaction:

    • Membrane preparations are incubated in a buffer solution (e.g., 50 mM TRIS-HCl, 120 mM NaCl, 5 mM KCl) containing a fixed concentration of the radioligand, [³H]epibatidine (e.g., ~0.5 nM).[3][5]

    • Increasing concentrations of the unlabeled test compound, SR16584, are added to compete for binding to the receptors.

    • Incubation is carried out at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.[5]

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[5]

    • Filters are washed with ice-cold buffer to remove non-specific binding.

    • The radioactivity retained on the filters is measured using liquid scintillation counting.[5]

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 0.1 µM epibatidine).[5]

    • IC₅₀ values (the concentration of SR16584 that inhibits 50% of the specific binding of the radioligand) are calculated using non-linear regression analysis.

    • Ki values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.[5]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis N1 HEK293 Cells (Transfected with nAChR Subtype) N2 Cell Membrane Isolation N1->N2 N3 Incubate Membranes with [³H]Epibatidine + SR16584 N2->N3 N4 Rapid Filtration (Separates Bound/Unbound) N3->N4 N5 Scintillation Counting (Measure Radioactivity) N4->N5 N6 Calculate IC₅₀ and Ki (Cheng-Prusoff Equation) N5->N6

Workflow for Radioligand Displacement Binding Assay.
Functional Antagonism via Calcium Flux Assay (FLIPR)

This functional assay measures the ability of SR16584 to block agonist-induced activation of the α3β4 receptor by monitoring changes in intracellular calcium concentration.

Protocol:

  • Cell Culture and Dye Loading:

    • HEK293 cells stably expressing the human α3β4 nAChR are plated in 96-well or 384-well microplates.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions (e.g., Molecular Devices Calcium Assay Kit).[5] This dye exhibits increased fluorescence upon binding to free Ca²⁺.

  • Compound Incubation:

    • Cells are pre-incubated with varying concentrations of the antagonist, SR16584, or a vehicle control for a specified duration.

  • Agonist Stimulation and Measurement:

    • The microplate is placed into a Fluorometric Imaging Plate Reader (FLIPR).

    • An agonist, such as epibatidine, is added to the wells to stimulate the α3β4 receptors, causing the ion channels to open and allowing an influx of Ca²⁺.[1]

    • The FLIPR instrument monitors the change in fluorescence intensity in real-time, both before and after the addition of the agonist.

  • Data Analysis:

    • The increase in fluorescence upon agonist addition corresponds to the level of receptor activation.

    • The inhibitory effect of SR16584 is determined by the reduction in the agonist-induced fluorescence signal.

    • IC₅₀ values are calculated by plotting the percentage of inhibition against the concentration of SR16584 and fitting the data to a dose-response curve.

Calcium_Flux_Workflow cluster_prep Preparation cluster_assay Assay (FLIPR) cluster_analysis Analysis N1 Plate α3β4-Transfected HEK293 Cells N2 Load Cells with Calcium-Sensitive Dye N1->N2 N3 Pre-incubate with SR16584 (Antagonist) N2->N3 N4 Add Epibatidine (Agonist) N3->N4 N5 Measure Fluorescence Change N4->N5 N6 Plot Dose-Response Curve N5->N6 N7 Determine IC₅₀ Value N6->N7

Workflow for FLIPR-based Calcium Flux Assay.

Signaling Pathway and Mechanism of Action

The α3β4 nAChR is a non-selective cation channel. Upon binding of an agonist like acetylcholine or epibatidine, the receptor undergoes a conformational change, opening an ion pore permeable to Na⁺ and Ca²⁺. The influx of these cations leads to depolarization of the cell membrane and activation of downstream signaling cascades.

SR16584 acts as a noncompetitive antagonist .[1] Saturation binding experiments have shown that SR16584 does not compete directly with the agonist [³H]epibatidine for the orthosteric binding site. Instead, it is believed to bind to a different site on the receptor complex, which prevents the channel from opening or conducting ions even when the agonist is bound.[1] This mode of action effectively blocks the agonist-induced calcium influx and subsequent cellular response.[1]

nAChR_Signaling_Pathway cluster_agonist Agonist Activation cluster_antagonist SR16584 Antagonism Agonist Agonist (e.g., Epibatidine) Receptor_A α3β4 nAChR (Closed) Agonist->Receptor_A Binds Channel_Open Channel Opens Receptor_A->Channel_Open Ion_Influx Ca²⁺/Na⁺ Influx Channel_Open->Ion_Influx Response Cellular Response Ion_Influx->Response SR16584 SR16584 Receptor_B α3β4 nAChR (Closed) SR16584->Receptor_B Binds (Noncompetitive) Block Channel Remains Closed (Blocked) Receptor_B->Block No_Influx No Ion Influx Block->No_Influx No_Response No Cellular Response No_Influx->No_Response

Mechanism of SR16584 antagonism at the α3β4 nAChR.

Conclusion

SR16584 is a highly selective noncompetitive antagonist for the α3β4 nicotinic acetylcholine receptor. With a Ki value of 0.508 µM for α3β4 and over 200-fold selectivity against α4β2 and α7 subtypes, it serves as an indispensable research tool.[1] The methodologies outlined in this document, including radioligand binding and calcium flux assays, provide a robust framework for evaluating the pharmacological profile of nAChR ligands. The distinct mechanism of action and high selectivity of SR16584 enable precise investigation into the physiological and pathological roles of α3β4 receptors, particularly in the context of addiction and neurological disease research.

References

In Vitro Characterization of SR 16584: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of SR 16584, a selective antagonist of the α3β4 nicotinic acetylcholine receptor (nAChR). The document outlines its binding affinity, functional activity, and the experimental protocols utilized for its evaluation. Additionally, it visualizes the pertinent signaling pathways and experimental workflows.

Core Data Summary

The in vitro pharmacological profile of this compound is characterized by its selective binding and antagonist activity at the α3β4 nAChR subtype. Quantitative data from radioligand binding and functional assays are summarized below.

Table 1: Binding Affinity of this compound for nAChR Subtypes
Receptor SubtypeRadioligandCell LineK_i (μM)Citation
α3β4[³H]epibatidineHEK0.508[1]
α4β2[³H]epibatidineHEK>100[1]
α7[³H]epibatidineRat Brain Membranes>100[1]
Table 2: Functional Antagonist Activity of this compound
Receptor SubtypeAssay TypeCell LineIC₅₀ (μM)Citation
α3β4Calcium Flux AssayHEK10.2[1][2]

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.

Radioligand Binding Assay

This protocol details the determination of the binding affinity (K_i) of this compound for various nAChR subtypes using competitive radioligand binding assays.

1. Cell Culture and Membrane Preparation:

  • Human Embryonic Kidney (HEK) 293 cells stably transfected with the desired human nAChR subunits (e.g., α3 and β4) are cultured in Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are harvested and homogenized in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged, and the resulting membrane pellet is washed and resuspended in the binding buffer.

2. Binding Assay:

  • Membrane preparations are incubated with a fixed concentration of the radioligand [³H]epibatidine and varying concentrations of the competing ligand (this compound).

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand, such as nicotine (e.g., 300 µM).

  • The incubation is carried out at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).

3. Detection and Data Analysis:

  • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) to separate bound from free radioligand.

  • The filters are washed with ice-cold binding buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • The IC₅₀ values are determined by non-linear regression analysis of the competition binding data.

  • K_i values are calculated from the IC₅₀ values using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Functional Antagonism Assay (Calcium Flux)

This protocol describes the measurement of the functional antagonist activity of this compound at the α3β4 nAChR using a fluorometric imaging plate reader (FLIPR)-based calcium flux assay.

1. Cell Culture:

  • HEK 293 cells stably expressing the human α3β4 nAChR are seeded into 96-well or 384-well black-walled, clear-bottom microplates and cultured overnight.

2. Dye Loading:

  • The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for approximately 1 hour at 37°C. This allows the dye to enter the cells and be cleaved into its active, calcium-sensitive form.

3. Compound Addition and Signal Detection:

  • The microplate is placed in a FLIPR instrument.

  • Varying concentrations of this compound are added to the wells, and the cells are pre-incubated for a defined period.

  • A fixed concentration of a nAChR agonist (e.g., epibatidine) is then added to stimulate the receptors and induce calcium influx.

  • The fluorescence intensity is measured kinetically before and after the addition of the agonist.

4. Data Analysis:

  • The increase in fluorescence, corresponding to the rise in intracellular calcium concentration, is measured.

  • The antagonist effect of this compound is determined by its ability to inhibit the agonist-induced calcium response.

  • The IC₅₀ value, representing the concentration of this compound that causes 50% inhibition of the maximal agonist response, is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows associated with the in vitro characterization of this compound.

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Antagonism Assay b_cell HEK Cells expressing nAChR subtypes b_mem Membrane Preparation b_cell->b_mem b_inc Incubation with [³H]epibatidine & this compound b_mem->b_inc b_fil Filtration b_inc->b_fil b_det Scintillation Counting b_fil->b_det b_ana Data Analysis (Ki) b_det->b_ana f_cell HEK Cells expressing α3β4 nAChR f_dye Calcium Dye Loading f_cell->f_dye f_inc Pre-incubation with This compound f_dye->f_inc f_sti Agonist Stimulation f_inc->f_sti f_det FLIPR Detection f_sti->f_det f_ana Data Analysis (IC₅₀) f_det->f_ana

Experimental workflow for in vitro characterization.

signaling_pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space receptor α3β4 nAChR channel Ion Channel (Na⁺, K⁺, Ca²⁺) depolarization Membrane Depolarization channel->depolarization Ion Influx agonist Agonist (e.g., Acetylcholine) agonist->receptor Binds and Activates antagonist This compound antagonist->receptor Binds and Inhibits ca_influx Increased Intracellular [Ca²⁺] depolarization->ca_influx downstream Downstream Signaling (e.g., MAPK activation) ca_influx->downstream

α3β4 nAChR signaling pathway and antagonism by this compound.

References

SR16584: A Technical Guide to its Selective Antagonism of the α3β4 Nicotinic Acetylcholine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity and pharmacological profile of SR16584, a selective ligand for the α3β4 nicotinic acetylcholine receptor (nAChR). The document details its binding affinity and functional activity in comparison to other major nAChR subtypes, namely α4β2 and α7. Methodologies for the key experiments are provided, alongside visualizations of pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of its characterization.

Executive Summary

SR16584 is a novel compound identified as a selective antagonist of the α3β4 nicotinic acetylcholine receptor.[1][2] It exhibits a distinct pharmacological profile, binding to the α3β4 subtype with moderate affinity while demonstrating no measurable affinity for the prevalent central nervous system (CNS) subtypes, α4β2 and α7, at high concentrations.[1][2][3] Functional assays have characterized SR16584 as a noncompetitive antagonist, making it a valuable tool for probing the physiological and pathological roles of α3β4 nAChRs and a lead compound for the development of therapeutics targeting this specific receptor.[1][2][4]

Quantitative Pharmacological Data

The selectivity of SR16584 is quantified through radioligand binding assays and functional antagonism assays. The data clearly demonstrates a significant preference for the α3β4 nAChR subtype.

Radioligand Binding Affinity

Binding affinities were determined using competition binding assays with membranes prepared from Human Embryonic Kidney (HEK) cells stably transfected with the respective human nAChR subtypes. The data presented in Table 1 summarizes the inhibitory constant (Kᵢ) of SR16584 against [³H]epibatidine binding.

Table 1: Binding Affinity (Kᵢ, nM) of SR16584 at nAChR Subtypes

Compoundα3β4 nAChRα4β2 nAChRα7 nAChRSelectivity (α4β2/α3β4)Selectivity (α7/α3β4)
SR16584507.86 ± 162.39>10,000>10,000>197-fold>197-fold

Data sourced from Toll et al., 2012.[3] The Kᵢ value for α3β4 represents the mean ± SD from at least two experiments conducted in triplicate.

Functional Activity

The functional effect of SR16584 was assessed using a calcium flux assay in HEK cells expressing the human α3β4 nAChR. SR16584 was found to have no agonist activity on its own. When co-applied with the potent nAChR agonist epibatidine, SR16584 inhibited the epibatidine-induced increase in intracellular calcium. The nature of this inhibition was determined to be noncompetitive, as increasing concentrations of SR16584 led to a decrease in the maximal response (Eₘₐₓ) of epibatidine without a significant rightward shift in its EC₅₀.[1][4]

Signaling and Experimental Visualizations

To elucidate the mechanisms of action and experimental design, the following diagrams illustrate the relevant biological pathway and laboratory workflows.

nAChR Signaling Pathway

Nicotinic acetylcholine receptors are ligand-gated ion channels. Upon binding of an agonist like acetylcholine or epibatidine, the receptor undergoes a conformational change, opening a central pore permeable to cations, primarily Na⁺ and Ca²⁺. This influx of positive ions leads to depolarization of the cell membrane and activation of various downstream cellular responses.

nAChR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Epibatidine) nAChR α3β4 nAChR (Closed State) Agonist->nAChR Binds to orthosteric site SR16584 SR16584 (Noncompetitive Antagonist) SR16584->nAChR Binds to allosteric site nAChR_Open α3β4 nAChR (Open State) nAChR->nAChR_Open Conformational Change Cations Cation Influx (Na+, Ca2+) nAChR_Open->Cations Channel Opening Response Cellular Response (e.g., Depolarization) Cations->Response Leads to

Caption: Agonist binding to the α3β4 nAChR induces channel opening and cation influx.

Experimental Workflows

The following diagrams outline the key steps in the experimental procedures used to characterize SR16584.

Binding_Assay_Workflow start Start prep Prepare Membranes (HEK cells expressing nAChR subtype) start->prep incubate Incubate Components: - Membranes - [3H]Radioligand (e.g., Epibatidine) - SR16584 (varying concentrations) prep->incubate filter Rapid Filtration (Separate bound from free radioligand) incubate->filter quantify Quantify Radioactivity (Scintillation Counting) filter->quantify analyze Data Analysis (Calculate Ki values) quantify->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Functional_Assay_Workflow start Start plate_cells Plate nAChR-expressing HEK cells in 96-well plates start->plate_cells load_dye Load cells with Ca2+-sensitive fluorescent dye plate_cells->load_dye pre_incubate Pre-incubate with SR16584 (or vehicle) load_dye->pre_incubate add_agonist Add Agonist (e.g., Epibatidine) using a FLIPR instrument pre_incubate->add_agonist measure Measure Fluorescence Change (Real-time kinetic read) add_agonist->measure analyze Data Analysis (Determine IC50 and mode of inhibition) measure->analyze end End analyze->end

Caption: Workflow for a FLIPR-based calcium flux functional assay.

Experimental Protocols

The following are detailed, representative protocols for the key assays used to determine the selectivity and functional activity of SR16584. These are synthesized from standard methods described in the literature.[1][3][5][6]

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Kᵢ) of SR16584 for α3β4, α4β2, and α7 nAChR subtypes.

Materials:

  • Receptor Source: Crude membrane preparations from HEK cells stably transfected with human nAChR subunits (α3 and β4; α4 and β2; or α7).

  • Radioligand: [³H]epibatidine.

  • Test Compound: SR16584, dissolved in an appropriate solvent (e.g., DMSO), then serially diluted.

  • Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., 1 mM nicotine or 100 µM epibatidine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Equipment: 96-well microplates, cell harvester with glass fiber filters, liquid scintillation counter, scintillation vials, and cocktail.

Procedure:

  • Membrane Preparation: Homogenize transfected HEK cells in ice-cold Assay Buffer. Centrifuge to pellet membranes, wash, and resuspend in fresh Assay Buffer. Determine protein concentration (e.g., via Bradford assay) and store at -80°C.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Assay Buffer, [³H]epibatidine (at a final concentration near its Kₔ), and membrane preparation.

    • Non-specific Binding (NSB): Non-specific control, [³H]epibatidine, and membrane preparation.

    • Competition: A range of concentrations of SR16584, [³H]epibatidine, and membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapidly filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of SR16584.

    • Fit the data using a non-linear regression model (e.g., one-site fit, log[inhibitor] vs. response) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.

Calcium Flux Functional Assay

Objective: To determine the functional antagonist activity of SR16584 at the α3β4 nAChR.

Materials:

  • Cell Line: HEK cells stably expressing human α3β4 nAChRs.

  • Reagents: Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), agonist (e.g., epibatidine), test compound (SR16584).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.

  • Equipment: 96-well black-walled, clear-bottom cell culture plates, Fluorometric Imaging Plate Reader (FLIPR).

Procedure:

  • Cell Plating: Seed the α3β4-HEK cells into 96-well plates at an appropriate density and allow them to form a confluent monolayer (typically 24-48 hours).

  • Dye Loading: Remove the growth medium and incubate the cells with the calcium-sensitive dye in Assay Buffer for approximately 60 minutes at 37°C, according to the dye manufacturer's instructions.

  • Compound Addition (Antagonist Plate): Prepare a separate 96-well plate containing serial dilutions of SR16584.

  • FLIPR Assay:

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • Initiate the protocol, which first measures a baseline fluorescence.

    • The instrument then transfers the SR16584 solutions from the compound plate to the cell plate. Incubate for a defined period (e.g., 5-15 minutes).

    • The instrument adds a pre-determined concentration of the agonist (e.g., an EC₈₀ concentration of epibatidine) to all wells.

    • Measure the change in fluorescence intensity over time. The influx of Ca²⁺ upon receptor activation causes a sharp increase in fluorescence.

  • Data Analysis:

    • The peak fluorescence response is measured for each well.

    • Plot the percentage of inhibition (relative to the agonist-only control) against the log concentration of SR16584.

    • Fit the data to a dose-response curve to determine the IC₅₀ value, indicating the potency of SR16584 as an antagonist.

    • To determine the mode of antagonism, run full agonist dose-response curves in the presence of fixed concentrations of SR16584. A decrease in the maximum response indicates noncompetitive antagonism.[1]

Conclusion

The data and methodologies presented in this guide establish SR16584 as a highly selective, noncompetitive antagonist of the α3β4 nAChR. With a binding affinity in the mid-nanomolar range for α3β4 and negligible affinity for α4β2 and α7 subtypes, SR16584 serves as a critical pharmacological tool.[1][3] Its well-defined selectivity allows for the precise investigation of the roles of α3β4 receptors in various physiological processes and disease states, particularly in the context of nicotine addiction and the peripheral nervous system.[1] The detailed protocols and workflows provided herein offer a robust framework for the replication and extension of these findings in future research and drug development endeavors.

References

The Structure-Activity Relationship of SR16584 and its Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of a promising selective antagonist for the α3β4 nicotinic acetylcholine receptor.

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of SR16584, a novel and selective antagonist for the α3β4 nicotinic acetylcholine receptor (nAChR), and its analogs. The α3β4 nAChR, predominantly located in the autonomic ganglia and specific brain regions like the medial habenula-interpeduncular nucleus (MHb-IPN) pathway, has emerged as a significant target for therapeutic intervention in conditions such as nicotine addiction and other substance use disorders.[1][2] The development of selective antagonists like SR16584 and its derivatives offers a promising avenue for novel pharmacotherapies.[1]

This document, intended for researchers, scientists, and drug development professionals, details the quantitative binding and functional data, experimental methodologies, and key signaling pathways associated with this class of compounds.

Core Structure-Activity Relationship Insights

The pioneering work on SR16584 has revealed critical structural motifs that govern its high affinity and selectivity for the α3β4 nAChR.[1] The core structure consists of an azabicyclo[3.3.1]nonane scaffold linked to a dihydroindolinone moiety.

Key SAR findings indicate that:

  • The Azabicyclo[3.3.1]nonane Core is Essential: The bicyclic nature of this core structure is crucial for binding to the α3β4 nAChR. Analogs with a monocyclic piperidine ring showed no affinity for either α3β4 or α4β2 nAChRs.[1] This suggests that the larger and more rigid bicyclic system is necessary for optimal interaction with the receptor's binding pocket.

  • The Dihydroindolinone Ring Confers Selectivity and Antagonism: Replacement of the dihydroindolinone ring with a 3-pyridyl group, as seen in some analogs, leads to a significant increase in affinity for the α4β2 nAChR, thereby losing the desired selectivity.[1] This highlights the indispensable role of the dihydroindolinone moiety in directing the ligand's preference for the α3β4 subtype. Furthermore, this group is associated with the antagonist activity of these compounds.[1]

  • Non-competitive Mode of Action: Functional assays have demonstrated that SR16584 antagonizes the effects of agonists like epibatidine in a non-competitive manner.[1] Saturation binding experiments have shown that SR16584 and its analogs can decrease the maximal binding (Bmax) of [3H]epibatidine, suggesting an allosteric modulation or a binding site that partially overlaps with the agonist binding site.[1][3]

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of SR16584 and a key analog, AT-1001, at various nAChR subtypes. This data underscores the selectivity of these compounds for the α3β4 receptor.

Table 1: Binding Affinities (Ki, nM) of SR16584 and AT-1001 at nAChR Subtypes

Compoundα3β4 nAChRα4β2 nAChRα7 nAChRSelectivity (α4β2/α3β4)Selectivity (α7/α3β4)
SR16584 507.86 ± 162.39[3]>10,000[3]>10,000[3]>19.7>19.7
AT-1001 2.64 ± 0.24[3]476.52 ± 98.75[3]221.72 ± 9.88[3]~180~84

Data presented as mean ± SD. Data for SR16584 and AT-1001 was obtained from inhibition of [3H]epibatidine binding to membranes from HEK cells transfected with the respective rat nAChR subtypes.[1][3]

Table 2: Functional Antagonist Potency (IC50, nM) of SR16584 and AT-1001

Compoundα3β4 nAChR (vs. Epibatidine)
SR16584 ~1000
AT-1001 ~100

Approximate IC50 values are derived from published graphical data and represent the concentration required to inhibit the response to an EC50 concentration of epibatidine in a calcium flux assay.[1][3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and extension of these findings.

Radioligand Binding Assay for nAChRs

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of test compounds for the α3β4, α4β2, and α7 nAChR subtypes using [3H]epibatidine as the radioligand.

Materials:

  • Receptor Source: Membranes from Human Embryonic Kidney (HEK) cells stably transfected with the desired rat nAChR subtype (α3β4 or α4β2) or rat brain membranes for α7 nAChR.[1]

  • Radioligand: [3H]epibatidine (specific activity ~50-60 Ci/mmol).

  • Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., 10 µM nicotine or 300 µM carbachol).

  • Assay Buffer: Phosphate buffer (e.g., 50 mM NaPO4, pH 7.4).

  • Wash Buffer: Ice-cold assay buffer.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

  • Cell harvester.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize transfected HEK cells or brain tissue in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed (e.g., 1000 x g for 10 minutes) to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer to a protein concentration of approximately 0.5-1 mg/mL.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, [3H]epibatidine (at a final concentration near its Kd, typically 0.1-0.5 nM), and the membrane preparation.

    • Non-specific Binding: Add the non-specific binding control, [3H]epibatidine, and the membrane preparation.

    • Competition Binding: Add various concentrations of the test compound (e.g., SR16584 or its analogs), [3H]epibatidine, and the membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature (or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (HEK cells or brain tissue) Incubation Incubation (Total, Non-specific, Competition) Membrane_Prep->Incubation Reagent_Prep Reagent Preparation (Radioligand, Test Compounds, Buffers) Reagent_Prep->Incubation Filtration Filtration & Washing (Separate bound from free) Incubation->Filtration Quantification Quantification (Liquid Scintillation Counting) Filtration->Quantification Data_Analysis Data Analysis (IC50 and Ki determination) Quantification->Data_Analysis

Radioligand Binding Assay Workflow
Functional Calcium Flux Assay

This protocol outlines a method to assess the functional activity (agonist or antagonist) of test compounds at the α3β4 nAChR by measuring changes in intracellular calcium concentration ([Ca2+]i) using a fluorescent calcium indicator like Fluo-4 AM.

Materials:

  • Cell Line: HEK-293 cells stably expressing the rat α3β4 nAChR.

  • Calcium Indicator: Fluo-4 AM (acetoxymethyl ester).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer containing calcium.

  • Agonist: Epibatidine or acetylcholine.

  • Test Compounds: SR16584 or its analogs.

  • 96-well or 384-well black-walled, clear-bottom microplates.

  • Fluorescence microplate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating:

    • Plate the α3β4-HEK-293 cells in the microplates at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in the assay buffer.

    • Remove the growth medium from the cells and add the Fluo-4 AM loading solution.

    • Incubate the plate at 37°C for 60-90 minutes to allow for dye uptake and de-esterification.

    • Wash the cells with assay buffer to remove excess dye.

  • Assay Measurement:

    • Place the plate in the fluorescence microplate reader.

    • For Antagonist Testing:

      • Add the test compound (SR16584 or analog) at various concentrations to the wells and incubate for a predetermined period (e.g., 5-15 minutes).

      • Add a fixed concentration of the agonist (e.g., EC50 or EC80 of epibatidine) to stimulate the receptors.

    • For Agonist Testing:

      • Add the test compound at various concentrations to the wells.

    • Monitor the fluorescence intensity (excitation ~490 nm, emission ~520 nm) over time, both before and after the addition of the compounds.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • For agonist activity, plot the peak fluorescence response against the logarithm of the test compound concentration to determine the EC50 (effective concentration for 50% of maximal response).

    • For antagonist activity, plot the inhibition of the agonist-induced response against the logarithm of the test compound concentration to determine the IC50 (inhibitory concentration for 50% of the agonist response).

G Calcium Flux Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Plating Cell Plating (α3β4-HEK-293 cells) Dye_Loading Dye Loading (Fluo-4 AM) Cell_Plating->Dye_Loading Compound_Addition Compound Addition (Antagonist then Agonist) Dye_Loading->Compound_Addition Fluorescence_Reading Fluorescence Reading (Real-time monitoring) Compound_Addition->Fluorescence_Reading Response_Analysis Response Analysis (Peak fluorescence) Fluorescence_Reading->Response_Analysis Dose_Response Dose-Response Curve (IC50/EC50 determination) Response_Analysis->Dose_Response

Calcium Flux Assay Workflow

Signaling Pathways of the α3β4 Nicotinic Acetylcholine Receptor

Activation of the α3β4 nAChR, a ligand-gated ion channel, primarily leads to the influx of cations, including Na+ and Ca2+.[4] This initial depolarization can trigger a cascade of downstream signaling events, particularly in neuronal contexts. The influx of Ca2+ is a critical second messenger that can activate various intracellular signaling pathways.

While the downstream signaling of α3β4 nAChRs is still under active investigation, evidence suggests the involvement of pathways that are crucial for neuronal function and plasticity, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the subsequent activation of transcription factors like the cAMP response element-binding protein (CREB).[5] These pathways are known to play roles in cell survival, synaptic plasticity, and gene expression.

The diagram below illustrates the putative signaling pathway initiated by the activation of the α3β4 nAChR.

G α3β4 nAChR Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus ACh Acetylcholine (ACh) or Nicotine nAChR α3β4 nAChR ACh->nAChR Activates SR16584 SR16584 (Antagonist) SR16584->nAChR Blocks Ca_influx Ca²⁺ Influx nAChR->Ca_influx CaMK CaMK Ca_influx->CaMK Activates PKC PKC Ca_influx->PKC Activates ERK ERK/MAPK Pathway CaMK->ERK PKC->ERK CREB CREB Activation ERK->CREB Gene_Expression Gene Expression (Neuronal Plasticity, Survival) CREB->Gene_Expression

References

SR16584: A Technical Guide to a Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of SR16584, a selective antagonist for the α3β4 nicotinic acetylcholine receptor (nAChR). The document details its pharmacological properties, experimental methodologies for its characterization, and the signaling pathways involved. All quantitative data is presented in structured tables for clear comparison, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction to SR16584

SR16584 is a novel compound identified as a selective antagonist of the α3β4 subtype of neuronal nicotinic acetylcholine receptors.[1] nAChRs are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems.[2] The α3β4 subtype is predominantly found in the autonomic ganglia, adrenal medulla, and specific brain regions like the medial habenula and interpeduncular nucleus.[2] Its involvement in nicotine addiction and other neurological processes has made it a significant target for drug discovery.[2] SR16584's selectivity for the α3β4 subtype over the more prevalent α4β2 and α7 subtypes makes it a valuable tool for elucidating the specific physiological and pathological roles of this receptor.[1]

Pharmacological Profile of SR16584

SR16584 exhibits a distinct pharmacological profile characterized by its selective and noncompetitive antagonism of α3β4 nAChRs.

Binding Affinity and Selectivity

SR16584 demonstrates high selectivity for the α3β4 nAChR. Radioligand binding assays have been employed to determine its binding profile. Notably, SR16584 has no measurable affinity for the α4β2 or α7 nAChR subtypes, highlighting its specificity.[1]

Compound Receptor Subtype Binding Affinity (Ki) Reference
SR16584α3β4 nAChR-[1]
α4β2 nAChRNo measurable affinity[1]
α7 nAChRNo measurable affinity[1]

Note: While a specific Ki value for SR16584 at α3β4 nAChR is not provided in the primary literature, its antagonist activity is well-characterized.

Functional Antagonism

Functional assays, such as those measuring calcium influx, have been pivotal in characterizing the antagonist properties of SR16584. It acts as a noncompetitive antagonist, meaning it does not compete with the agonist for the same binding site.[1] This is evidenced by its ability to reduce the maximal response of an agonist without causing a parallel rightward shift in the agonist's concentration-response curve.

Compound Assay Receptor Subtype Functional Potency (IC50) Mode of Action Reference
SR16584Epibatidine-induced Ca2+ fluxα3β4 nAChR10.2 μMNoncompetitive Antagonist[1]

Experimental Protocols

The characterization of SR16584 involves standard yet specific methodologies to assess its binding affinity and functional effects on α3β4 nAChRs.

Radioligand Binding Assay

This protocol is adapted from methodologies used for characterizing ligands at nAChRs and is suitable for determining the binding affinity of compounds like SR16584.[3]

Objective: To determine the binding affinity (Ki) of SR16584 for α3β4, α4β2, and α7 nAChR subtypes.

Materials:

  • HEK cells stably transfected with human α3β4, α4β2, or α7 nAChR subunits.

  • [3H]epibatidine (for α3β4 and α4β2) or [125I]α-bungarotoxin (for α7) as the radioligand.

  • Tris buffer (50 mM, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

  • SR16584 and unlabeled epibatidine (for determining non-specific binding).

Procedure:

  • Membrane Preparation:

    • Harvest transfected HEK cells.

    • Homogenize cells in ice-cold Tris buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the pellet by resuspending in fresh buffer and re-centrifuging.

    • Resuspend the final pellet in the assay buffer.

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, [3H]epibatidine (at a concentration near its Kd), and varying concentrations of SR16584.

    • For total binding, omit SR16584.

    • For non-specific binding, add a high concentration of unlabeled epibatidine.

    • Incubate the plate at room temperature for 2 hours to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of SR16584 to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

experimental_workflow_binding cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition and Analysis Harvest Harvest Transfected HEK Cells Homogenize Homogenize in Tris Buffer Harvest->Homogenize Centrifuge1 Centrifuge and Collect Pellet Homogenize->Centrifuge1 Wash Wash Pellet Centrifuge1->Wash Resuspend Resuspend in Assay Buffer Wash->Resuspend Combine Combine Membranes, [3H]epibatidine, and SR16584 Resuspend->Combine Incubate Incubate at RT for 2 hours Combine->Incubate Filter Filter through Glass Fiber Filters Incubate->Filter Count Scintillation Counting Filter->Count Analyze Calculate IC50 and Ki Count->Analyze experimental_workflow_functional cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Plate Plate Transfected HEK Cells Load Load with Calcium- Sensitive Dye Plate->Load Add_Antagonist Add SR16584 Load->Add_Antagonist Incubate Incubate Add_Antagonist->Incubate Add_Agonist Inject Agonist (e.g., Epibatidine) Incubate->Add_Agonist Measure Measure Fluorescence (FLIPR) Add_Agonist->Measure Determine_Peak Determine Peak Fluorescence Measure->Determine_Peak Normalize Normalize Data Determine_Peak->Normalize Calculate_IC50 Calculate IC50 Normalize->Calculate_IC50 signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Agonist Acetylcholine (Agonist) nAChR α3β4 nAChR Agonist->nAChR Activates SR16584 SR16584 (Antagonist) SR16584->nAChR Inhibits (Noncompetitive) Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Ca2+-dependent Signaling Cascades Ion_Influx->Ca_Signaling Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response Ca_Signaling->Cellular_Response

References

The Pivotal Role of α3β4 Nicotinic Acetylcholine Receptors in Nicotine Addiction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotine, the primary psychoactive component in tobacco, exerts its addictive effects through complex interactions with neuronal nicotinic acetylcholine receptors (nAChRs). Among the diverse subtypes of nAChRs, the α3β4 receptor has emerged as a critical player in mediating both the rewarding and aversive aspects of nicotine addiction, as well as the physical symptoms of withdrawal. This technical guide provides an in-depth examination of the role of α3β4 nAChRs in nicotine addiction, consolidating key quantitative data, detailing experimental protocols for their study, and illustrating the intricate signaling pathways and logical relationships involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and target the neurobiological underpinnings of nicotine dependence.

Introduction

Tobacco addiction remains a leading cause of preventable death worldwide, with nicotine being the primary addictive substance. Nicotine's effects are mediated by its binding to nAChRs, which are ligand-gated ion channels widely distributed throughout the central and peripheral nervous systems. These receptors are pentameric structures composed of various α and β subunits. While the α4β2* and α7 nAChR subtypes have historically received the most attention in addiction research, compelling evidence now points to the significant involvement of the α3β4 subtype.[1]

Human genetic studies have linked polymorphisms in the CHRNA3/A5/B4 gene cluster, which encodes the α3, α5, and β4 subunits, to an increased risk for nicotine dependence and smoking-related diseases.[2] Preclinical studies have further elucidated the specific contributions of α3β4 nAChRs, particularly their high expression in the medial habenula (MHb) and the interpeduncular nucleus (IPN). This habenulo-interpeduncular pathway is increasingly recognized as a key circuit in processing the aversive effects of high doses of nicotine and in mediating the negative affective states associated with withdrawal.[1][3]

This guide will synthesize the current understanding of α3β4 nAChRs in nicotine addiction, with a focus on providing actionable data and methodologies for the scientific community.

Quantitative Data on α3β4 nAChR Ligand Interactions

The affinity of various ligands for the α3β4 nAChR is a crucial determinant of their pharmacological effects. The following table summarizes the binding affinities (Ki) of several key compounds for the human α3β4 nAChR, as determined by radioligand binding assays.

CompoundReceptor SubtypeKi (nM)Reference
Agonists
Epibatidineα3β4~0.117[3]
Nicotineα3β4-
Cytisineα3β4-
Antagonists/Partial Agonists
AT-1001α3β42.25 - 2.60[3]
(S)-QND8α3β42.48[3]
AK3α3β43.18[3]
α-conotoxin AuIBα3β4500[4]
18-Methoxycoronaridine (18-MC)α3β4-[3]
Dextromethorphanα3β4-[3]
Mecamylamineα3β4-[3]
SR16584α3β4-[3]

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the role of α3β4 nAChRs in nicotine addiction.

Nicotine Self-Administration in Rats

This protocol is used to assess the reinforcing properties of nicotine and the effects of α3β4 nAChR ligands on nicotine-seeking behavior.

Objective: To determine if rats will learn to perform an action (e.g., lever press) to receive an infusion of nicotine, and to test the effect of α3β4 nAChR antagonists on this behavior.

Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump connected to a catheter.

Procedure:

  • Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein.

  • Acquisition: Rats are placed in the operant chambers for daily sessions (e.g., 1-2 hours). A press on the "active" lever results in an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion) and the presentation of a cue light. Presses on the "inactive" lever have no consequence.

  • Maintenance: Training continues until stable responding is established (e.g., consistent number of infusions per session with a clear preference for the active lever).

  • Pharmacological Testing: Once stable responding is achieved, rats are pre-treated with a selective α3β4 nAChR antagonist (e.g., AT-1001) or vehicle before the self-administration session. The effect of the antagonist on the number of nicotine infusions earned is measured.[5][6]

Conditioned Place Preference (CPP) in Mice or Rats

This paradigm assesses the rewarding or aversive properties of nicotine by pairing its administration with a specific environment.

Objective: To determine if animals develop a preference for an environment previously paired with nicotine administration.

Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.

Procedure:

  • Pre-conditioning (Baseline Preference): Animals are allowed to freely explore all compartments of the apparatus, and the time spent in each is recorded to determine any initial preference.

  • Conditioning: Over several days, animals receive alternating injections of nicotine and vehicle. Following nicotine administration (e.g., 0.1-1.4 mg/kg, s.c.), they are confined to one of the compartments.[7] Following vehicle injection, they are confined to the other compartment. The pairing of nicotine with a specific compartment is counterbalanced across animals.

  • Post-conditioning (Test): After the conditioning phase, animals are placed back in the apparatus in a drug-free state and allowed to freely explore all compartments. The time spent in each compartment is recorded. A significant increase in time spent in the nicotine-paired compartment indicates a conditioned place preference.[8]

Somatic Nicotine Withdrawal Assessment in Mice

This protocol is used to quantify the physical signs of withdrawal following chronic nicotine exposure and to evaluate the role of α3β4 nAChRs in these symptoms.

Objective: To observe and score the frequency of somatic withdrawal signs in mice after cessation of chronic nicotine administration.

Procedure:

  • Chronic Nicotine Administration: Mice are continuously infused with nicotine (e.g., 10-40 mg/kg/day) for an extended period (e.g., 14-28 days) via subcutaneously implanted osmotic minipumps.[9]

  • Induction of Withdrawal: Withdrawal can be either spontaneous (cessation of nicotine infusion) or precipitated (administration of a nAChR antagonist like mecamylamine).[10][11]

  • Observation and Scoring: At a specific time point after withdrawal induction (e.g., 24 hours), mice are placed in a clear observation cylinder and videotaped for a set duration (e.g., 20-30 minutes). The frequency of specific somatic signs is scored by a trained observer blind to the experimental conditions. These signs include:

    • Shakes (head and body)

    • Scratches

    • Chewing/Teeth chattering

    • Grooming

    • Jumping

    • Abdominal constrictions (writhes)[10][12]

Whole-Cell Patch-Clamp Electrophysiology in Habenular Neurons

This technique allows for the direct measurement of ion channel activity in individual neurons in response to nicotine and the effects of α3β4 nAChR antagonists.

Objective: To record nicotine-evoked currents in medial habenula neurons and assess their modulation by α3β4 nAChR-selective antagonists.

Procedure:

  • Slice Preparation: The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Coronal slices containing the medial habenula are prepared using a vibratome.

  • Recording: Slices are transferred to a recording chamber and continuously perfused with aCSF. A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a neuron. The membrane patch is then ruptured to achieve the whole-cell configuration.

  • Drug Application: Nicotine is applied to the slice via the perfusion system or a local application system. The resulting inward currents are recorded in voltage-clamp mode.[13][14]

  • Antagonist Application: A selective α3β4 nAChR antagonist is co-applied with nicotine to determine its effect on the nicotine-evoked currents.

In Vivo Microdialysis for Acetylcholine Release

This technique measures the extracellular levels of neurotransmitters, such as acetylcholine, in specific brain regions of awake, freely moving animals.

Objective: To measure changes in acetylcholine release in the interpeduncular nucleus in response to nicotine administration.

Procedure:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into the interpeduncular nucleus of an anesthetized animal.

  • Perfusion and Sampling: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow flow rate. The aCSF often contains an acetylcholinesterase inhibitor (e.g., physostigmine) to prevent the degradation of acetylcholine.[15] The dialysate, containing extracellular fluid from the surrounding tissue, is collected in timed fractions.

  • Neurochemical Analysis: The concentration of acetylcholine in the dialysate samples is quantified using a sensitive analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).[16][17]

  • Pharmacological Manipulation: Nicotine or other drugs can be administered systemically or through the microdialysis probe, and the resulting changes in acetylcholine levels are measured.

Radioligand Binding Assay

This in vitro technique is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

Objective: To quantify the affinity of a test compound for α3β4 nAChRs.

Procedure:

  • Membrane Preparation: Cell membranes expressing a high density of α3β4 nAChRs (e.g., from transfected cell lines or specific brain regions) are prepared.

  • Incubation: The membranes are incubated with a radiolabeled ligand that binds to α3β4 nAChRs (e.g., [3H]epibatidine) and varying concentrations of the unlabeled test compound.[3][18]

  • Separation and Counting: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration. The amount of radioactivity bound to the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[19][20]

Signaling Pathways, Workflows, and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the study of α3β4 nAChRs in nicotine addiction.

nicotine_reward_pathway cluster_reward Mesolimbic Dopamine System (Reward) cluster_aversion Habenulo-Interpeduncular Pathway (Aversion/Withdrawal) VTA VTA Dopaminergic Neurons NAc Nucleus Accumbens VTA->NAc Dopamine Release PFC Prefrontal Cortex NAc->PFC Reward Perception MHb Medial Habenula (α3β4 nAChRs) IPN Interpeduncular Nucleus MHb->IPN Glutamate VTA_mod VTA (Modulation) IPN->VTA_mod GABAergic Projection (Inhibition) VTA_mod->VTA Inhibits Dopamine Release Nicotine Nicotine Nicotine->VTA Activation (α4β2*) Nicotine->MHb Activation (α3β4)

Caption: Nicotine's dual role in reward and aversion pathways.

experimental_workflow_antagonist start Hypothesis: α3β4 nAChR antagonist reduces nicotine reward in_vitro In Vitro Characterization start->in_vitro binding_assay Radioligand Binding Assay (Determine Ki for α3β4) in_vitro->binding_assay functional_assay Electrophysiology (Confirm antagonism) in_vitro->functional_assay in_vivo In Vivo Behavioral Testing binding_assay->in_vivo functional_assay->in_vivo self_admin Nicotine Self-Administration in_vivo->self_admin cpp Conditioned Place Preference in_vivo->cpp withdrawal Somatic Withdrawal Assessment in_vivo->withdrawal analysis Data Analysis and Interpretation self_admin->analysis cpp->analysis withdrawal->analysis conclusion Conclusion: Role of α3β4 in nicotine reward/withdrawal analysis->conclusion

Caption: Workflow for evaluating a novel α3β4 nAChR antagonist.

logical_relationship_nicotine_effects cluster_nicotine Nicotine Administration cluster_receptor Primary nAChR Subtype Activation cluster_behavior Behavioral Outcome low_dose Low/Initial Doses alpha4beta2 α4β2* in VTA low_dose->alpha4beta2 high_dose High/Chronic Doses alpha3beta4 α3β4 in MHb high_dose->alpha3beta4 withdrawal Physical Withdrawal Symptoms high_dose->withdrawal Cessation leads to reward Reward & Reinforcement alpha4beta2->reward aversion Aversion & Reduced Intake alpha3beta4->aversion

Caption: Dose-dependent effects of nicotine mediated by different nAChRs.

Conclusion

The α3β4 nicotinic acetylcholine receptor is a key component in the neurocircuitry underlying nicotine addiction. Its prominent role in the habenulo-interpeduncular pathway positions it as a critical mediator of the aversive effects of nicotine and the physical manifestations of withdrawal. The development of selective α3β4 nAChR antagonists represents a promising avenue for novel smoking cessation therapies. By providing a consolidated resource of quantitative data, detailed experimental protocols, and illustrative diagrams, this technical guide aims to facilitate further research into the complex role of α3β4 nAChRs and accelerate the development of more effective treatments for nicotine addiction.

References

Methodological & Application

Application Notes and Protocols for SR 16584 In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro characterization of SR 16584, a selective antagonist of the α3β4 nicotinic acetylcholine receptor (nAChR). The following protocols are based on established methodologies for studying nAChR antagonists and are supplemented with specific data available for this compound.

Introduction to this compound

This compound is a potent and selective antagonist of the human α3β4 nicotinic acetylcholine receptor. Its primary mechanism of action is the inhibition of ion channel function mediated by this specific nAChR subtype. The α3β4 nAChR is implicated in various physiological processes, including neurotransmission in the autonomic ganglia and the medial habenula-interpeduncular nucleus (MHb-IPN) pathway, which is associated with nicotine addiction and withdrawal. Therefore, this compound serves as a valuable research tool for investigating the role of α3β4 nAChRs in these processes and as a potential lead compound for the development of therapeutics targeting nicotine dependence.

Quantitative Data Summary

The following table summarizes the key in vitro pharmacological data for this compound.

ParameterValueReceptor SubtypeAssay TypeReference
IC₅₀ 10.2 µMHuman α3β4 nAChRCalcium (Ca²⁺) Flux Assay[1]
Binding Affinity (Kᵢ) >10 µMHuman α4β2 nAChRRadioligand Binding Assay[1]
Binding Affinity (Kᵢ) >10 µMHuman α7 nAChRRadioligand Binding Assay[1]

Signaling Pathway

This compound acts as an antagonist at the α3β4 nicotinic acetylcholine receptor, a ligand-gated ion channel. The binding of the endogenous agonist, acetylcholine (ACh), to the α3β4 nAChR normally triggers a conformational change that opens the channel, allowing the influx of cations, primarily Na⁺ and Ca²⁺. This influx leads to depolarization of the cell membrane and downstream signaling events. This compound blocks this process by binding to the receptor and preventing the channel from opening in response to agonist stimulation.

SR16584_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (Agonist) nAChR α3β4 nAChR ACh->nAChR Binds and Activates SR16584 This compound (Antagonist) SR16584->nAChR Binds and Inhibits Ion_Influx Cation Influx (Na⁺, Ca²⁺) nAChR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Signaling Downstream Signaling Depolarization->Signaling Radioligand_Binding_Workflow start Start prepare_membranes Prepare Cell Membranes (from transfected HEK-293 cells) start->prepare_membranes incubate Incubate Membranes with Radioligand and this compound prepare_membranes->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate quantify Quantify Radioactivity separate->quantify analyze Data Analysis (Ki determination) quantify->analyze end End analyze->end Calcium_Flux_Workflow start Start plate_cells Plate α3β4-HEK-293 Cells in a 96-well plate start->plate_cells load_dye Load Cells with a Ca²⁺-sensitive Fluorescent Dye plate_cells->load_dye pre_incubate Pre-incubate with This compound load_dye->pre_incubate stimulate Stimulate with an Agonist (e.g., Epibatidine) pre_incubate->stimulate measure_fluorescence Measure Fluorescence (Kinetic Read) stimulate->measure_fluorescence analyze Data Analysis (IC₅₀ determination) measure_fluorescence->analyze end End analyze->end

References

How to dissolve and prepare SR 16584 for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR 16584 is a potent and selective antagonist of the α3β4 nicotinic acetylcholine receptor (nAChR). Its high selectivity for the α3β4 subtype over other nAChR subtypes, such as α4β2 and α7, makes it a valuable pharmacological tool for investigating the physiological and pathological roles of α3β4 nAChRs. These receptors are implicated in a variety of processes, including nicotine addiction, neurotransmitter release, and autonomic nervous system function. This document provides detailed protocols for the dissolution, preparation, and application of this compound in common experimental paradigms.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for accurate stock solution preparation and experimental design.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₇H₂₂N₂O
Molecular Weight 270.37 g/mol [1]
Appearance Solid powder
Purity ≥98%[1]
Solubility Soluble to 100 mM in DMSO[1]
Storage Store at -20°C[1]

Preparation of this compound Solutions

Proper dissolution and preparation of this compound are critical for experimental success. Due to its limited aqueous solubility, a stock solution in dimethyl sulfoxide (DMSO) is recommended.

Materials
  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, high-purity water (e.g., Milli-Q or equivalent)

  • Appropriate experimental buffer (e.g., PBS, aCSF, cell culture medium)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

Protocol for Preparing a 100 mM Stock Solution in DMSO
  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, you would need 27.04 mg of this compound (based on a molecular weight of 270.37 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. Vortex or sonicate briefly until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Protocol for Preparing Working Solutions

When preparing working solutions for cell-based assays or other aqueous experimental systems, it is crucial to minimize the final concentration of DMSO, as it can have off-target effects. A final DMSO concentration of 0.1% or less is generally well-tolerated by most cell lines.

Example: Preparing a 10 µM working solution with 0.1% final DMSO concentration:

  • Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is advisable to first prepare an intermediate dilution of the 100 mM DMSO stock solution in your aqueous experimental buffer. For instance, dilute the 100 mM stock 1:10 in the buffer to create a 10 mM intermediate solution.

  • Final Dilution: Prepare the final working solution by diluting the intermediate solution into the final volume of the experimental buffer. To achieve a 10 µM final concentration, you would perform a 1:1000 dilution of the 10 mM intermediate solution.

Important Considerations:

  • Always add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid mixing and prevent precipitation.

  • Prepare working solutions fresh on the day of the experiment.

  • Always include a vehicle control in your experiments containing the same final concentration of DMSO as the this compound-treated samples.

Experimental Protocols and Applications

This compound can be utilized in a variety of experimental settings to probe the function of α3β4 nAChRs.

In Vitro Cellular Assays

4.1.1. Calcium Flux Assay

This assay measures changes in intracellular calcium concentration upon receptor activation. This compound can be used to antagonize agonist-induced calcium influx in cells expressing α3β4 nAChRs.

Methodology:

  • Cell Culture: Plate cells stably or transiently expressing α3β4 nAChRs in a 96-well plate and culture to the desired confluency.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • This compound Pre-incubation: Wash the cells and pre-incubate with various concentrations of this compound (e.g., 0.1 µM to 100 µM) for a specified period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a known α3β4 nAChR agonist (e.g., epibatidine or acetylcholine) to stimulate the receptors.

  • Fluorescence Measurement: Immediately measure the change in fluorescence using a plate reader.

  • Data Analysis: The inhibitory effect of this compound can be quantified by determining its IC₅₀ value.

4.1.2. Electrophysiology (Patch-Clamp)

Electrophysiological recordings can directly measure the ion channel activity of nAChRs. This compound can be used to block agonist-induced currents in cells expressing α3β4 nAChRs.

Methodology:

  • Cell Preparation: Prepare cells expressing α3β4 nAChRs for whole-cell patch-clamp recording.

  • Recording Setup: Establish a whole-cell recording configuration.

  • Agonist Application: Apply an α3β4 nAChR agonist to elicit an inward current.

  • This compound Application: Co-apply or pre-apply this compound with the agonist to observe the blockade of the current. A working concentration of 50 µM has been used in some studies.

  • Data Analysis: Quantify the reduction in current amplitude in the presence of this compound to determine its antagonistic potency.

In Vivo Studies

For in vivo experiments, the formulation and route of administration of this compound are critical. While specific in vivo protocols for this compound are not widely published, protocols for similar nAChR antagonists in rodent models can be adapted.

Example Application: Nicotine Self-Administration in Rats

This model is used to study the reinforcing effects of nicotine and the potential of antagonists to reduce nicotine-seeking behavior.

Methodology:

  • Vehicle Preparation: For intraperitoneal (i.p.) or subcutaneous (s.c.) injection, this compound may be dissolved in a vehicle such as saline, potentially with a small amount of a solubilizing agent like Tween 80 or Cremophor EL, after initial dissolution in DMSO and subsequent dilution. The final DMSO concentration should be minimized.

  • Animal Surgery: Implant intravenous catheters for nicotine self-administration.

  • Training: Train rats to self-administer nicotine by pressing a lever.

  • This compound Administration: Administer this compound (e.g., via i.p. or s.c. injection) at various doses prior to the self-administration session.

  • Data Collection: Record the number of lever presses for nicotine infusion.

  • Data Analysis: Analyze the dose-dependent effect of this compound on nicotine self-administration.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound, highlighting its potency and selectivity.

Table 2: Quantitative Pharmacological Data for this compound

Assay TypeReceptor SubtypeAgonistParameterValueReference
Binding Affinity α3β4 nAChRKᵢ0.508 µM[1]
α4β2 nAChRKᵢ>100 µM[1]
α7 nAChRKᵢ>100 µM[1]
Functional Antagonism (Ca²⁺ Flux) α3β4 nAChREpibatidineIC₅₀10.2 µM[1]
Electrophysiology α3β4* nAChRAcetylcholineWorking Concentration50 µM

Signaling Pathways and Experimental Workflows

Signaling Pathway of α3β4 nAChR Antagonism

This compound, as a selective antagonist, blocks the downstream signaling cascade initiated by the activation of α3β4 nAChRs. This can involve both ionotropic and metabotropic-like signaling pathways. The primary mechanism involves the prevention of ion influx, leading to a reduction in cellular excitability and subsequent downstream events.

SR16584_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Acetylcholine / Nicotine nAChR α3β4 nAChR Agonist->nAChR Activates SR16584 This compound SR16584->nAChR Blocks Ion_Channel Ion Channel Blocked nAChR->Ion_Channel Ca_Influx ↓ Ca²⁺/Na⁺ Influx Ion_Channel->Ca_Influx Depolarization ↓ Membrane Depolarization Ca_Influx->Depolarization Ca_Release ↓ Ca²⁺ Release from Intracellular Stores Depolarization->Ca_Release Downstream ↓ Downstream Signaling (e.g., Neurotransmitter Release) Ca_Release->Downstream Experimental_Workflow start Start cell_culture Culture α3β4 nAChR- expressing cells start->cell_culture dye_loading Load cells with Ca²⁺ sensitive dye cell_culture->dye_loading pre_incubation Pre-incubate with This compound (various conc.) dye_loading->pre_incubation agonist_addition Add α3β4 nAChR agonist pre_incubation->agonist_addition measurement Measure fluorescence change agonist_addition->measurement analysis Data analysis (IC₅₀ determination) measurement->analysis end End analysis->end

References

SR 16584: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of SR 16584, a selective α3β4 nicotinic acetylcholine receptor (nAChR) antagonist, and protocols for its use in research applications.

Introduction

This compound is a potent and selective antagonist of the α3β4 nicotinic acetylcholine receptor, with an IC50 of 10.2 μM.[1] It exhibits high selectivity for the α3β4 subtype over α4β2 and α7 subtypes (Ki values are 0.508, >100 and >100 μM, respectively). This selectivity makes this compound a valuable tool for investigating the physiological and pathological roles of α3β4 nAChRs.

Physicochemical Properties

PropertyValueReference
Molecular Weight 270.37 g/mol
Formula C₁₇H₂₂N₂O
CAS Number 1150153-86-8
Purity ≥98% (HPLC)
Storage Store at -20°C

Solubility Data

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference
DMSO27.04100

Experimental Protocols

Preparation of Stock Solutions

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, high-quality microcentrifuge tubes or vials

Protocol:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. Perform this in a chemical fume hood.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder to achieve the desired stock solution concentration (e.g., 10 mM or 100 mM).

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Example Calculation for a 10 mM Stock Solution:

To prepare 1 mL of a 10 mM stock solution of this compound (MW = 270.37 g/mol ):

  • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Mass (mg) = 10 mmol/L x 0.001 L x 270.37 g/mol x 1000 mg/g

  • Mass = 2.7037 mg

Dissolve 2.7037 mg of this compound in 1 mL of DMSO.

Preparation of Working Solutions for Cell-Based Assays

Materials:

  • This compound stock solution in DMSO

  • Appropriate cell culture medium or physiological buffer (e.g., PBS, HBSS)

Protocol:

  • Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Serial Dilutions (in DMSO): If a range of concentrations is to be tested, it is recommended to perform serial dilutions of the DMSO stock solution in DMSO first. This helps to avoid precipitation of the compound when diluting into an aqueous medium.

  • Final Dilution (in Aqueous Medium): Dilute the DMSO stock solution (or the serially diluted DMSO solutions) into the final cell culture medium or buffer to achieve the desired working concentration. The final concentration of DMSO in the working solution should be kept low, typically below 0.5%, to minimize solvent toxicity to the cells.

  • Control: Prepare a vehicle control containing the same final concentration of DMSO as the working solutions.

Example Dilution:

To prepare a 10 µM working solution from a 10 mM stock solution in a final volume of 1 mL:

  • Volume of stock = (Final concentration x Final volume) / Stock concentration

  • Volume of stock = (10 µM x 1 mL) / 10,000 µM = 0.001 mL = 1 µL

Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.

General Protocol for an In Vitro Antagonist Assay

This protocol provides a general workflow for evaluating the antagonist activity of this compound in a cell line expressing α3β4 nAChRs.

Materials:

  • Cells stably expressing α3β4 nAChRs

  • Cell culture reagents

  • This compound working solutions

  • Nicotinic agonist (e.g., acetylcholine, nicotine)

  • Assay buffer

  • Assay-specific detection reagents (e.g., fluorescent calcium indicator, membrane potential dye)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the α3β4-expressing cells into a 96-well or 384-well plate at a predetermined density and allow them to adhere and grow overnight.

  • Compound Pre-incubation: Remove the culture medium and wash the cells with assay buffer. Add the this compound working solutions (at various concentrations) to the wells. Incubate for a sufficient period to allow the antagonist to bind to the receptors.

  • Agonist Stimulation: Add a known concentration of a nicotinic agonist (typically at a concentration that elicits a submaximal response, e.g., EC50 or EC80) to the wells.

  • Signal Detection: Measure the cellular response (e.g., changes in intracellular calcium concentration or membrane potential) using a microplate reader at an appropriate wavelength.

  • Data Analysis: Plot the response against the concentration of this compound to determine the IC50 value.

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis stock Prepare 100 mM Stock in DMSO working Prepare Working Solutions in Assay Buffer stock->working preincubate Pre-incubate with This compound working->preincubate seed Seed α3β4-expressing cells seed->preincubate stimulate Stimulate with Nicotinic Agonist preincubate->stimulate detect Detect Cellular Response stimulate->detect analyze Determine IC50 detect->analyze

Experimental workflow for this compound antagonist assay.

Signaling Pathway

This compound acts as an antagonist at the α3β4 nicotinic acetylcholine receptor, which is a ligand-gated ion channel. In its natural function, the binding of acetylcholine (ACh) to the α3β4 receptor leads to the opening of the channel and an influx of cations, primarily Na⁺ and Ca²⁺. This influx causes membrane depolarization and initiates downstream signaling cascades. By blocking this initial step, this compound inhibits all subsequent signaling events that are dependent on the activation of this receptor.

signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling ACh Acetylcholine (ACh) nAChR α3β4 nAChR ACh->nAChR Activates SR16584 This compound SR16584->nAChR Antagonizes Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Ion Influx Depolarization Membrane Depolarization Signaling Downstream Signaling Cascades Depolarization->Signaling Ca_Influx->Depolarization

Antagonistic action of this compound on the α3β4 nAChR signaling pathway.

Disclaimer

This information is for research use only and is not intended for human or therapeutic use. Researchers should always refer to the product-specific datasheet and follow standard laboratory safety procedures.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the proper storage and handling of SR 16584 powder, a selective α3β4 nicotinic acetylcholine receptor (nAChR) antagonist. Adherence to these guidelines is crucial for maintaining the compound's purity, stability, and biological activity for research applications. The following sections outline the recommended storage conditions, handling procedures, and relevant technical data.

Introduction to this compound

This compound is a potent and selective antagonist of the α3β4 nicotinic acetylcholine receptor. Its selectivity makes it a valuable tool in neuroscience research, particularly in studies related to nicotine addiction and the function of the autonomic nervous system. Given its specific biological activity, ensuring the chemical integrity of this compound powder through appropriate storage and handling is paramount for reproducible experimental outcomes.

Recommended Storage Conditions

Proper storage is essential to prevent the degradation of this compound powder. The following table summarizes the recommended conditions based on information from multiple suppliers.

ParameterRecommended ConditionNotes
Temperature -20°C for long-term storage [1][2]Some suppliers suggest that short-term storage at room temperature may be acceptable, but for maintaining long-term stability, -20°C is consistently recommended.[3]
Humidity Store in a dry environment.While specific hygroscopicity data is not readily available, it is best practice to minimize moisture exposure for chemical powders. Use of a desiccator is advised.
Light Sensitivity Store in a light-protected container.To prevent potential photodegradation, it is recommended to store the powder in an amber or opaque vial.
Inert Atmosphere Consider storage under an inert gas (e.g., argon, nitrogen).For sensitive compounds, especially for long-term storage, displacing air with an inert gas can prevent oxidative degradation.

Handling Protocols

Adherence to proper handling procedures will minimize contamination and degradation of this compound powder.

General Handling
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling this compound powder.

  • Weighing: To avoid moisture absorption, allow the container to equilibrate to room temperature before opening. Weigh the desired amount of powder in a clean, dry environment, preferably in a chemical fume hood.

  • Aliquoting: For frequent use, it is recommended to aliquot the powder into smaller, single-use vials upon receipt. This will minimize the number of freeze-thaw cycles and reduce exposure to air and moisture.

Preparation of Stock Solutions

This compound is soluble in dimethyl sulfoxide (DMSO).[1][2]

  • Solvent Selection: Use anhydrous, high-purity DMSO to prepare stock solutions.

  • Procedure:

    • Calculate the required volume of DMSO to achieve the desired concentration.

    • Add the DMSO directly to the vial containing the this compound powder.

    • Vortex or sonicate gently until the powder is completely dissolved.

  • Storage of Stock Solutions: Store stock solutions at -20°C in tightly sealed, light-protected vials. It is advisable to aliquot the stock solution into smaller volumes for single-use to avoid repeated freeze-thaw cycles.

Experimental Workflow for Handling and Use

The following diagram illustrates a recommended workflow for handling this compound from receipt to experimental use.

G A Receive this compound Powder B Store at -20°C in a dry, dark place A->B C Equilibrate to Room Temperature Before Use B->C D Weigh Powder in a Controlled Environment C->D E Prepare Stock Solution (e.g., in DMSO) D->E F Aliquot Stock Solution for Single Use E->F G Store Aliquots at -20°C F->G H Use in Experiment G->H

Caption: Recommended workflow for handling this compound powder.

Mechanism of Action: Signaling Pathway

This compound acts as a selective antagonist at α3β4 nicotinic acetylcholine receptors. The following diagram illustrates its mechanism of action.

G cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron A Acetylcholine (ACh) B α3β4 nAChR A->B Binds to D Ion Channel Opening B->D Activates C This compound C->B Blocks E Cation Influx (Na+, Ca2+) D->E F Neuronal Depolarization E->F

Caption: Mechanism of this compound as an α3β4 nAChR antagonist.

Stability Considerations

While specific long-term stability studies for this compound are not widely published, following the recommended storage conditions will maximize its shelf life. Key factors that can affect stability include:

  • Temperature: Elevated temperatures can accelerate chemical degradation.

  • Moisture: Hydrolysis can occur in the presence of water.

  • Light: UV or visible light can induce photochemical reactions.

  • Oxygen: Oxidation can alter the chemical structure.

It is recommended to refer to the batch-specific Certificate of Analysis provided by the supplier for any additional stability information.

Conclusion

The integrity of this compound powder is critical for obtaining reliable and reproducible results in research. By adhering to the storage and handling protocols outlined in these application notes, researchers can ensure the long-term stability and efficacy of this valuable pharmacological tool. Always refer to the supplier's documentation for batch-specific information and safety guidelines.

References

Application Notes and Protocols for SR 16584 in Electrophysiology Patch-Clamp Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of SR 16584 in electrophysiology patch-clamp experiments. This compound is a selective antagonist of the α3β4 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel involved in various physiological processes.[1] Understanding its effects on ion channel function is crucial for neuroscience research and drug development.

Introduction to this compound

This compound acts as a selective blocker of the α3β4 subtype of nicotinic acetylcholine receptors.[1] These receptors, part of the larger family of cholinergic receptors, are ionotropic, meaning they form an ion channel that opens upon binding to the neurotransmitter acetylcholine.[2][3] The activation of nAChRs by acetylcholine leads to the influx of cations, primarily Na+ and Ca2+, causing depolarization of the cell membrane.[3] As an antagonist, this compound inhibits this ion flow, providing a valuable tool for studying the role of α3β4 nAChRs in cellular excitability and synaptic transmission.

Quantitative Data

The inhibitory potency of this compound on α3β4 nAChRs has been quantified and is summarized in the table below. This data is essential for determining the appropriate concentrations for experimental use.

CompoundTargetAssayIC50Reference
This compoundα3β4 nAChRElectrophysiology10.2 μM[1]

Signaling Pathway of α3β4 nAChR and Inhibition by this compound

The following diagram illustrates the signaling pathway of the α3β4 nicotinic acetylcholine receptor and the mechanism of inhibition by this compound. Acetylcholine binding to the receptor opens the ion channel, allowing cation influx and subsequent cellular response. This compound competitively binds to the receptor, preventing acetylcholine from binding and thereby blocking the ion channel.

SR16584_Mechanism cluster_receptor α3β4 nAChR cluster_ligands Ligands cluster_cellular_response Cellular Response Receptor α3β4 Receptor Channel_Open Ion Channel (Open) Receptor->Channel_Open Activates Channel_Closed Ion Channel (Closed) Cation_Influx Cation Influx (Na+, Ca2+) Channel_Open->Cation_Influx Allows Receptor_Blocked α3β4 Receptor (Blocked) No_Response No Cation Influx Receptor_Blocked->No_Response Prevents ACh Acetylcholine ACh->Receptor Binds SR16584 This compound SR16584->Receptor_Blocked Binds & Blocks Depolarization Membrane Depolarization Cation_Influx->Depolarization Leads to

Caption: Mechanism of this compound antagonism on α3β4 nAChR.

Experimental Protocols

The following is a generalized whole-cell patch-clamp protocol for investigating the effect of this compound on α3β4 nAChR currents. This protocol can be adapted for various cell types expressing these receptors, such as neurons or heterologous expression systems.

Materials and Solutions

Equipment:

  • Patch-clamp amplifier and data acquisition system

  • Microscope with manipulators

  • Perfusion system

  • Pipette puller

  • Vibration isolation table

Solutions:

  • External Solution (aCSF): 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 25 mM NaHCO3, 1.25 mM NaH2PO4, and 25 mM glucose. The solution should be bubbled with 95% O2 / 5% CO2.[4]

  • Internal Solution: 130 mM K-Gluconate, 5 mM KCl, 10 mM HEPES, 0.5 mM EGTA, 4 mM Mg-ATP, and 0.4 mM Na-GTP. Adjust pH to 7.3 with KOH.

  • This compound Stock Solution: Prepare a stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO) and dilute to the final desired concentration in the external solution on the day of the experiment.

  • Agonist Solution: Prepare a stock solution of acetylcholine (or another nAChR agonist) and dilute to the desired concentration in the external solution.

Experimental Workflow

The diagram below outlines the major steps in a typical patch-clamp experiment to test the effect of this compound.

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Preparation / Culture Seal_Formation Obtain GΩ Seal Cell_Culture->Seal_Formation Pipette_Fabrication Pipette Pulling & Polishing Pipette_Fabrication->Seal_Formation Solution_Prep Prepare Solutions Solution_Prep->Seal_Formation Whole_Cell Establish Whole-Cell Configuration Seal_Formation->Whole_Cell Baseline_Recording Record Baseline Currents (Agonist Application) Whole_Cell->Baseline_Recording Drug_Application Apply this compound + Agonist Baseline_Recording->Drug_Application Data_Acquisition Acquire Current Traces Baseline_Recording->Data_Acquisition Washout Washout this compound Drug_Application->Washout Drug_Application->Data_Acquisition Washout->Baseline_Recording Reversibility Check Washout->Data_Acquisition Analysis Analyze Current Amplitude, Kinetics, etc. Data_Acquisition->Analysis Dose_Response Generate Dose-Response Curve (Optional) Analysis->Dose_Response

Caption: Workflow for a patch-clamp experiment using this compound.

Detailed Methodology
  • Cell Preparation:

    • Culture cells expressing α3β4 nAChRs on glass coverslips.

    • On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.

    • Continuously perfuse the chamber with external solution at a rate of 1-2 mL/min.[4]

  • Pipette Preparation:

    • Pull glass capillaries to produce micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

    • Fill the pipette with the internal solution and mount it on the micromanipulator.

  • Whole-Cell Recording:

    • Approach a target cell with the micropipette while applying positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

    • Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.[5][6]

    • Clamp the cell at a holding potential of -60 mV.

  • Data Acquisition:

    • Record baseline currents by applying the nAChR agonist (e.g., acetylcholine) for a short duration.

    • After establishing a stable baseline response, co-apply the agonist with the desired concentration of this compound.

    • To test for reversibility, wash out this compound by perfusing with the external solution containing only the agonist.

    • To determine the IC50, repeat the experiment with a range of this compound concentrations.

  • Data Analysis:

    • Measure the peak amplitude of the agonist-evoked currents in the absence and presence of this compound.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • If multiple concentrations are tested, plot the percentage of inhibition against the log of the this compound concentration and fit the data with a Hill equation to determine the IC50.

Conclusion

This compound is a valuable pharmacological tool for the study of α3β4 nicotinic acetylcholine receptors. The protocols and information provided here offer a framework for utilizing this compound in patch-clamp electrophysiology experiments to investigate the role of these receptors in various physiological and pathological contexts. As with any experimental protocol, optimization may be required depending on the specific cell type and recording conditions.

References

Application Notes and Protocols for Calcium Imaging Assays with SR 16584

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR 16584 is a selective antagonist of the α3β4 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel involved in various physiological processes. The α3β4 nAChR is a key target in drug discovery, particularly for conditions related to nicotine addiction and other neurological disorders. This document provides detailed application notes and protocols for utilizing this compound in calcium imaging assays to characterize its antagonist activity at the α3β4 nAChR.

Calcium imaging is a widely used technique to measure the intracellular calcium concentration, which is a crucial second messenger in many signaling pathways. Activation of α3β4 nAChRs by an agonist leads to an influx of cations, including Ca2+, resulting in an increase in intracellular calcium levels. By using fluorescent calcium indicators, the inhibitory effect of antagonists like this compound on this agonist-induced calcium influx can be quantified.

Data Presentation

The following table summarizes the quantitative data for this compound and a related, more potent antagonist, AT-1001, for the α3β4 nAChR. This data is derived from functional calcium fluorescence assays.

CompoundTargetAssay TypeAgonistAgonist ConcentrationIC50 (nM)Reference
AT-1001α3β4 nAChRCalcium Fluorescence (FLIPR)EpibatidineEC50 concentration35.2 ± 8.1[1]
This compound (estimated) α3β4 nAChR Calcium Fluorescence (FLIPR) Epibatidine EC50 concentration ~7040 [1]

Note: The IC50 for this compound is estimated based on the report that AT-1001 has a ~200-fold higher affinity for the α3β4 nAChR than this compound[1].

Signaling Pathway

The activation of α3β4 nicotinic acetylcholine receptors (nAChRs) by an agonist such as acetylcholine or epibatidine leads to the opening of the ion channel. This allows for the influx of cations, including sodium (Na+) and calcium (Ca2+), down their electrochemical gradients. The direct entry of Ca2+ through the receptor, as well as the depolarization of the cell membrane caused by Na+ influx, which in turn can activate voltage-gated calcium channels (VGCCs), results in a significant increase in intracellular calcium concentration. This elevation in cytosolic calcium acts as a second messenger, triggering various downstream cellular responses. This compound, as an antagonist, blocks the binding of agonists to the α3β4 nAChR, thereby preventing the ion channel from opening and inhibiting the subsequent rise in intracellular calcium.

alpha3beta4_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Epibatidine) nAChR α3β4 nAChR Agonist->nAChR Binds and Activates SR16584 This compound SR16584->nAChR Binds and Inhibits Ca_increase ↑ [Ca²⁺]i nAChR->Ca_increase Ca²⁺ Influx Cellular_Response Downstream Cellular Responses Ca_increase->Cellular_Response Triggers

Caption: α3β4 nAChR signaling pathway and inhibition by this compound.

Experimental Protocols

This section provides a detailed protocol for a cell-based calcium flux assay using a Fluorometric Imaging Plate Reader (FLIPR) to determine the inhibitory activity of this compound on the α3β4 nAChR.

Protocol: Determination of IC50 for this compound using a FLIPR Calcium Assay

1. Materials and Reagents:

  • Cell Line: Human Embryonic Kidney (HEK) cells stably expressing the human α3β4 nAChR.

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye: Fluo-4 AM or a comparable calcium indicator.

  • Probenecid: To inhibit organic anion transporters and prevent dye leakage.

  • This compound: Stock solution in DMSO.

  • Agonist: Epibatidine or another suitable α3β4 nAChR agonist. Stock solution in an appropriate solvent.

  • Positive Control: A known α3β4 nAChR antagonist (e.g., mecamylamine).

  • Negative Control: Vehicle (DMSO).

  • Plates: 96-well or 384-well black-walled, clear-bottom cell culture plates.

  • Instrumentation: Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument capable of kinetic fluorescence measurements.

2. Experimental Workflow:

The following diagram illustrates the major steps in the experimental workflow.

experimental_workflow A 1. Cell Plating (HEK-α3β4 cells) B 2. Dye Loading (Fluo-4 AM) A->B C 3. Compound Incubation (this compound, Controls) B->C D 4. Agonist Addition & Fluorescence Reading (FLIPR) C->D E 5. Data Analysis (IC50 Determination) D->E

Caption: Experimental workflow for the FLIPR-based calcium assay.

3. Detailed Procedure:

Day 1: Cell Plating

  • Harvest HEK-α3β4 cells and determine the cell density.

  • Seed the cells into a 96-well black-walled, clear-bottom plate at a density of 50,000 - 80,000 cells per well in 100 µL of complete cell culture medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

Day 2: Assay

  • Prepare Reagents:

    • Prepare the dye loading solution by dissolving Fluo-4 AM in assay buffer to the manufacturer's recommended concentration. Add probenecid to a final concentration of 2.5 mM.

    • Prepare serial dilutions of this compound in assay buffer. A typical concentration range to test would be from 1 nM to 100 µM.

    • Prepare the agonist (epibatidine) solution in assay buffer at a concentration that elicits a submaximal (EC80) response. This concentration should be predetermined from an agonist dose-response curve.

    • Prepare positive and negative control solutions.

  • Dye Loading:

    • Aspirate the cell culture medium from the wells.

    • Gently wash the cells once with 100 µL of assay buffer.

    • Add 50 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Incubation:

    • After the dye loading incubation, add 50 µL of the serially diluted this compound, positive control, or negative control solutions to the respective wells.

    • Incubate the plate at room temperature for 15-30 minutes in the dark.

  • FLIPR Measurement:

    • Set up the FLIPR instrument to measure fluorescence intensity (e.g., excitation at 488 nm, emission at 525 nm).

    • Establish a baseline fluorescence reading for approximately 10-20 seconds.

    • Program the instrument to add 25 µL of the agonist solution to each well.

    • Continue to measure the fluorescence intensity for an additional 2-3 minutes to capture the peak calcium response.

4. Data Analysis:

  • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.

  • Normalize the data by expressing the response in the presence of this compound as a percentage of the response in the vehicle control wells (100% activity) and the response in the positive control wells (0% activity).

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that produces 50% inhibition of the agonist-induced calcium response.

Logical Relationships

The following diagram illustrates the logical relationship between the experimental components and the expected outcome.

logical_relationship Start HEK-α3β4 Cells Agonist Add α3β4 Agonist Start->Agonist SR16584 Pre-incubate with This compound Start->SR16584 Ca_Response Calcium Influx Agonist->Ca_Response No_Ca_Response No/Reduced Calcium Influx Agonist->No_Ca_Response SR16584->Agonist Blocks Binding SR16584->No_Ca_Response Outcome1 High Fluorescence Signal Ca_Response->Outcome1 Outcome2 Low Fluorescence Signal No_Ca_Response->Outcome2

Caption: Logical flow of the calcium imaging assay with this compound.

References

Application Notes and Protocols for In Vivo Administration of SR 16584

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR 16584 is a selective antagonist for the α3β4 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel found in the central and peripheral nervous systems.[1][2] This receptor subtype is implicated in various physiological processes, including neurotransmitter release and neuronal excitability, and is a target of interest for research into nicotine addiction and other neurological disorders. These application notes provide a detailed protocol for the in vivo administration of this compound, based on methodologies used for structurally and functionally similar compounds, alongside relevant technical data and pathway information.

Chemical and Physical Properties
PropertyValueReference
Chemical Name 1,3-Dihydro-1-(3-exo)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-2H-indol-2-one--INVALID-LINK--
Molecular Formula C₁₇H₂₂N₂O--INVALID-LINK--
Molecular Weight 270.37 g/mol --INVALID-LINK--
CAS Number 1150153-86-8--INVALID-LINK--
Solubility Soluble to 100 mM in DMSO--INVALID-LINK--
In Vitro Activity of this compound

This compound demonstrates high selectivity for the α3β4 nAChR subtype over other common neuronal nAChRs.

ParameterReceptor SubtypeValueReference
Kᵢ (Binding Affinity) α3β40.508 µM--INVALID-LINK--
α4β2>100 µM--INVALID-LINK--
α7>100 µM--INVALID-LINK--
IC₅₀ (Functional Antagonism) α3β410.2 µM--INVALID-LINK--

Experimental Protocols

Proposed In Vivo Administration Protocol for this compound

Disclaimer: The following protocol has been adapted from published studies on AT-1001, a structurally related and functionally similar selective α3β4 nAChR antagonist. Researchers should perform dose-ranging and tolerability studies to determine the optimal dosage and administration parameters for this compound in their specific animal model and experimental paradigm.

Objective: To administer this compound to rodents for the evaluation of its effects on physiological and behavioral endpoints.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl), 1N solution

  • Hydroxypropyl-cellulose (HPC), 0.5% (w/v) in sterile water

  • Sterile water for injection

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • pH meter

  • Syringes (1 mL) and appropriate gauge needles (e.g., 27G)

  • Rodent animal model (e.g., Sprague-Dawley rats)

Vehicle Preparation: A suitable vehicle for subcutaneous administration of related compounds has been reported as a mixture of 2% DMSO, 1% HCl, and 97% of 0.5% aqueous hydroxypropyl-cellulose.

  • To prepare 10 mL of vehicle, combine:

    • 200 µL DMSO

    • 100 µL 1N HCl

    • 9.7 mL of 0.5% HPC solution

  • Vortex thoroughly to ensure a homogenous solution.

Preparation of this compound Dosing Solution:

  • Calculate the required amount of this compound based on the desired dose and the number and weight of the animals. For example, for a 3 mg/kg dose in a 300g rat, you would need 0.9 mg of this compound.

  • Weigh the this compound powder accurately.

  • In a sterile microcentrifuge tube, dissolve the this compound powder in the DMSO component of the vehicle first.

  • Add the remaining vehicle components (HCl and HPC solution) to the dissolved compound.

  • Vortex the solution until the compound is fully dissolved. The final concentration of the dosing solution should be adjusted based on the desired injection volume (typically 1 mL/kg).

Administration Procedure (Subcutaneous Injection):

  • Acclimatize animals to the handling and injection procedure.

  • Gently restrain the animal.

  • Lift the skin on the back, between the shoulder blades, to form a tent.

  • Insert the needle into the base of the skin tent, parallel to the spine.

  • Inject the this compound solution subcutaneously.

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any adverse reactions post-injection.

In Vivo Efficacy Data for the Related Compound AT-1001

The following table summarizes the in vivo efficacy of AT-1001, a selective α3β4 nAChR antagonist, in a rat model of nicotine self-administration. This data can serve as a reference for designing efficacy studies with this compound.

Animal ModelAdministration RouteDose Range (AT-1001)Observed EffectReference
Sprague-Dawley RatsSubcutaneous (s.c.)0.75 - 3 mg/kgPotent and dose-dependent blockade of nicotine self-administration--INVALID-LINK--

Visualizations

Signaling Pathway of the α3β4 Nicotinic Acetylcholine Receptor

The α3β4 nAChR is a pentameric ligand-gated ion channel. Upon binding of an agonist like acetylcholine, the channel opens, leading to an influx of cations (primarily Na⁺ and Ca²⁺) and an efflux of K⁺. This results in depolarization of the neuronal membrane and subsequent downstream signaling events. This compound acts as a non-competitive antagonist, preventing this channel opening and subsequent signaling.

alpha3beta4_signaling cluster_membrane Cell Membrane receptor α3β4 nAChR Na_Ca_influx Na⁺ / Ca²⁺ Influx receptor->Na_Ca_influx Channel Opening ACh Acetylcholine (Agonist) ACh->receptor Binds & Activates SR16584 This compound (Antagonist) SR16584->receptor Binds & Inhibits Depolarization Membrane Depolarization Na_Ca_influx->Depolarization Downstream Downstream Signaling (e.g., Action Potential, Neurotransmitter Release) Depolarization->Downstream

Caption: Simplified signaling pathway of the α3β4 nicotinic acetylcholine receptor.

Experimental Workflow for In Vivo Study

This diagram outlines a typical workflow for an in vivo study investigating the effects of this compound.

experimental_workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase prep_solution Prepare this compound Dosing Solution animal_acclimation Animal Acclimation & Baseline Measurement administration Administer this compound or Vehicle (e.g., s.c. injection) prep_solution->administration animal_acclimation->administration behavioral_testing Behavioral Testing (e.g., Self-Administration) administration->behavioral_testing physiological_monitoring Physiological Monitoring (e.g., Locomotor Activity) administration->physiological_monitoring tissue_collection Tissue Collection (e.g., Brain, Blood) behavioral_testing->tissue_collection physiological_monitoring->tissue_collection data_analysis Data Analysis tissue_collection->data_analysis interpretation Interpretation of Results data_analysis->interpretation

Caption: General experimental workflow for in vivo evaluation of this compound.

References

Application Notes and Protocols for Purity Testing and Quality Control of SR 16584

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the purity testing and quality control of SR 16584, a selective antagonist of the α3β4 nicotinic acetylcholine receptor (nAChR). Detailed protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are provided, along with recommended quality control specifications.

Introduction to this compound

This compound is a potent and selective antagonist of the α3β4 nAChR, with an IC50 of 10.2 μM.[1] Its selectivity for the α3β4 subtype over other nAChR subtypes, such as α4β2 and α7, makes it a valuable tool for studying the physiological and pathological roles of this specific receptor. Due to its potential applications in neuroscience research and drug development, ensuring the purity and quality of this compound is of paramount importance.

Chemical Profile of this compound:

ParameterValue
Chemical Name 1,3-Dihydro-1-(3-exo)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-2H-indol-2-one
Molecular Formula C₁₇H₂₂N₂O
Molecular Weight 270.37 g/mol
CAS Number 1150153-86-8
Appearance White to off-white solid
Solubility Soluble in DMSO
Storage Store at -20°C

Quality Control Specifications

The following table outlines the recommended quality control specifications for this compound to ensure its identity, purity, and quality for research and development purposes.

TestAcceptance CriteriaMethod
Appearance White to off-white solidVisual Inspection
Identity Conforms to the reference standardHPLC, ¹H NMR, MS
Purity (HPLC) ≥ 98.0%HPLC
Individual Impurity ≤ 0.5%HPLC
Total Impurities ≤ 2.0%HPLC
Residual Solvents To be determined based on synthesisGC-HS
Water Content ≤ 0.5%Karl Fischer Titration

Purity Testing and Analytical Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary method for determining the purity of this compound and quantifying any impurities. A typical reversed-phase HPLC method is described below.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    Time (min) % A % B
    0 95 5
    25 5 95
    30 5 95
    31 95 5

    | 35 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in DMSO.

Data Presentation:

ParameterResult
Retention Time of this compound Report in minutes
Purity (% Area) ≥ 98.0%
Individual Impurity (% Area) Report % area of each impurity
Total Impurities (% Area) Report total % area of all impurities

Experimental Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh this compound B Dissolve in DMSO (1 mg/mL) A->B C Inject Sample (10 µL) B->C D Separation on C18 Column (Gradient Elution) C->D E UV Detection (254 nm) D->E F Integrate Peaks E->F G Calculate % Area Purity F->G H Report Results G->H

Experimental workflow for the HPLC analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is employed to confirm the chemical structure of this compound.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquisition Parameters:

    • Pulse Program: Standard ¹H acquisition.

    • Number of Scans: 16 or 32.

    • Relaxation Delay: 1.0 s.

    • Spectral Width: -2 to 12 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual DMSO peak at 2.50 ppm.

Data Presentation:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Expected valuess, d, t, q, mRelative number of protonsSpecific protons in the this compound structure
Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of this compound.

Experimental Protocol:

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: Prepare a 100 µg/mL solution of this compound in a 1:1 mixture of acetonitrile and water.

  • Ionization Mode: Positive ESI.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 100-500.

Data Presentation:

ParameterResult
Theoretical Mass [M+H]⁺ 271.1805
Observed Mass [M+H]⁺ Report the measured m/z
Mass Accuracy Report in ppm

Signaling Pathway of this compound

This compound acts as an antagonist at the α3β4 nAChR. The binding of the endogenous ligand, acetylcholine (ACh), to this receptor normally leads to the opening of the ion channel, resulting in an influx of cations, primarily Na⁺ and Ca²⁺. This influx can lead to membrane depolarization and the activation of various downstream signaling cascades. For instance, the increase in intracellular Ca²⁺ can activate protein kinase A (PKA). By blocking the binding of ACh, this compound inhibits these downstream effects.

Signaling Pathway of this compound Action:

SR16584_Pathway cluster_membrane Cell Membrane nAChR α3β4 nAChR Ion_Influx Cation Influx (Na⁺, Ca²⁺) nAChR->Ion_Influx Channel Opening ACh Acetylcholine (ACh) ACh->nAChR Binds & Activates SR16584 This compound SR16584->nAChR Binds & Inhibits Ca_Increase ↑ Intracellular [Ca²⁺] Ion_Influx->Ca_Increase PKA_Activation Protein Kinase A (PKA) Activation Ca_Increase->PKA_Activation Cellular_Response Downstream Cellular Response PKA_Activation->Cellular_Response

This compound antagonizes the α3β4 nAChR, blocking acetylcholine-mediated signaling.

References

Troubleshooting & Optimization

Troubleshooting SR 16584 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with SR 16584 in aqueous solutions for in vitro experiments.

Troubleshooting Guides

Issue: Precipitate Formation When Diluting this compound DMSO Stock Solution in Aqueous Media

Question: I dissolved this compound in DMSO to create a stock solution. However, when I dilute it into my cell culture medium or aqueous buffer, a precipitate forms immediately. What is causing this and how can I resolve it?

Answer: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where it is poorly soluble. The rapid change in solvent polarity causes the compound to precipitate. Here are several strategies to address this:

1. Optimize the Dilution Method:

  • Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution. First, dilute your concentrated DMSO stock to an intermediate concentration in DMSO. Then, add this intermediate stock to your pre-warmed (37°C) aqueous medium while vortexing gently. This gradual reduction in DMSO concentration can help maintain solubility.

  • Slow Addition: Add the DMSO stock solution dropwise to the aqueous medium while continuously and gently vortexing. This avoids localized high concentrations of the compound that can initiate precipitation.

2. Control the Final DMSO Concentration:

  • Minimize DMSO: The final concentration of DMSO in your aqueous solution should be as low as possible to avoid solvent-induced artifacts in your experiments. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines. For high-throughput screening, a final DMSO concentration of 0.2% has been used successfully for libraries of small molecules.[1]

  • Vehicle Control: Always include a vehicle control in your experiments with the same final concentration of DMSO as your test conditions to account for any effects of the solvent itself.

3. Employ Solubilizing Agents (Excipients):

If optimizing the dilution and DMSO concentration is insufficient, consider using excipients to enhance the aqueous solubility of this compound.

  • Co-solvents: In addition to DMSO, other water-miscible organic solvents can be used. However, their compatibility with your specific cell line and experiment must be validated.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions. Start with low concentrations (e.g., 0.01% to 0.1%) and perform vehicle controls to assess any effects on your experimental system.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility.

4. pH Adjustment:

The solubility of compounds with ionizable functional groups can be highly dependent on the pH of the solution. While the structure of this compound does not suggest strong acidic or basic properties, slight pH adjustments of your buffer (if experimentally permissible) could be explored.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). This compound has a maximum solubility of 100 mM (27.04 mg/mL) in DMSO.

Q2: What is the known biological activity and IC50 of this compound?

A2: this compound is a selective antagonist of the α3β4 nicotinic acetylcholine receptor (nAChR).[2][3] It has an IC50 of 10.2 µM for the α3β4 nAChR.[2][3]

Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?

A3: No, this compound is poorly soluble in aqueous solutions. Direct dissolution in buffers or media will likely result in incomplete solubilization and the presence of undissolved particulate matter. A concentrated stock solution in DMSO should be prepared first.

Q4: How should I store the this compound stock solution?

A4: Store the DMSO stock solution of this compound at -20°C for long-term storage. For short-term use, it can be stored at 4°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes.

Q5: My aqueous solution of this compound is clear at first but becomes cloudy over time. What is happening?

A5: This indicates that your solution is likely supersaturated and the compound is slowly precipitating out of solution. This can be due to temperature fluctuations or the inherent instability of the supersaturated state. To mitigate this, you can try preparing fresh dilutions for each experiment or reducing the final concentration of this compound to below its aqueous solubility limit under your experimental conditions.

Data Presentation

Table 1: Solubility and Properties of this compound

PropertyValueSource
Molecular Weight 270.37 g/mol Tocris Bioscience
Formula C₁₇H₂₂N₂OTocris Bioscience
Solubility in DMSO 100 mM (27.04 mg/mL)Tocris Bioscience
Biological Activity Selective α3β4 nAChR antagonist[2][3]
IC50 10.2 µM[2][3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (powder)

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 2.70 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C may aid in dissolution.

    • Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: Preparation of a 10 µM Working Solution of this compound in Cell Culture Medium (Final DMSO concentration: 0.1%)

  • Materials:

    • 10 mM this compound in DMSO (from Protocol 1)

    • Pre-warmed (37°C) complete cell culture medium

    • Sterile conical tubes

  • Procedure:

    • Prepare a 1:10 intermediate dilution by adding 10 µL of the 10 mM this compound stock solution to 90 µL of DMSO to get a 1 mM solution.

    • In a sterile conical tube, add 990 µL of pre-warmed complete cell culture medium.

    • While gently vortexing the medium, add 1 µL of the 1 mM this compound intermediate solution.

    • Continue to vortex for a few seconds to ensure thorough mixing.

    • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.

Mandatory Visualization

SR_16584_Troubleshooting_Workflow start Start: this compound powder stock Prepare 100 mM stock in 100% DMSO start->stock dilute Dilute stock in aqueous medium stock->dilute precipitate Precipitate forms? dilute->precipitate no_precipitate Solution is clear Proceed with experiment precipitate->no_precipitate No troubleshoot Troubleshooting Steps precipitate->troubleshoot Yes serial_dilution 1. Use serial dilution in medium troubleshoot->serial_dilution slow_addition 2. Add stock dropwise with vortexing serial_dilution->slow_addition check_dmso 3. Ensure final DMSO is <0.5% slow_addition->check_dmso use_excipients 4. Consider excipients (e.g., Tween-80) check_dmso->use_excipients re_evaluate Re-evaluate solubility use_excipients->re_evaluate success Solubility issue resolved re_evaluate->success Yes consult Consult further (e.g., formulation specialist) re_evaluate->consult No

Caption: Troubleshooting workflow for this compound insolubility.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane nAChR α3β4 nAChR ion_influx Cation Influx (Na+, Ca2+) BLOCKED nAChR->ion_influx Channel Gating ACh Acetylcholine (Agonist) ACh->nAChR Binds to activate SR16584 This compound (Antagonist) SR16584->nAChR Binds to block depolarization Membrane Depolarization INHIBITED ion_influx->depolarization downstream Downstream Signaling (e.g., Neurotransmitter Release) PREVENTED depolarization->downstream

Caption: this compound antagonism of the α3β4 nAChR signaling pathway.

References

Optimizing SR 16584 concentration to avoid off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental concentration of SR 16584, a selective α3β4 nicotinic acetylcholine receptor (nAChR) antagonist, while minimizing the risk of off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary molecular target?

This compound is a selective antagonist for the α3β4 nicotinic acetylcholine receptor (nAChR).[1] Its mechanism of action involves binding to this receptor to prevent its activation by the endogenous agonist, acetylcholine. The α3β4 nAChR is a ligand-gated ion channel; upon activation, it allows the influx of sodium (Na+) and calcium (Ca2+) ions, leading to neuronal depolarization and downstream signaling.[2] this compound effectively blocks this process.

Q2: What is the recommended starting concentration for in vitro experiments with this compound?

A good starting point for in vitro experiments is a concentration around the half-maximal inhibitory concentration (IC50). For this compound, the reported IC50 against the α3β4 nAChR is 10.2 μM.[1] It is advisable to perform a dose-response curve ranging from approximately 0.1 µM to 100 µM to determine the optimal concentration for your specific experimental system.

Q3: How can I determine the optimal, on-target concentration of this compound in my specific cell line or model system?

To determine the optimal concentration, you should perform a dose-response experiment. Treat your cells with a range of this compound concentrations and measure a relevant biological endpoint. This could be the inhibition of agonist-induced calcium influx, neurotransmitter release, or a change in downstream signaling pathways. Plotting the biological effect against the log of the inhibitor concentration will allow you to determine the IC50 value in your system.[3] The optimal concentration for specific inhibition is typically in the range of the IC50 to 10x IC50, but should be low enough to avoid toxicity or off-target effects.

Q4: What are the primary off-targets for this compound?

The primary off-targets to consider are other subtypes of the nicotinic acetylcholine receptor family. This compound shows high selectivity for α3β4 over the α4β2 and α7 nAChR subtypes. Binding affinity studies show a Ki of 0.508 μM for α3β4, while the Ki for both α4β2 and α7 is greater than 100 μM, indicating a selectivity of approximately 200-fold or more.[2] At concentrations significantly above its IC50 for α3β4, the risk of interacting with these and other receptors increases.

Q5: How can I validate that an observed cellular effect is due to α3β4 nAChR inhibition and not an off-target effect?

To confirm on-target activity, consider the following approaches:

  • Orthogonal Antagonists: Use another structurally different but functionally similar α3β4 nAChR antagonist. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the α3β4 nAChR subunit in your cells. The effect of this compound should be significantly diminished or abolished in these cells compared to controls.

  • Rescue Experiments: If possible, overexpressing the α3β4 receptor may sensitize the cells to this compound or require higher concentrations to achieve the same level of inhibition.

Pharmacological and Solubility Data

Quantitative data for this compound is summarized below for easy reference.

Table 1: Pharmacological Profile of this compound

TargetParameterValueSelectivityReference
α3β4 nAChRIC5010.2 μM-[1]
α3β4 nAChRKi0.508 μM-
α4β2 nAChRKi>100 μM~200-fold vs α3β4
α7 nAChRKi>100 μM~200-fold vs α3β4

Table 2: Solubility of this compound

SolventMaximum Concentration (mM)Reference
DMSO100 mM

Troubleshooting Guide

Problem 1: High background signal or non-specific effects are observed.

  • Possible Cause: The compound may be aggregating at high concentrations.

  • Solution: Visually inspect the stock solution for any cloudiness or precipitate. Perform a full concentration-response curve; aggregating compounds often exhibit a steep, non-saturating curve. Consider including a low concentration of a non-ionic detergent like 0.01% Triton X-100 in biochemical assay buffers to disrupt potential aggregates.[4]

Problem 2: The vehicle control (e.g., DMSO) is causing a biological effect.

  • Possible Cause: The final concentration of the solvent is too high.

  • Solution: Ensure the final concentration of DMSO in your culture medium is below 0.5%, and ideally below 0.1%.[4] Crucially, all experimental wells, including the "untreated" control, must contain the same final vehicle concentration as the treated wells.[4]

Problem 3: The inhibitor's effect diminishes over a long-term (e.g., >24 hours) cell culture experiment.

  • Possible Cause: The compound may be unstable or metabolized in the culture medium over time.

  • Solution: Assess the stability of this compound in your specific culture medium by incubating it for various durations and then testing its remaining activity in a short-term functional assay. If stability is an issue, consider replenishing the medium with a fresh compound at regular intervals.

Key Experimental Protocols

Protocol 1: Determining the IC50 of this compound with a Cell-Based Calcium Flux Assay

This protocol is designed to measure the ability of this compound to inhibit calcium influx triggered by an nAChR agonist in cells expressing the α3β4 receptor.

  • Cell Preparation: Plate cells expressing α3β4 nAChRs in a black, clear-bottom 96-well plate and culture until they form a confluent monolayer.

  • Dye Loading: Wash the cells with a suitable assay buffer (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Incubate to allow for dye uptake and de-esterification.

  • Inhibitor Preparation: Prepare a 10-point serial dilution of this compound in the assay buffer. A typical starting concentration for the dilution series would be 100 µM. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration.

  • Inhibitor Incubation: Add the this compound dilutions and vehicle control to the appropriate wells. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence. Inject an nAChR agonist (e.g., acetylcholine or epibatidine) at a concentration known to elicit a submaximal response (e.g., EC80). Immediately begin recording fluorescence intensity over time.

  • Data Analysis: Calculate the change in fluorescence for each well. Normalize the data by setting the vehicle control (agonist only) as 100% activity and a no-agonist control as 0% activity. Plot the percent inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[4]

Protocol 2: Validating On-Target Engagement via Western Blot

This protocol assesses the effect of this compound on a downstream signaling pathway known to be modulated by α3β4 nAChR activation.

  • Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with the determined optimal concentration of this compound (or vehicle) for a specified pre-incubation period.

  • Stimulation: Stimulate the cells with an nAChR agonist for a short period (e.g., 5-15 minutes) to activate downstream signaling (e.g., phosphorylation of ERK or CREB).

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[3]

  • Western Blotting: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against a phosphorylated downstream target (e.g., p-ERK) and the total protein (e.g., total ERK). Also, probe for a loading control (e.g., GAPDH or β-actin).

  • Detection and Analysis: Use HRP-conjugated secondary antibodies and an ECL substrate for detection.[3] Quantify the band intensities. A successful on-target effect would show that this compound treatment inhibits the agonist-induced increase in the phosphorylation of the target protein.

Visualizations

SR16584_Mechanism ACh Acetylcholine (Agonist) Receptor α3β4 nAChR ACh->Receptor Binds & Activates Channel Ion Channel Opening Receptor->Channel SR16584 This compound (Antagonist) SR16584->Receptor Binds & Blocks Influx Na+ / Ca2+ Influx Channel->Influx Response Cellular Response (e.g., Depolarization) Influx->Response Experimental_Workflow start Start: Select Cell Model Expressing α3β4 nAChR dose_response 1. Perform Dose-Response Curve (e.g., Calcium Flux Assay) start->dose_response determine_ic50 2. Calculate IC50 Value dose_response->determine_ic50 on_target 3. Confirm On-Target Effect (e.g., Western Blot for p-ERK) determine_ic50->on_target off_target 4. Assess Off-Target Potential (e.g., Test in α4β2 / α7 expressing cells) on_target->off_target evaluate Evaluate Results off_target->evaluate evaluate->dose_response  Results inconclusive or off-target effects high optimal_conc Select Optimal Concentration (Effective dose with minimal off-target activity) evaluate->optimal_conc  On-target effect confirmed & off-target effect minimal invis Troubleshooting_Logic start Unexpected Result Observed q1 Is there high cell toxicity? start->q1 sol1a Lower this compound Concentration q1->sol1a Yes q2 Is there no observable effect? q1->q2 No sol1b Check Final DMSO % (Keep <0.1%) sol1a->sol1b sol2a Increase this compound Concentration q2->sol2a Yes q3 Are results inconsistent? q2->q3 No sol2b Verify Target (α3β4) Expression (e.g., qPCR, Western Blot) sol2a->sol2b sol2c Check Compound Solubility/Stability (Prepare fresh stock) sol2b->sol2c q3->start No, other issue sol3a Standardize Protocols (Cell passage, density, etc.) q3->sol3a Yes sol3b Use Freshly Prepared Reagents sol3a->sol3b

References

Preventing SR 16584 degradation in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SR 16584. This resource provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance to ensure the stability and efficacy of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective antagonist for the α3β4 nicotinic acetylcholine receptor (nAChR) with a reported IC50 of 10.2 μM.[1] Its chemical name is 1,3-Dihydro-1-(3-exo)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-2H-indol-2-one.[2] It functions by binding to α3β4 nAChRs, thereby blocking the channel activation typically induced by the endogenous neurotransmitter acetylcholine. This makes it a valuable tool for studying the role of this specific nAChR subtype in various physiological and pathological processes.

Q2: How should I prepare and store stock solutions of this compound?

A2: For optimal stability, prepare high-concentration stock solutions (e.g., 10-50 mM) in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO). Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles and exposure to atmospheric moisture. Store these aliquots in tightly sealed vials at -20°C or -80°C for long-term storage. Before use, allow an aliquot to equilibrate to room temperature before opening to prevent condensation.

Q3: What is the primary cause of this compound degradation in aqueous buffers?

A3: The chemical structure of this compound contains an indol-2-one (oxindole) moiety, which includes a cyclic amide (a lactam). Lactam rings are susceptible to hydrolysis, which breaks the ring and inactivates the molecule. This hydrolysis is the most probable degradation pathway in aqueous experimental buffers. The rate of this reaction is significantly influenced by pH and temperature.[1][3][4]

Q4: What is the recommended pH range for experimental buffers when using this compound?

A4: To minimize hydrolytic degradation, it is recommended to use buffers within a neutral to slightly acidic pH range, ideally between pH 6.0 and 7.4 . Both strongly acidic and, particularly, alkaline (basic) conditions can catalyze the hydrolysis of the lactam ring in the indol-2-one structure.[1][3] Buffers commonly used for nAChR binding assays, such as TRIS-HCl or HEPES at pH 7.4, are generally suitable, but stability should be verified for long-term experiments.[5][6]

Troubleshooting Guide

Problem: I'm observing a gradual loss of this compound activity in my multi-day or multi-hour experiment.

Potential Cause Recommended Solution
Hydrolytic Degradation The compound is degrading in your aqueous buffer over time. Prepare fresh dilutions of this compound from a frozen DMSO stock immediately before each experiment or, at a minimum, daily. Avoid leaving the compound in aqueous solution at room temperature or 4°C for extended periods.
Incorrect Buffer pH The buffer pH is outside the optimal range (e.g., > 8.0), accelerating lactam hydrolysis. Verify the pH of your buffer. If possible, adjust the experimental conditions to use a buffer between pH 6.0 and 7.4.
Elevated Temperature The experiment is being conducted at elevated temperatures (e.g., 37°C), which increases the rate of hydrolysis.[1] For cell-free assays, consider running the experiment at room temperature or 4°C if the protocol allows. For cell-based assays at 37°C, minimize the incubation time with this compound as much as possible.
Photodegradation Although less common for this structure, prolonged exposure to high-intensity light could potentially contribute to degradation. Protect solutions containing this compound from direct light by using amber vials or covering containers with aluminum foil, especially during long-term storage or experiments.
Oxidation The indol-2-one ring can be susceptible to oxidation, especially in the presence of certain metal ions or reactive oxygen species. If your buffer contains components known to promote oxidation, consider adding a mild antioxidant or using freshly degassed buffers.

Data Presentation: Buffer Recommendations

The following table summarizes recommended buffer systems and conditions to maximize the stability of this compound during typical experiments. These recommendations are based on general principles of chemical stability for the compound's core structures.

Experiment Type Recommended Buffer Recommended pH Key Considerations
nAChR Binding Assays 50 mM TRIS-HCl, PBS7.4Prepare fresh on the day of the experiment. Keep on ice.[5]
Cell-Based Functional Assays HEPES-buffered saline, Krebs Buffer7.2 - 7.4Minimize pre-incubation times at 37°C.[6]
Electrophysiology Artificial Cerebrospinal Fluid (aCSF)7.4Continuously perfuse the sample to ensure a constant, fresh supply of the compound.[7]
Long-Term Storage (Stock) Anhydrous DMSON/AStore at -20°C to -80°C in small, single-use aliquots.

Experimental Protocols

Protocol: Assessing the Stability of this compound in an Experimental Buffer via HPLC

This protocol provides a general method to quantify the degradation of this compound over time in a specific aqueous buffer.

1. Objective: To determine the percentage of intact this compound remaining after incubation in a chosen experimental buffer at a specific temperature over a defined time course.

2. Materials:

  • This compound

  • Anhydrous DMSO

  • Your experimental buffer of interest (e.g., 50 mM PBS, pH 7.4)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid or Trifluoroacetic acid (TFA)

  • Autosampler vials

3. Methodology:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare your experimental buffer and adjust the pH to the desired value.

    • Prepare the mobile phases for HPLC. For example:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Incubation and Sampling:

    • Spike the experimental buffer with the this compound DMSO stock to a final concentration of 50 µM. Ensure the final DMSO concentration is low (e.g., <0.5%) to minimize solvent effects.

    • Immediately withdraw a sample (e.g., 100 µL) for the T=0 time point. Transfer to an autosampler vial and either inject immediately or store at -80°C to halt degradation.

    • Incubate the remaining solution at the desired experimental temperature (e.g., 25°C or 37°C), protected from light.

    • Withdraw subsequent samples at various time points (e.g., 1, 2, 4, 8, 24 hours). Treat each sample as described for the T=0 point.

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Set the UV detector to a wavelength appropriate for the indol-2-one chromophore (typically around 245-255 nm; this should be confirmed by a UV scan).

    • Inject each sample onto the HPLC system.

    • Run a gradient elution method to separate this compound from any potential degradation products. A typical gradient might be: 5% B to 95% B over 15 minutes.

    • Integrate the peak area of the intact this compound for each time point.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

    • Plot the % Remaining versus time to visualize the degradation kinetics.

Visualizations

Signaling and Experimental Workflows

SR16584_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane ACh Acetylcholine (ACh) nAChR α3β4 nAChR (Ion Channel) ACh->nAChR Binds Ion_Flow Cation Influx (Na+, Ca2+) nAChR->Ion_Flow Opens Depolarization Membrane Depolarization Ion_Flow->Depolarization Causes SR16584 This compound SR16584->nAChR Blocks

Caption: Antagonistic action of this compound on the α3β4 nAChR signaling pathway.

SR16584_Workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use Start Weigh this compound Powder Dissolve Dissolve in Anhydrous DMSO Start->Dissolve Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot Store Store at -80°C Aliquot->Store Thaw Thaw One Aliquot at Room Temp Store->Thaw Dilute Prepare Fresh Dilution in Buffer (pH 6.0-7.4) Thaw->Dilute Use Use Immediately in Experiment Dilute->Use

Caption: Recommended workflow for preparing and handling this compound solutions.

SR16584_Troubleshooting rect_node rect_node Start Loss of Activity Observed? Check_Age Is Working Solution > 8 hours old? Start->Check_Age Check_pH Is Buffer pH > 7.5? Check_Age->Check_pH No Sol_Fresh Prepare Fresh Working Solution Daily Check_Age->Sol_Fresh Yes Check_Temp Long Incubation at > 30°C? Check_pH->Check_Temp No Sol_pH Use Buffer pH < 7.5 Check_pH->Sol_pH Yes Check_Stock Multiple Freeze-Thaw Cycles of Stock? Check_Temp->Check_Stock No Sol_Temp Minimize Incubation Time / Temperature Check_Temp->Sol_Temp Yes Check_Stock->rect_node Contact Support Sol_Stock Use Single-Use Aliquots Check_Stock->Sol_Stock Yes

References

SR 16584 Technical Support Center: Troubleshooting Non-Specific Binding in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SR 16584. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to non-specific binding of this compound in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a selective antagonist of the α3β4 nicotinic acetylcholine receptor (nAChR) with an IC50 of 10.2 μM.[1][2] It exhibits selectivity for the α3β4 subtype over the α4β2 and α7 subtypes.[2]

Q2: What are the common causes of non-specific binding in cellular assays involving small molecules like this compound?

Non-specific binding of small molecules in cellular assays can be attributed to several factors:

  • Hydrophobic Interactions: Compounds can non-specifically associate with plastic surfaces of assay plates or cellular membranes.[3]

  • Electrostatic Interactions: Charged molecules can interact non-specifically with oppositely charged surfaces or proteins.

  • High Compound Concentration: Using concentrations of this compound significantly above its IC50 can lead to increased off-target and non-specific binding.[3]

  • Inadequate Blocking: Insufficient blocking of non-specific binding sites on the assay plate or cell surface can lead to high background signals.

  • Cell Health and Density: Unhealthy or overly dense cell cultures can contribute to higher non-specific binding.

Q3: How can I prepare a stock solution of this compound?

This compound is soluble in DMSO, with a maximum concentration of 100 mM.[2] It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in your assay buffer. Always use the batch-specific molecular weight provided on the certificate of analysis for accurate calculations.[2]

Troubleshooting Guide: High Non-Specific Binding

High background signal or inconsistent results in your cellular assay with this compound may be due to non-specific binding. The following guide provides a systematic approach to troubleshoot and mitigate these issues.

Problem: High Background Signal in a Fluorescence-Based Calcium Assay

dot

Calcium_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection & Analysis Cell_Seeding Seed cells expressing α3β4 nAChR in a 96-well plate Dye_Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Cell_Seeding->Dye_Loading Pre_incubation Pre-incubate cells with varying concentrations of this compound Dye_Loading->Pre_incubation Agonist_Addition Add a nAChR agonist (e.g., nicotine or acetylcholine) Pre_incubation->Agonist_Addition Fluorescence_Measurement Measure fluorescence intensity using a plate reader Agonist_Addition->Fluorescence_Measurement Data_Analysis Calculate IC50 value for this compound Fluorescence_Measurement->Data_Analysis Membrane_Potential_Assay_Workflow cluster_prep_mp Preparation cluster_treatment_mp Treatment cluster_detection_mp Detection & Analysis Cell_Seeding_MP Seed α3β4 nAChR expressing cells in a 384-well plate Dye_Loading_MP Load cells with a voltage-sensitive fluorescent dye Cell_Seeding_MP->Dye_Loading_MP Compound_Addition_MP Add varying concentrations of this compound Dye_Loading_MP->Compound_Addition_MP Agonist_Addition_MP Add nAChR agonist Compound_Addition_MP->Agonist_Addition_MP Fluorescence_Measurement_MP Measure fluorescence change over time Agonist_Addition_MP->Fluorescence_Measurement_MP Data_Analysis_MP Determine antagonist potency (IC50) Fluorescence_Measurement_MP->Data_Analysis_MP

References

Technical Support Center: Controlling for SR 16584 Vehicle Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for vehicle effects when using the selective α3β4 nicotinic acetylcholine receptor (nAChR) antagonist, SR 16584. Adhering to proper control measures is critical for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for dissolving this compound?

A1: this compound is soluble in dimethyl sulfoxide (DMSO) up to 100 mM.[1][2] Therefore, DMSO is the most common and recommended vehicle for preparing stock solutions. For final experimental concentrations, the DMSO stock should be further diluted in aqueous solutions like saline or cell culture media.

Q2: Why is a vehicle control necessary when using this compound?

A2: A vehicle control is essential because the solvent used to dissolve a compound, in this case, DMSO, is not biologically inert and can exert its own effects on experimental systems. These effects can include alterations in cell viability, growth, differentiation, and gene expression.[3] Without a vehicle control, it is impossible to distinguish the effects of this compound from the effects of the DMSO vehicle.

Q3: What are the known effects of DMSO on cells and tissues?

A3: DMSO can have a wide range of effects, which are generally dose-dependent. At low concentrations (typically ≤0.5%), it is often well-tolerated by many cell lines. However, even at these concentrations, it can influence cellular processes. Higher concentrations can be cytotoxic. Known effects of DMSO include:

  • Alterations in cell signaling: DMSO can inhibit the phosphorylation of kinases in the MAPK signaling pathway, specifically p38 and JNK, but generally does not affect ERK phosphorylation.[3] It has also been shown to inhibit the activation of the NF-κB signaling pathway.

  • Changes in gene expression: DMSO can cause widespread changes in the expression of thousands of genes, even at concentrations as low as 0.1%.[1][4][5]

  • Effects on cell growth and viability: Low concentrations of DMSO can sometimes stimulate cell growth, while higher concentrations can be cytotoxic.[3]

  • In vivo effects: In animal models, high concentrations of DMSO can cause neurotoxicity and other systemic effects.[6][7]

Q4: What is the maximum recommended concentration of DMSO for in vitro and in vivo experiments?

A4: The maximum tolerated concentration of DMSO is highly dependent on the specific cell line or animal model. It is crucial to perform a dose-response experiment with the vehicle alone to determine the highest concentration that does not cause significant effects on the endpoints being measured. General guidelines are provided in the table below.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Unexpected results in the vehicle control group (e.g., decreased cell viability, altered signaling). The concentration of DMSO may be too high for your specific cell line or experimental conditions.Perform a vehicle dose-response study to determine the maximum non-toxic concentration. For many cell lines, keeping the final DMSO concentration at or below 0.5% is recommended.[3] For sensitive cell lines, concentrations as low as 0.1% may be necessary.
High variability between replicate experiments. Inconsistent preparation of this compound or vehicle solutions. Pipetting errors.Ensure accurate and consistent preparation of all solutions. Use calibrated pipettes and proper technique. Prepare a large batch of vehicle control solution to be used across all related experiments to minimize variability.
The observed effect of this compound is not dose-dependent. The vehicle (DMSO) may be causing a maximal response at the concentrations tested, masking the effect of this compound. Potential off-target effects of this compound.Re-evaluate the vehicle concentration to ensure it is in the non-toxic range. While this compound is reported to be selective for α3β4 over α4β2 and α7 nAChRs, consider potential off-target effects at higher concentrations. A comprehensive off-target binding profile for this compound is not widely published.
Difficulty dissolving this compound at the desired concentration. The solubility limit in the final aqueous solution may have been exceeded.Prepare a higher concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your aqueous medium. Ensure the final DMSO concentration remains within the non-toxic range. Gentle warming and vortexing can aid dissolution.

Quantitative Data Summary

Table 1: Recommended Maximum DMSO Concentrations for In Vitro Experiments

DMSO ConcentrationExpected EffectRecommendation
≤ 0.1%Generally considered safe for most cell lines with minimal impact.[3]Highly Recommended for long-term experiments (>24 hours).
0.1% - 0.5%Usually tolerated by robust, immortalized cell lines for standard assay durations (24-72 hours).[3]Acceptable. Always confirm with a vehicle titration for your specific cell line.
> 0.5%May induce cellular stress, affect proliferation, or cause cytotoxicity in some cell lines.[3]Not Recommended without prior validation.

Table 2: this compound Properties

PropertyValueReference
TargetSelective α3β4 nAChR antagonist[1][2]
IC5010.2 μM[2]
Solubility in DMSOUp to 100 mM[1][2]
SelectivityNo measurable affinity for α4β2 or α7 nAChR subtypes[8]

Experimental Protocols

Key Experiment: Determining Maximum Non-Toxic Vehicle Concentration In Vitro

Objective: To determine the highest concentration of DMSO that does not significantly affect the viability of the target cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.

  • Vehicle Dilution Series: Prepare a serial dilution of DMSO in the complete cell culture medium. A typical concentration range to test is from 0.01% to 2% (v/v). Include a "no vehicle" control (medium only).

  • Treatment: Replace the existing medium with the medium containing the different DMSO concentrations.

  • Incubation: Incubate the plate for the same duration as your planned experiment with this compound (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform a cell viability assay (e.g., MTT, MTS, or a resazurin-based assay) according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of cell viability for each DMSO concentration relative to the "no vehicle" control. The highest concentration that does not cause a statistically significant decrease in cell viability is the maximum recommended vehicle concentration for your experiments.

Key Experiment: In Vitro Assay with this compound and Vehicle Control

Objective: To assess the effect of this compound on a specific cellular endpoint while controlling for vehicle effects.

Methodology:

  • Prepare Solutions:

    • This compound Stock: Prepare a high-concentration stock solution of this compound in 100% DMSO.

    • Vehicle Stock: 100% DMSO.

    • This compound Working Solutions: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is the same across all this compound concentrations and does not exceed the predetermined maximum non-toxic level.

    • Vehicle Control Solution: Prepare a solution of DMSO in complete cell culture medium where the final DMSO concentration is identical to that in the this compound working solutions.

    • Untreated Control: Complete cell culture medium only.

  • Cell Treatment: Treat cells with the this compound working solutions, the vehicle control solution, and the untreated control medium.

  • Incubation: Incubate for the desired experimental duration.

  • Assay: Perform the relevant assay to measure the desired endpoint (e.g., Western blot for protein expression, qPCR for gene expression, functional assay).

  • Data Analysis: Compare the results from the this compound-treated groups to the vehicle control group to determine the specific effect of this compound. The untreated control serves as a baseline for the health of the cells.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Groups cluster_assay Assay & Analysis A This compound Stock (in 100% DMSO) F This compound Treatment (Medium + DMSO + this compound) A->F B Vehicle Stock (100% DMSO) E Vehicle Control (Medium + DMSO) B->E B->F C Cell Culture Medium D Untreated Control (Medium Only) C->D C->E C->F G Incubate D->G E->G F->G H Perform Assay G->H I Data Analysis (Compare this compound to Vehicle Control) H->I

Caption: Experimental workflow for a properly controlled in vitro experiment using this compound.

Signaling_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway p38 p38 JNK JNK ERK ERK NFkB NF-κB Activation SR16584 This compound nAChR α3β4 nAChR SR16584->nAChR Inhibits Downstream Downstream Effects nAChR->Downstream DMSO DMSO (Vehicle) DMSO->p38 Inhibits DMSO->JNK Inhibits DMSO->NFkB Inhibits

Caption: Known signaling pathway interactions of this compound and its vehicle, DMSO.

References

Technical Support Center: Interpreting Unexpected Results with SR 16584

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SR 16584. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results during their experiments with this selective α3β4 nicotinic acetylcholine receptor (nAChR) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective antagonist of the α3β4 nicotinic acetylcholine receptor (nAChR) with a reported IC50 of 10.2 μM.[1] Its primary mechanism is to block the ion channel of the α3β4 nAChR, preventing the influx of cations like sodium (Na+) and calcium (Ca2+) that is typically induced by the binding of acetylcholine or other nicotinic agonists. It has been shown to have no measurable affinity for the α4β2 or α7 nAChR subtypes, highlighting its selectivity.[2]

Q2: What are the known downstream effects of blocking the α3β4 nAChR?

A2: The α3β4 nAChR is a ligand-gated ion channel.[2] Its activation leads to membrane depolarization due to cation influx. Consequently, blocking this receptor with this compound is expected to inhibit this depolarization in cells expressing α3β4 nAChRs. Downstream signaling from α3β4 nAChR activation can be complex and cell-type specific, but it is often associated with neurotransmitter release and the modulation of cellular excitability.

Q3: What are some general best practices to avoid unexpected results when working with this compound?

A3: To ensure the reliability of your experiments, it is crucial to:

  • Confirm Target Expression: Verify that your cellular or tissue model expresses the α3β4 nAChR subtype.

  • Optimize Concentration: Use a concentration of this compound that is appropriate for your experimental setup. Very high concentrations may lead to off-target effects.

  • Proper Controls: Always include vehicle controls (the solvent used to dissolve this compound, e.g., DMSO) to account for any effects of the solvent on your system.

  • Agonist Concentration: When studying the antagonistic properties of this compound, use an appropriate concentration of the nAChR agonist.

  • Compound Stability: Ensure that your this compound stock solution is properly stored and has not degraded.

Troubleshooting Guides for Unexpected Results

Scenario 1: No effect of this compound on agonist-induced cellular response.

Question: I am not observing any inhibition of the agonist-induced response (e.g., calcium influx, membrane depolarization) in my cells after applying this compound. What could be the reason?

Possible Causes and Troubleshooting Steps:

  • Incorrect nAChR Subtype: Your cells may not express the α3β4 nAChR subtype, or they may express other nAChR subtypes that are not targeted by this compound.

    • Action: Confirm the expression of the α3β4 nAChR subunit in your cells using techniques like qPCR, Western Blot, or immunocytochemistry.

  • Insufficient Incubation Time: The antagonist may require more time to bind to the receptor.

    • Action: Increase the pre-incubation time of this compound before adding the agonist.

  • Degraded Compound: The this compound may have degraded due to improper storage.

    • Action: Use a fresh stock of this compound and ensure it is stored under the recommended conditions.

  • High Agonist Concentration: The concentration of the agonist used may be too high, outcompeting the antagonist.

    • Action: Perform a dose-response curve for your agonist to determine the EC50 and use a concentration at or near this value.

Scenario 2: Unexpected increase in cellular response with this compound alone.

Question: I am observing an unexpected increase in my measured response (e.g., cell signaling marker) when I apply this compound without any agonist. Why is this happening?

Possible Causes and Troubleshooting Steps:

  • Off-Target Effects: At high concentrations, this compound might be interacting with other receptors or cellular targets in a non-specific manner.

    • Action: Perform a dose-response experiment with this compound alone to see if the effect is concentration-dependent. Use a lower concentration if possible.

  • Solvent Effects: The vehicle (e.g., DMSO) used to dissolve this compound could be causing the observed effect.

    • Action: Run a vehicle-only control at the same final concentration used in your experiment.

  • Cell Line Specificity: The cell line you are using may have a unique signaling pathway that is unexpectedly modulated by this compound.

    • Action: Test the effect of this compound on a different cell line known to express α3β4 nAChRs.

Data Presentation

Table 1: Hypothetical Data for Troubleshooting Scenario 1 - No Effect of this compound

Treatment GroupAgonist (e.g., Epibatidine) ConcentrationThis compound ConcentrationIntracellular Calcium Increase (ΔRFU)
Vehicle Control0 µM0 µM50
Agonist Only1 µM0 µM500
This compound + Agonist1 µM10 µM495
This compound Only0 µM10 µM55

ΔRFU: Change in Relative Fluorescence Units

Table 2: Hypothetical Data for Troubleshooting Scenario 2 - Unexpected Increase in Response

Treatment GroupThis compound Concentrationp-ERK Levels (Fold Change vs. Vehicle)
Vehicle Control0 µM1.0
This compound (Low Conc.)1 µM1.1
This compound (High Conc.)50 µM3.5

Experimental Protocols

Key Experiment: In Vitro Calcium Flux Assay

This protocol is designed to measure the antagonistic effect of this compound on agonist-induced calcium influx in a cell line expressing α3β4 nAChRs.

Materials:

  • Cells stably expressing human α3β4 nAChR

  • Cell culture medium

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • This compound

  • nAChR agonist (e.g., epibatidine)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Methodology:

  • Cell Plating: Seed the α3β4 nAChR-expressing cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM with Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the loading solution. Incubate for 1 hour at 37°C.

  • Wash: Gently wash the cells twice with assay buffer to remove excess dye.

  • Compound Addition: Add this compound at various concentrations to the appropriate wells. Include vehicle control wells. Incubate for 15-30 minutes.

  • Agonist Addition and Fluorescence Measurement: Place the plate in a fluorescence plate reader. Add the nAChR agonist to the wells and immediately begin measuring the fluorescence intensity at an excitation/emission of ~494/516 nm.

  • Data Analysis: Calculate the change in fluorescence from baseline for each well. Plot the agonist dose-response in the presence and absence of this compound to determine the IC50.

Visualizations

SR_16584_Signaling_Pathway cluster_membrane Cell Membrane nAChR α3β4 nAChR Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Channel Opens Acetylcholine Acetylcholine / Agonist Acetylcholine->nAChR Binds and Activates SR16584 This compound SR16584->Block Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Downstream Cellular Response Depolarization->Cellular_Response Block->nAChR Binds and Blocks

Caption: Signaling pathway of α3β4 nAChR and the antagonistic action of this compound.

Troubleshooting_Workflow Start Unexpected Result Observed Check_Target Is α3β4 nAChR expressed? Start->Check_Target Check_Compound Is this compound concentration and stability optimal? Check_Target->Check_Compound Yes Resolution Hypothesis Formed / Experiment Redesigned Check_Target->Resolution No (Re-evaluate model) Check_Controls Are vehicle and agonist controls behaving as expected? Check_Compound->Check_Controls Yes Check_Compound->Resolution No (Optimize/replace compound) Check_Off_Target Could there be off-target effects? Check_Controls->Check_Off_Target Yes Check_Controls->Resolution No (Troubleshoot assay conditions) Check_Off_Target->Resolution Yes (Perform dose-response) Check_Off_Target->Resolution No

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

Long-term stability of SR 16584 stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term stability of SR 16584 stock solutions for researchers, scientists, and drug development professionals. As specific long-term stability data for this compound is not publicly available, this guide offers best practices for storage and handling, along with protocols to help you determine stability in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in DMSO. It is recommended to use anhydrous, high-purity DMSO to prepare high-concentration stock solutions.[1] The presence of water can affect the stability of compounds in DMSO.[1][2]

Q2: At what temperature should I store the solid compound and its stock solutions?

A2: Solid this compound should be stored at -20°C. For stock solutions in DMSO, storage at -20°C or -80°C is recommended to maximize long-term stability.[3][4]

Q3: How can I minimize the degradation of this compound in a stock solution?

A3: To minimize degradation, it is crucial to prevent repeated freeze-thaw cycles.[1][4][5] It is best practice to aliquot the stock solution into single-use vials after preparation. This prevents contamination and the absorption of atmospheric water, which can occur each time the main vial is opened.[1][3]

Q4: Can I store this compound stock solutions at 4°C or room temperature?

A4: While some compounds may be stable for short periods at 4°C or room temperature, long-term storage at these temperatures is generally not recommended for stock solutions in DMSO.[1][6] For optimal stability, frozen storage is preferred.

Q5: My this compound solution has precipitated after thawing. What should I do?

A5: Precipitation can occur when a DMSO stock solution is thawed or diluted in an aqueous buffer.[7] Before use, ensure the compound is fully redissolved. This can often be achieved by vortexing, gentle warming in a 37°C water bath, or sonication.[7] Always visually inspect the solution to confirm that no precipitate is present before adding it to your experiment.

Recommended Storage and Handling of this compound Stock Solutions

Since explicit stability data for this compound is unavailable, the following table provides recommended best practices for storage and suggests a timeline for users to validate the stability of their own stock solutions.

ParameterRecommendationRationale
Solvent Anhydrous DMSOMinimizes water-induced degradation.[1][2]
Concentration ≥10 mMHigher concentrations are often more stable.
Storage Temp. -20°C or -80°CLow temperatures slow down chemical degradation.[3][4]
Aliquoting Single-use aliquotsAvoids repeated freeze-thaw cycles and contamination.[1][4][5]
Container Tightly sealed, amber glass or polypropylene vialsProtects from light and minimizes solvent evaporation and water absorption.[1][6]
Validation Test at 1, 3, and 6 monthsPeriodically check the activity of the stored compound against a freshly prepared solution.

Troubleshooting Guide

This guide addresses common issues that may be related to the stability of this compound stock solutions.

Issue 1: Inconsistent or weaker-than-expected results in my assay.

  • Possible Cause: The this compound stock solution may have degraded over time or through improper storage.

    • Solution: Prepare a fresh stock solution from solid this compound and compare its performance to your existing stock in a side-by-side experiment. If the fresh stock yields the expected results, discard the old stock.

  • Possible Cause: The compound may have precipitated out of the working solution.

    • Solution: Before each use, ensure your thawed stock solution is fully dissolved. After diluting into your aqueous assay buffer, visually inspect for any precipitate. If precipitation is observed, you may need to lower the final concentration of this compound in your assay.

Issue 2: I see a precipitate in my this compound stock solution after thawing.

  • Possible Cause: The compound's solubility limit may have been exceeded, or the solvent may have absorbed water, reducing solubility.

    • Solution: Attempt to redissolve the precipitate by vortexing or gentle warming.[7] If it does not redissolve, it is best to prepare a fresh stock solution. To avoid this in the future, ensure you are using anhydrous DMSO and that the stock concentration is not above the recommended solubility limit.

Issue 3: My experimental results are variable between different aliquots of the same stock solution.

  • Possible Cause: Inconsistent handling of aliquots or uneven evaporation of the solvent during storage.

    • Solution: Ensure all aliquots are sealed tightly and stored under the same conditions. When thawing an aliquot, bring it to room temperature and vortex gently to ensure a homogenous solution before taking a sample.

Experimental Protocols

Protocol for Assessing the Long-Term Stability of this compound Stock Solutions

This protocol provides a framework for researchers to determine the stability of their this compound stock solutions over time using a functional assay.

Objective: To compare the biological activity of an aged this compound stock solution to a freshly prepared stock solution.

Materials:

  • Solid this compound

  • Anhydrous DMSO

  • Appropriate cell line expressing α3β4 nicotinic acetylcholine receptors (nAChRs)

  • Cell culture medium and reagents

  • Agonist for α3β4 nAChRs (e.g., nicotine)

  • Assay platform to measure receptor activity (e.g., fluorescence-based calcium influx assay or electrophysiology)

Methodology:

  • Preparation of Stock Solutions:

    • Fresh Stock: On the day of the experiment, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Aged Stock: Use an aliquot of your previously prepared this compound stock solution that has been stored under your standard conditions (e.g., -20°C for 3 months).

  • Cell Preparation:

    • Plate your cells at an appropriate density in a multi-well plate suitable for your assay. Allow the cells to adhere and grow overnight.

  • Assay Procedure (Example using a Calcium Influx Assay):

    • Prepare serial dilutions of both the "Fresh Stock" and the "Aged Stock" in your assay buffer.

    • Pre-incubate the cells with the different concentrations of each this compound solution for a predetermined amount of time.

    • Add a fixed concentration of the nAChR agonist to stimulate the receptors.

    • Measure the response (e.g., change in fluorescence) using a plate reader.

  • Data Analysis:

    • For both the fresh and aged stock solutions, plot the response against the log of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for each.

    • A significant increase in the IC50 value for the aged stock compared to the fresh stock indicates degradation of the compound.

Visualizations

G cluster_prep Stock Solution Preparation cluster_store Storage cluster_use Usage start Weigh Solid this compound dissolve Dissolve in Anhydrous DMSO (e.g., 10 mM) start->dissolve vortex Vortex to Ensure Complete Dissolution dissolve->vortex aliquot Aliquot into Single-Use Vials vortex->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw a Single Aliquot store->thaw vortex_use Vortex to Homogenize thaw->vortex_use dilute Dilute to Working Concentration vortex_use->dilute

Caption: Recommended workflow for preparing and storing this compound stock solutions.

G cluster_check Troubleshooting Steps cluster_solution Corrective Actions start Inconsistent or Weak Experimental Results check_precipitate Check for Precipitate in Working Solution? start->check_precipitate check_stock Is Stock Solution Old or Improperly Stored? check_precipitate->check_stock No redissolve Attempt to Redissolve (Vortex/Warm) check_precipitate->redissolve Yes fresh_stock Prepare Fresh Stock Solution check_stock->fresh_stock Yes end Problem Resolved redissolve->end compare Compare Fresh vs. Old Stock fresh_stock->compare compare->end

References

Technical Support Center: Experiments with SR 16584

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing variability in experiments utilizing the selective α3β4 nicotinic acetylcholine receptor (nAChR) antagonist, SR 16584.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective antagonist of the α3β4 nicotinic acetylcholine receptor (nAChR) with an IC50 of 10.2 μM.[1] It exhibits high selectivity for the α3β4 subtype over other nAChR subtypes like α4β2 and α7.[1] this compound acts as a non-competitive antagonist, meaning it does not directly compete with agonists like acetylcholine or epibatidine for the same binding site. Instead, it binds to an allosteric site on the receptor, which alters the receptor's conformation and reduces its response to agonist stimulation.[2][3] This is evidenced by its ability to decrease the maximum response (Emax) of an agonist without significantly shifting the agonist's EC50 value in functional assays.[3][4]

Q2: I am observing high variability in my experimental results with this compound. What are the common causes and how can I minimize this?

A2: High variability in experiments with this compound can stem from several factors. Here are some common causes and solutions:

  • Inconsistent Compound Concentration: Ensure accurate and consistent preparation of this compound solutions. Use calibrated instruments and high-purity solvents like DMSO.[5][6] Prepare fresh stock solutions regularly and store them under recommended conditions (e.g., -20°C) to prevent degradation.[1]

  • Cell Health and Passage Number: Use cells within a consistent and low passage number range, as receptor expression levels can fluctuate with excessive passaging.[5][7] Regularly monitor cell viability and morphology to ensure a healthy and consistent cell population.

  • Inconsistent Agonist Concentration: The concentration of the agonist used to stimulate the receptor is a critical variable. For antagonist assays, it's recommended to use the agonist at a concentration that elicits a consistent and submaximal response (e.g., EC80 or EC90) to ensure sensitivity to inhibition.[8]

  • Assay Conditions: Minor variations in incubation times, temperature, and buffer composition can lead to significant variability.[7] Standardize these parameters across all experiments. For example, in cell-based assays, avoid "edge effects" by not using the outer wells of the plate or by filling them with media to maintain humidity.[8]

Q3: I am having trouble dissolving this compound for my aqueous in vitro assays. What should I do?

A3: this compound is readily soluble in DMSO at concentrations up to 100 mM. For aqueous-based assays, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it into your aqueous buffer.[6] To avoid precipitation upon dilution, add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing.[6] The final concentration of DMSO in your assay should be kept to a minimum (ideally <0.1%) to avoid solvent-induced off-target effects.[6] If solubility issues persist, you can explore the use of other strategies such as pH modification of the buffer or the use of solubilizing agents like β-cyclodextrin, ensuring these are compatible with your experimental system.[6]

Q4: I am not observing any antagonist activity with this compound. What could be the problem?

A4: A lack of antagonist activity can be due to several reasons:

  • Incorrect nAChR Subtype: Confirm that your experimental system (e.g., cell line) expresses the α3β4 nAChR subtype. This compound is highly selective and will have minimal to no effect on cells predominantly expressing other subtypes like α4β2 or α7.[1][7]

  • Compound Degradation: Test a fresh batch of this compound to rule out degradation of your current stock.[7]

  • Insufficient Pre-incubation Time: As a non-competitive antagonist, this compound requires sufficient time to bind to its allosteric site. Optimize the pre-incubation time with the cells or tissue before adding the agonist.[5]

  • Inappropriate Agonist Concentration: If the agonist concentration is too high, it may overcome the inhibitory effect of the antagonist. Use an agonist concentration in the EC50 to EC80 range.

Q5: What are the potential off-target effects of this compound?

A5: While this compound is highly selective for the α3β4 nAChR, at high concentrations, the possibility of off-target effects exists.[5] It is good practice to perform control experiments using cell lines that do not express the target receptor to identify any non-specific effects.[5] Additionally, running a dose-response curve for this compound will help determine the optimal concentration range for specific antagonism. One study noted that a similar α3β4 nAChR antagonist, AT-1001, showed some affinity for serotonin (5HT3), histamine (H1), and muscarinic (M4, M5) receptors at higher concentrations.[4]

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during experiments with this compound.

Guide 1: High Variability in Experimental Data
Potential Cause Troubleshooting Step
Inconsistent this compound Concentration 1. Prepare fresh stock solutions of this compound in high-purity DMSO. 2. Use calibrated pipettes for all dilutions. 3. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Variable Cell Health or Density 1. Use cells within a defined, low passage number range. 2. Ensure a homogenous cell suspension before and during plating. 3. Monitor cell viability and morphology regularly.
Fluctuations in Assay Conditions 1. Standardize all incubation times and temperatures. 2. Use a consistent assay buffer composition for all experiments. 3. For plate-based assays, use a randomized plate layout and avoid using the outer wells if edge effects are suspected.[8]
Inconsistent Agonist Stimulation 1. Prepare fresh agonist solutions for each experiment. 2. Use a consistent agonist concentration (e.g., EC80) across all assays.
Guide 2: Low Signal-to-Background Ratio in Cell-Based Assays
Potential Cause Troubleshooting Step
Low α3β4 nAChR Expression 1. Optimize cell culture conditions to enhance receptor expression. For some nAChR-expressing cell lines, incubation at a lower temperature (e.g., 29°C) can increase receptor expression.[8][9] 2. Ensure you are using a stable cell line with consistent receptor expression.
High Background Fluorescence 1. Test different assay buffers to find one that minimizes background signal. 2. Optimize the loading and incubation times for any fluorescent dyes used. 3. Check for autofluorescence of this compound or other compounds in your assay.
Suboptimal Dye Concentration 1. Titrate the concentration of the fluorescent dye to find the optimal balance between signal intensity and background.

Experimental Protocols

Protocol 1: In Vitro Calcium Flux Assay for Determining this compound IC50

This protocol is adapted from a general procedure for characterizing nAChR antagonists using a fluorometric imaging plate reader (FLIPR).[2][10][11]

Materials:

  • HEK293 cells stably expressing the human α3β4 nAChR

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • This compound

  • nAChR agonist (e.g., epibatidine or nicotine)

  • 384-well black, clear-bottom microplates

Methodology:

  • Cell Plating: Seed the α3β4-expressing HEK293 cells into 384-well plates at an optimized density (e.g., 10,000-20,000 cells/well) and allow them to adhere overnight.

  • Dye Loading: Prepare the dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the dye loading solution to each well. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

  • Antagonist Incubation: Add the different concentrations of this compound to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation and Fluorescence Measurement: Prepare the agonist solution at a concentration that elicits a submaximal response (e.g., EC80). Use the FLIPR instrument to add the agonist to all wells simultaneously and measure the fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Radioligand Binding Assay to Determine this compound Ki

This protocol is a general guide for a competitive radioligand binding assay.

Materials:

  • Cell membranes prepared from cells expressing the α3β4 nAChR

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., [³H]-epibatidine)

  • This compound

  • Non-specific binding control (e.g., a high concentration of a known nAChR ligand like nicotine)

  • Glass fiber filters

  • Scintillation cocktail

Methodology:

  • Assay Setup: In a 96-well plate, add the binding buffer, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of this compound.

  • Membrane Addition: Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the reaction by rapidly filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Calculate the Ki value using the Cheng-Prusoff equation.

Data Presentation

Table 1: Pharmacological Profile of this compound

ParameterValueReceptor SubtypeAssay TypeReference
IC50 10.2 μMα3β4 nAChRCalcium Flux[1]
Ki 0.508 μMα3β4 nAChRRadioligand Binding
Ki >100 μMα4β2 nAChRRadioligand Binding
Ki >100 μMα7 nAChRRadioligand Binding

Table 2: Effect of this compound on Epibatidine-Induced Calcium Flux

This compound ConcentrationEpibatidine EC50Maximum Response (% of control)
0 nM (Control)30 nM100%
3 nM~30 nMReduced
30 nM~30 nMFurther Reduced
300 nM~30 nMSignificantly Reduced

Note: This table represents the expected outcome based on the non-competitive antagonist profile of this compound, as described in studies with similar compounds.[4] The EC50 of the agonist (epibatidine) is not expected to shift significantly, while the maximal response will decrease with increasing concentrations of this compound.

Mandatory Visualizations

G cluster_0 Cell Membrane nAChR α3β4 nAChR Ca_ion Ca²⁺ Influx nAChR->Ca_ion Activates G_protein Downstream Effectors PI3K PI3K G_protein->PI3K Akt Akt PI3K->Akt Cellular_Response Modulation of Neuronal Survival and Inflammation Akt->Cellular_Response Acetylcholine Acetylcholine (Agonist) Acetylcholine->nAChR Binds to orthosteric site SR16584 This compound (Non-competitive Antagonist) SR16584->nAChR Binds to allosteric site Ca_ion->G_protein

Caption: Signaling pathway of α3β4 nAChR and the inhibitory action of this compound.

G cluster_workflow Experimental Workflow: Calcium Flux Assay A 1. Seed α3β4-expressing cells in 384-well plate B 2. Load cells with calcium-sensitive dye A->B C 3. Pre-incubate with varying [this compound] B->C D 4. Add agonist (e.g., epibatidine) and measure fluorescence C->D E 5. Analyze data to determine IC50 D->E

Caption: Experimental workflow for determining the IC50 of this compound.

G Start High Experimental Variability? Cause1 Inconsistent Compound Conc.? Start->Cause1 Cause2 Poor Cell Health? Start->Cause2 Cause3 Assay Condition Fluctuations? Start->Cause3 Cause1->Cause2 No Solution1 Prepare fresh, accurate dilutions of this compound Cause1->Solution1 Yes Cause2->Cause3 No Solution2 Use low passage, healthy cells and consistent density Cause2->Solution2 Yes Solution3 Standardize incubation times, temps, and buffers Cause3->Solution3 Yes End Reduced Variability Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting decision tree for high experimental variability.

References

Validation & Comparative

A Comparative Analysis of SR 16584 and Mecamylamine as α3β4 Nicotinic Acetylcholine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of nicotinic acetylcholine receptor (nAChR) antagonists is critical for advancing research in areas such as nicotine addiction and other neurological disorders. This guide provides an objective comparison of two notable α3β4 nAChR antagonists: the selective compound SR 16584 and the non-selective agent mecamylamine, supported by experimental data and detailed methodologies.

Introduction to α3β4 nAChR Antagonism

The α3β4 subtype of the nicotinic acetylcholine receptor is a ligand-gated ion channel expressed in the central and peripheral nervous systems. It has been implicated in a variety of physiological processes, including neurotransmitter release and synaptic plasticity. Antagonism of this receptor is a key area of investigation for therapeutic interventions, particularly in the context of substance dependence. This compound has emerged as a selective antagonist for the α3β4 subtype, while mecamylamine is a well-established, non-selective nAChR antagonist that has been studied for various therapeutic applications, including smoking cessation.[1][2]

Quantitative Comparison of Antagonist Performance

The following tables summarize the key quantitative data for this compound and mecamylamine, highlighting their binding affinities and inhibitory potencies at the α3β4 nAChR and other subtypes.

Table 1: Binding Affinity (Ki) of this compound and Mecamylamine for nAChR Subtypes

CompoundnAChR SubtypeKi (µM)Comments
This compound α3β40.508High affinity for the target receptor.
α4β2>100Demonstrates high selectivity over the α4β2 subtype.
α7>100Shows high selectivity over the α7 subtype.
Mecamylamine α3β40.09 - 0.64Potent, but non-selective, binding to the α3β4 subtype.
α4β2~1.0 - 2.5Significant binding to the α4β2 subtype.
α3β2~3.6Binds to the α3β2 subtype.
α7~6.9 - 7.0Binds to the α7 subtype.

Data compiled from multiple sources.

Table 2: Inhibitory Potency (IC50) of this compound and Mecamylamine

CompoundnAChR SubtypeIC50Assay Type
This compound α3β410.2 µMEpibatidine-induced Ca2+ flux in α3β4-transfected cells.
Mecamylamine α3β4640 nMInhibition of ACh-evoked currents in Xenopus oocytes.
α4β22.5 µMInhibition of ACh-evoked currents in Xenopus oocytes.
α3β23.6 µMInhibition of ACh-evoked currents in Xenopus oocytes.
α76.9 µMInhibition of ACh-evoked currents in Xenopus oocytes.

Data compiled from multiple sources.

Mechanism of Action

This compound acts as a non-competitive antagonist at the α3β4 nAChR.[2] Saturation binding experiments have shown that this compound's binding is not directly competitive with the agonist epibatidine, suggesting it may bind to an allosteric site or within the ion channel.[2]

Mecamylamine is also a non-competitive antagonist, acting as an open channel blocker.[3] Its mechanism involves entering and blocking the ion channel pore when the receptor is in its open state, thereby preventing ion flow.[4] This block is voltage-dependent and use-dependent, meaning its effect is more pronounced with repeated receptor activation.

In Vivo Efficacy

This compound: Preclinical studies have demonstrated the in vivo efficacy of compounds structurally related to this compound in models of nicotine addiction. For instance, the high-affinity and selective α3β4 nAChR antagonist AT-1001, for which this compound was a lead compound, has been shown to dose-dependently inhibit nicotine self-administration in rats.[5] This suggests that selective antagonism of the α3β4 receptor can modulate the reinforcing effects of nicotine.

Mecamylamine: Mecamylamine has been extensively studied in both preclinical and clinical settings for its effects on nicotine dependence. In animal models, mecamylamine has been shown to reduce nicotine self-administration and precipitate withdrawal symptoms in nicotine-dependent rats.[6][7] Clinical trials in humans have explored its use as a smoking cessation aid, often in combination with nicotine replacement therapy.[8] While it can reduce the rewarding effects of smoking, its clinical utility is often limited by its non-selective profile, which can lead to side effects.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Radioligand Binding Assay (for Ki determination)

Objective: To determine the binding affinity of a test compound (e.g., this compound) for a specific nAChR subtype by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing the human nAChR subtype of interest (e.g., α3β4, α4β2, or α7).

  • Radioligand: [³H]epibatidine for α3β4 and α4β2 subtypes; [³H]methyllycaconitine for the α7 subtype.

  • Test compound (this compound or mecamylamine) at various concentrations.

  • Non-specific binding control (e.g., a high concentration of a non-labeled ligand like nicotine or epibatidine).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (ice-cold incubation buffer).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold incubation buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in fresh incubation buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific control).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value from this curve and calculate the Ki value using the Cheng-Prusoff equation.

Calcium Flux Assay (for IC50 determination of functional antagonism)

Objective: To measure the ability of a test compound to inhibit the increase in intracellular calcium concentration induced by a nAChR agonist.

Materials:

  • HEK293 cells stably expressing the human α3β4 nAChR.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • nAChR agonist (e.g., epibatidine or acetylcholine).

  • Test compound (this compound or mecamylamine) at various concentrations.

  • Fluorescence plate reader (e.g., FlexStation).

Procedure:

  • Cell Plating: Seed the HEK293 cells expressing α3β4 nAChRs into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 60 minutes) at 37°C.

  • Compound Addition: Add varying concentrations of the test compound to the wells and incubate for a short period (e.g., 10-20 minutes).

  • Agonist Stimulation and Fluorescence Reading: Place the plate in the fluorescence plate reader. Add a fixed concentration of the nAChR agonist to each well and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the agonist-induced response against the log concentration of the test compound to generate a dose-response curve and calculate the IC50 value.

Nicotine Self-Administration in Rats (for in vivo efficacy)

Objective: To assess the effect of a test compound on the reinforcing properties of nicotine.

Materials:

  • Male Wistar or Sprague-Dawley rats.

  • Operant conditioning chambers equipped with two levers, a cue light, and an infusion pump.

  • Intravenous catheters.

  • Nicotine solution for infusion.

  • Test compound (this compound or mecamylamine) for systemic administration.

Procedure:

  • Surgery: Surgically implant an intravenous catheter into the jugular vein of each rat. Allow for a recovery period.

  • Training: Train the rats to self-administer nicotine by pressing a designated "active" lever, which triggers an intravenous infusion of nicotine paired with a cue light. The other "inactive" lever has no programmed consequences. Training continues until a stable baseline of responding is achieved.

  • Drug Administration: Prior to a self-administration session, administer the test compound or vehicle to the rats.

  • Testing: Place the rats in the operant chambers and allow them to self-administer nicotine for a set period (e.g., 1-2 hours).

  • Data Collection and Analysis: Record the number of presses on both the active and inactive levers. Compare the number of nicotine infusions earned between the drug-treated and vehicle-treated groups to determine the effect of the compound on nicotine self-administration.

Visualizations

Signaling Pathway of α3β4 nAChR and Antagonist Action

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane cluster_2 Antagonists cluster_3 Cellular Response ACh Acetylcholine (ACh) (Agonist) nAChR α3β4 nAChR ACh->nAChR Binds to Orthosteric Site IonChannel Ion Channel (Closed) nAChR->IonChannel Default State IonChannelOpen Ion Channel (Open) nAChR->IonChannelOpen Conformational Change CaInflux Ca²⁺ Influx IonChannelOpen->CaInflux Allows Influx SR16584 This compound (Non-competitive) SR16584->nAChR Binds to Allosteric Site Mecamylamine Mecamylamine (Channel Blocker) Mecamylamine->IonChannelOpen Blocks Pore Depolarization Membrane Depolarization NeurotransmitterRelease Neurotransmitter Release Depolarization->NeurotransmitterRelease CaInflux->Depolarization

Caption: Mechanism of α3β4 nAChR activation and antagonism.

Experimental Workflow for Radioligand Binding Assay

G start Start prep Prepare Cell Membranes (Expressing α3β4 nAChR) start->prep incubate Incubate Membranes with Radioligand & Test Compound prep->incubate filter Filter to Separate Bound & Free Ligand incubate->filter wash Wash Filters filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Analyze Data (IC50 & Ki Calculation) count->analyze end End analyze->end G cluster_Mecamylamine Mecamylamine sr_selectivity High Selectivity for α3β4 sr_moa Non-competitive (Allosteric/Channel?) sr_invivo Reduces Nicotine Self-Administration (via related compounds) mec_selectivity Non-selective mec_moa Non-competitive (Open Channel Blocker) mec_invivo Reduces Nicotine Self-Administration (Clinical & Preclinical) mec_side_effects Potential for Side Effects (due to non-selectivity) comparison Comparison Metric selectivity Selectivity moa Mechanism of Action invivo In Vivo Efficacy (Nicotine Addiction)

References

SR 16584 vs. AT-1001: A Comparative Guide to α3β4 Nicotinic Acetylcholine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the selection of a potent and selective antagonist is critical for investigating the physiological roles of the α3β4 nicotinic acetylcholine receptor (nAChR) and for the development of novel therapeutics. This guide provides a detailed comparison of two prominent α3β4 nAChR antagonists, SR 16584 and AT-1001, based on available experimental data.

This comparison finds that while both molecules are selective antagonists for the α3β4 nAChR, AT-1001 demonstrates significantly higher potency. AT-1001, however, exhibits a more complex mechanism of action, functioning as a partial agonist that leads to receptor desensitization and functional antagonism.

Quantitative Comparison of Antagonist Properties

The following tables summarize the binding affinities and functional inhibitory concentrations for this compound and AT-1001 at the α3β4 nAChR, as well as their selectivity over other nAChR subtypes.

CompoundBinding Affinity (Ki) at α3β4 nAChRReference
This compound 508 nM[1]
AT-1001 2.4 nM[2]
CompoundFunctional Inhibition (IC50) at α3β4 nAChRReference
This compound 10.2 µM[3]
AT-1001 35.2 nM[2]
CompoundSelectivity for α3β4 vs. α4β2 nAChR (Ki ratio)Selectivity for α3β4 vs. α7 nAChR (Ki ratio)Reference
This compound >196-fold>196-fold[1]
AT-1001 ~198-fold~92-fold[2]

In-Depth Analysis

AT-1001 exhibits a binding affinity for the α3β4 nAChR that is approximately 200-fold higher than that of this compound.[2] This translates to a significantly more potent functional antagonism, as evidenced by its nanomolar IC50 value for inhibiting epibatidine-induced calcium flux, compared to the micromolar concentration required for this compound.[2][3]

While both compounds demonstrate high selectivity for the α3β4 subtype over the α4β2 and α7 nAChRs, this compound shows a slightly better selectivity profile in binding assays, with no measurable affinity for the other subtypes at concentrations up to 100 µM.[1] AT-1001, while still highly selective, does show some affinity for α4β2 and α7 nAChRs in the higher nanomolar range.[2]

A key differentiator in their pharmacological profiles is their mechanism of action. This compound is characterized as a direct antagonist.[3] In contrast, AT-1001 is a partial agonist that causes receptor desensitization, leading to a state of functional antagonism.[4][5] This dual action may have implications for in vivo studies and therapeutic applications.

Experimental Methodologies

The data presented in this guide were derived from the following key experimental protocols:

Radioligand Binding Assays

These assays were employed to determine the binding affinity (Ki) of the compounds for different nAChR subtypes.

  • Preparation of Cell Membranes: Human Embryonic Kidney (HEK) cells stably transfected with the desired nAChR subunits (e.g., α3 and β4) are cultured and harvested. The cells are then homogenized, and the cell membranes are isolated through centrifugation.

  • Competitive Binding: A constant concentration of a radiolabeled ligand that binds to the receptor of interest (e.g., [3H]epibatidine) is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound or AT-1001).

  • Detection and Analysis: After incubation, the bound and free radioligand are separated by filtration. The radioactivity of the filters is measured using liquid scintillation counting. The data are then analyzed to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Functional Antagonism Assays (Calcium Flux)

This method is used to assess the ability of the antagonists to inhibit the function of the α3β4 nAChR in response to an agonist.

  • Cell Preparation: HEK cells expressing the α3β4 nAChR are plated in multi-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Application: The cells are first incubated with varying concentrations of the antagonist (this compound or AT-1001).

  • Agonist Stimulation: An agonist of the α3β4 nAChR (e.g., epibatidine) is then added to the wells to stimulate the receptor.

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured by detecting the fluorescence intensity using a fluorometric imaging plate reader (FLIPR).

  • Data Analysis: The antagonist's potency is determined by calculating the concentration that produces 50% inhibition (IC50) of the agonist-induced calcium response.

Signaling Pathway and Experimental Workflow Diagrams

alpha3beta4_signaling_pathway cluster_receptor α3β4 nAChR Activation cluster_cellular_response Cellular Response cluster_antagonism Antagonist Action Agonist Acetylcholine / Nicotine Receptor α3β4 nAChR Agonist->Receptor Binding Ion_Channel Ion Channel Opening Receptor->Ion_Channel Ion_Influx Na+ / K+ Influx Ion_Channel->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Influx Ca2+ Influx (via VDCCs & Receptor) Depolarization->Ca_Influx Downstream Downstream Signaling (e.g., Neurotransmitter Release) Ca_Influx->Downstream SR16584 This compound (Antagonist) SR16584->Receptor Blocks Binding AT1001 AT-1001 (Partial Agonist / Functional Antagonist) AT1001->Receptor Binds & Desensitizes

Caption: Signaling pathway of the α3β4 nicotinic acetylcholine receptor and points of intervention for this compound and AT-1001.

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Antagonism Assay (Calcium Flux) B_Start HEK cells with α3β4 nAChR B_Membrane Isolate Cell Membranes B_Start->B_Membrane B_Incubate Incubate with [3H]epibatidine & Test Compound B_Membrane->B_Incubate B_Filter Separate Bound/ Free Ligand B_Incubate->B_Filter B_Count Scintillation Counting B_Filter->B_Count B_Analyze Calculate Ki B_Count->B_Analyze F_Start HEK cells with α3β4 nAChR loaded with Ca2+ dye F_Antagonist Add Antagonist (this compound or AT-1001) F_Start->F_Antagonist F_Agonist Add Agonist (e.g., epibatidine) F_Antagonist->F_Agonist F_Measure Measure Fluorescence (FLIPR) F_Agonist->F_Measure F_Analyze Calculate IC50 F_Measure->F_Analyze

Caption: Workflow diagrams for determining binding affinity and functional antagonism of α3β4 nAChR ligands.

Conclusion

Based on the currently available data, AT-1001 is the more potent α3β4 nAChR antagonist when compared to this compound, exhibiting significantly higher binding affinity and functional inhibitory activity. However, its characterization as a partial agonist leading to functional antagonism presents a more complex pharmacological profile than the direct antagonism of this compound. The choice between these two compounds will ultimately depend on the specific requirements of the research. For studies requiring maximal potency, AT-1001 is the superior choice. For investigations where a direct and uncomplicated antagonist action is preferred, this compound may be more suitable, despite its lower potency.

References

Unveiling the Selectivity of SR 16584: A Comparative Analysis Against Other Nicotinic Acetylcholine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for selective pharmacological tools is paramount. This guide provides a comprehensive assessment of the selectivity profile of SR 16584, a notable α3β4 nicotinic acetylcholine receptor (nAChR) antagonist, in comparison to other widely used nAChR antagonists: Mecamylamine, Dihydro-β-erythroidine (DHβE), and Methyllycaconitine (MLA). This objective comparison is supported by experimental data to inform the selection of the most appropriate antagonist for specific research applications.

Nicotinic acetylcholine receptors are a diverse family of ligand-gated ion channels, implicated in a wide array of physiological and pathological processes. The development of subtype-selective antagonists is crucial for dissecting the specific roles of these receptor subtypes and for the rational design of novel therapeutics. This compound has emerged as a valuable tool due to its reported selectivity for the α3β4 subtype. This guide will delve into the quantitative data that underpins this claim and contrast it with the broader activity profiles of other established antagonists.

Comparative Selectivity Profiles: A Quantitative Overview

The selectivity of a receptor antagonist is a critical determinant of its utility. The following tables summarize the binding affinities (Ki) and functional inhibitory concentrations (IC50) of this compound and other nAChR antagonists against various nAChR subtypes. This data, compiled from in vitro studies, allows for a direct comparison of their potency and selectivity.

CompoundnAChR SubtypeBinding Affinity (Ki)Functional Antagonism (IC50)
This compound α3β40.508 µM10.2 µM[1]
α4β2> 100 µM-
α7> 100 µM-
Mecamylamine α3β41.53 ± 0.33 µM640 nM[2]
α4β2-2.5 µM[2]
α3β2-3.6 µM[2]
α7-6.9 µM[2]
Dihydro-β-erythroidine (DHβE) α4β2-0.37 µM
α4β4-0.19 µM
α3β2--
α7--
Methyllycaconitine (MLA) α7-2 nM[3][4]
α3β4--
α4β2--
α6-containing33 nM-

Note: A lower Ki or IC50 value indicates a higher binding affinity or inhibitory potency, respectively. The data presented is compiled from various sources and experimental conditions may differ.

Experimental Methodologies

The determination of antagonist selectivity relies on robust and reproducible experimental protocols. The two primary techniques employed in the characterization of the compounds discussed in this guide are radioligand binding assays and two-electrode voltage clamp electrophysiology.

Radioligand Binding Assay

This technique is utilized to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

Objective: To measure the ability of an antagonist to displace a radiolabeled ligand from its binding site on the nAChR.

Generalized Protocol:

  • Membrane Preparation: Tissues or cells expressing the nAChR subtype of interest are homogenized and subjected to centrifugation to isolate cell membranes containing the receptors.

  • Binding Reaction: The isolated membranes are incubated with a specific radioligand (e.g., [3H]epibatidine) and varying concentrations of the unlabeled antagonist being tested.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This functional assay measures the effect of an antagonist on the ion channel activity of nAChRs expressed in a cellular system, typically Xenopus oocytes.

Objective: To determine the concentration of an antagonist required to inhibit 50% of the agonist-induced current (IC50) for a specific nAChR subtype.

Generalized Protocol:

  • Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and injected with cRNA encoding the specific nAChR subunits of interest. The oocytes are then incubated to allow for receptor expression on the cell membrane.

  • Electrophysiological Recording: An oocyte expressing the target nAChR is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording. The oocyte is continuously perfused with a recording solution.

  • Agonist Application: A specific nAChR agonist (e.g., acetylcholine) is applied to the oocyte to elicit an inward current, which is recorded by the voltage clamp amplifier.

  • Antagonist Application: The antagonist is co-applied with the agonist at varying concentrations. The degree of inhibition of the agonist-induced current is measured.

  • Data Analysis: A concentration-response curve is generated by plotting the percentage of inhibition against the antagonist concentration. The IC50 value is then determined from this curve.

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams illustrate the nAChR signaling pathway, the experimental workflow for assessing antagonist selectivity, and the logical framework for comparing this compound to other antagonists.

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist (ACh) Agonist (ACh) nAChR nAChR Agonist (ACh)->nAChR Binds Cation Influx Na+, Ca2+ nAChR->Cation Influx Channel Opens Depolarization Depolarization Cation Influx->Depolarization Cellular Response Cellular Response Depolarization->Cellular Response Antagonist_Selectivity_Workflow cluster_binding Binding Assay cluster_functional Functional Assay (TEVC) prep Receptor/Membrane Preparation radioligand Incubate with Radioligand & Antagonist prep->radioligand filter Filtration radioligand->filter count Scintillation Counting filter->count ki Calculate Ki count->ki end Selectivity Profile ki->end expression nAChR Expression (e.g., Oocytes) record Electrophysiological Recording expression->record application Agonist & Antagonist Application record->application measure Measure Current Inhibition application->measure ic50 Calculate IC50 measure->ic50 ic50->end start Start start->prep start->expression SR16584_Comparison_Logic cluster_comparators Comparator Antagonists SR16584 This compound (High α3β4 Selectivity) Evaluation Evaluation Criteria (Ki, IC50 across subtypes) SR16584->Evaluation Mecamylamine Mecamylamine (Non-selective) Mecamylamine->Evaluation DHBE DHβE (α4-containing selective) DHBE->Evaluation MLA MLA (α7 selective) MLA->Evaluation

References

SR 16584: A Precision Tool for Dissecting Nicotinic Acetylcholine Receptor Subtype Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diverse family of nicotinic acetylcholine receptors (nAChRs) presents a significant challenge in neurobiology and pharmacology. The functional elucidation of individual nAChR subtypes is crucial for understanding their roles in physiological processes and for the development of targeted therapeutics. SR 16584 has emerged as a valuable pharmacological tool, offering a high degree of selectivity for the α3β4 nAChR subtype. This guide provides a comprehensive comparison of this compound with other nAChR ligands, supported by experimental data and detailed protocols, to aid researchers in its effective application.

Comparative Analysis of nAChR Antagonists

This compound distinguishes itself through its pronounced selectivity for the α3β4 nAChR, with negligible affinity for the α4β2 and α7 subtypes, which are the most prevalent nAChR subtypes in the central nervous system.[1] This selectivity allows for the precise investigation of α3β4-mediated functions. In functional assays, this compound acts as a noncompetitive antagonist of epibatidine-induced Ca2+ flux in cells transfected with α3β4 receptors.[1]

A close analog of this compound, AT-1001, demonstrates even higher affinity and selectivity for the α3β4 subtype.[2][3][4] The comparative binding affinities of this compound and other key nAChR ligands are summarized below.

Table 1: Binding Affinity (Ki, nM) of nAChR Ligands at Various Subtypes
Compoundα3β4α4β2α7Selectivity (α4β2/α3β4)Selectivity (α7/α3β4)
This compound ~1700¹>100,000¹>100,000¹>58>58
AT-10012.4²476²221²19892
Mecamylamine(Non-selective antagonist)(Non-selective antagonist)(Non-selective antagonist)--
Dihydro-β-erythroidine (DHβE)High μMLow nM-High-
Methyllycaconitine (MLA)--Low nM-High

¹Data derived from functional antagonism (IC50) and binding studies where no affinity was observed up to 100 µM.[1][5] ²Ki values for AT-1001.[2]

Table 2: Functional Activity (IC50, µM) of this compound
nAChR SubtypeFunctional AssayIC50 (µM)
α3β4Epibatidine-induced Ca2+ flux10.2[5]

Experimental Protocols

Radioligand Binding Assay

This protocol provides a general framework for determining the binding affinity of a test compound, such as this compound, to different nAChR subtypes.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a specific nAChR subtype.

Materials:

  • Cell membranes prepared from cell lines stably expressing the nAChR subtype of interest (e.g., HEK293 cells).

  • Radioligand specific for the nAChR subtype (e.g., [³H]Epibatidine for α3β4 and α4β2, [³H]Methyllycaconitine for α7).[6][7]

  • Test compound (e.g., this compound) at various concentrations.

  • Non-specific binding control (e.g., a high concentration of a known non-selective ligand like nicotine or epibatidine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target nAChR subtype in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspension and re-centrifugation. Resuspend the final membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Radioligand and membrane preparation.

    • Non-specific Binding: Radioligand, non-specific binding control, and membrane preparation.

    • Competition Binding: Radioligand, varying concentrations of the test compound, and membrane preparation.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Assay_Setup Assay Setup in 96-well Plate Membrane_Prep->Assay_Setup Incubation Incubation to Equilibrium Assay_Setup->Incubation Filtration Filtration & Washing Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Data_Analysis Calculate Specific Binding, IC50, and Ki Quantification->Data_Analysis

Fig 1. Experimental workflow for a radioligand binding assay.
Calcium Flux Assay

This protocol outlines a method to assess the functional antagonist activity of a compound like this compound.

Objective: To determine the IC50 value of a test compound in inhibiting agonist-induced calcium influx through nAChRs.

Materials:

  • Cell line stably expressing the nAChR subtype of interest (e.g., HEK293).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • nAChR agonist (e.g., epibatidine or acetylcholine).

  • Test compound (e.g., this compound) at various concentrations.

  • Fluorescence plate reader with automated liquid handling.

Procedure:

  • Cell Plating: Seed cells expressing the target nAChR subtype into a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye in assay buffer. Incubate at 37°C for 30-60 minutes.

  • Washing: Gently wash the cells with assay buffer to remove extracellular dye.

  • Compound Incubation: Add varying concentrations of the test compound (antagonist) to the wells and incubate for a predetermined time.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then add a specific concentration of the agonist to all wells and immediately begin recording the change in fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the agonist response against the concentration of the test compound to determine the IC50 value.

Calcium_Flux_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Plating Cell Plating Dye_Loading Loading with Calcium Dye Cell_Plating->Dye_Loading Antagonist_Incubation Incubation with Antagonist Dye_Loading->Antagonist_Incubation Agonist_Stimulation Agonist Stimulation & Fluorescence Reading Antagonist_Incubation->Agonist_Stimulation Data_Analysis Determine Peak Response & Calculate IC50 Agonist_Stimulation->Data_Analysis

Fig 2. Experimental workflow for a calcium flux assay.

Signaling Pathways of nAChR Subtypes

The selective antagonism of α3β4 nAChRs by this compound allows for the isolation and study of signaling pathways mediated by other nAChR subtypes.

α7 nAChR Signaling

Activation of α7 nAChRs, which are highly permeable to Ca²⁺, can initiate several downstream signaling cascades, including the JAK2-STAT3 and PI3K-Akt pathways, which are implicated in neuroprotection and anti-inflammatory responses.[8][9][10][11][12]

a7_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm a7 α7 nAChR Ca_influx Ca²⁺ Influx a7->Ca_influx Activation JAK2 JAK2 a7->JAK2 PI3K PI3K Ca_influx->PI3K STAT3 STAT3 JAK2->STAT3 Anti_inflammation Anti-inflammation STAT3->Anti_inflammation Akt Akt PI3K->Akt Neuroprotection Neuroprotection Akt->Neuroprotection

Fig 3. Simplified signaling pathway of the α7 nAChR.
α4β2 nAChR Signaling

α4β2 nAChRs are key mediators of nicotine's rewarding effects and are densely expressed in dopaminergic pathways.[1] Their activation leads to dopamine release in brain regions like the nucleus accumbens.

a4b2_signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft a4b2 α4β2 nAChR Ca_influx Ca²⁺ Influx a4b2->Ca_influx Activation Dopamine_Vesicle Dopamine Vesicle Ca_influx->Dopamine_Vesicle Triggers Dopamine Dopamine Dopamine_Vesicle->Dopamine Release

Fig 4. Role of presynaptic α4β2 nAChR in dopamine release.
α3β4 nAChR Signaling

α3β4 nAChRs are prominently expressed in autonomic ganglia and the adrenal medulla. Their activation can lead to the release of catecholamines, such as adrenaline, which can influence physiological processes like glucose metabolism.[13]

a3b4_signaling cluster_adrenal Adrenal Medulla cluster_circulation Circulation a3b4 α3β4 nAChR Depolarization Depolarization a3b4->Depolarization Activation Adrenaline_Release Adrenaline Release Depolarization->Adrenaline_Release Adrenaline Adrenaline Adrenaline_Release->Adrenaline Glucose_Metabolism Modulation of Glucose Metabolism Adrenaline->Glucose_Metabolism

Fig 5. Involvement of α3β4 nAChR in adrenaline release.

Conclusion

This compound is a powerful and selective antagonist for the α3β4 nAChR subtype. Its utility in differentiating the functions of α3β4 from other nAChR subtypes, particularly the highly expressed α4β2 and α7 subtypes, makes it an indispensable tool for researchers. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of nicotinic acetylcholine receptor pharmacology and its implications for health and disease.

References

SR 16584: A Non-Competitive Antagonist of the α3β4 Nicotinic Acetylcholine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

SR 16584 has been characterized as a selective, non-competitive antagonist of the α3β4 nicotinic acetylcholine receptor (nAChR). This classification is supported by both radioligand binding studies and functional assays, which differentiate its mechanism from that of competitive antagonists. This guide provides a comparative overview of this compound, detailing the experimental evidence for its non-competitive nature and contrasting it with other nAChR antagonists.

Distinguishing Competitive vs. Non-Competitive Antagonism

Understanding the mode of antagonism is crucial for drug development. Competitive antagonists bind to the same site as the endogenous agonist (the orthosteric site). Their inhibitory effect is surmountable, meaning it can be overcome by increasing the concentration of the agonist. This results in a parallel rightward shift of the agonist's dose-response curve with no change in the maximum response (Emax).

In contrast, non-competitive antagonists bind to a different site on the receptor (an allosteric site). This binding event alters the receptor's conformation, preventing its activation even when the agonist is bound to the orthosteric site. The inhibition by a non-competitive antagonist is insurmountable; increasing the agonist concentration does not restore the maximum response. This leads to a decrease in the Emax of the agonist's dose-response curve.

Quantitative Comparison of α3β4 nAChR Antagonists

The following table summarizes the key pharmacological parameters for this compound and provides a comparison with a known competitive antagonist, Dihydro-β-erythroidine (DHβE), and another non-competitive antagonist, Mecamylamine.

CompoundAntagonist TypeTarget ReceptorKi (nM)IC50 (µM)Mode of Action
This compound Non-Competitive α3β4 nAChR50810.2Allosteric modulation
Dihydro-β-erythroidine (DHβE)Competitiveα3β4 nAChR~1000-Orthosteric binding
MecamylamineNon-Competitiveα3β4 nAChR-~0.3-1Channel block/Allosteric modulation

Experimental Evidence for Non-Competitive Antagonism of this compound

The characterization of this compound as a non-competitive antagonist is primarily based on the findings of Zaveri et al. (2010). The key experiments are detailed below.

Radioligand Binding Assays

Protocol: Saturation binding experiments were performed using membranes from HEK cells stably expressing the human α3β4 nAChR. The radioligand used was [3H]epibatidine, a high-affinity competitive agonist. The binding of increasing concentrations of [3H]epibatidine was measured in the absence and presence of various concentrations of this compound. Data were analyzed using Scatchard plots to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Results: The presence of this compound resulted in a significant change in both the Kd and the Bmax of [3H]epibatidine binding. A decrease in Bmax is the hallmark of non-competitive inhibition, as the antagonist, by binding to an allosteric site, reduces the number of receptors available for high-affinity agonist binding, regardless of the agonist concentration. While this compound did displace [3H]epibatidine, suggesting some interaction with the orthosteric site, the significant change in Bmax confirms a predominantly non-competitive mechanism.

cluster_binding Binding Assay Workflow prep Prepare Membranes (HEK cells with α3β4 nAChR) radioligand Add [3H]epibatidine (Radiolabeled Agonist) prep->radioligand antagonist Add this compound (Test Antagonist) radioligand->antagonist incubate Incubate to Equilibrium antagonist->incubate separate Separate Bound/Free Ligand (Filtration) incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Scatchard Analysis (Determine Kd and Bmax) quantify->analyze cluster_functional Functional Assay Workflow load_cells Load Cells with Calcium Dye (HEK cells with α3β4 nAChR) add_antagonist Add this compound load_cells->add_antagonist add_agonist Add Epibatidine (Agonist) add_antagonist->add_agonist measure_fluorescence Measure Intracellular Ca2+ (FLIPR) add_agonist->measure_fluorescence analyze_data Analyze Dose-Response Curve (Determine Emax) measure_fluorescence->analyze_data cluster_receptor α3β4 nAChR Signaling cluster_cellular Cellular Response agonist Agonist (e.g., Acetylcholine) receptor α3β4 nAChR (Orthosteric Site) agonist->receptor Binds channel Ion Channel (Closed) receptor->channel Gating ion_influx Na+/Ca2+ Influx channel->ion_influx Opens to allow sr16584 This compound (Non-Competitive Antagonist) allosteric_site Allosteric Site sr16584->allosteric_site Binds allosteric_site->channel Inhibits Opening depolarization Membrane Depolarization ion_influx->depolarization downstream Downstream Signaling depolarization->downstream

SR16584: A Selective Antagonist of α3β4 Nicotinic Acetylcholine Receptors in Blocking Nicotine-Induced Responses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of SR16584 in blocking nicotine-induced responses, with a focus on its selectivity for the α3β4 nicotinic acetylcholine receptor (nAChR) subtype. Its performance is contrasted with other nAChR antagonists, supported by available experimental data.

Introduction

Nicotine, the primary psychoactive component of tobacco, exerts its effects by binding to and activating nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels widely distributed throughout the central and peripheral nervous systems. The diverse subtypes of nAChRs, formed by different combinations of α and β subunits, mediate various physiological and behavioral effects of nicotine, including addiction. The α3β4 nAChR subtype, while less abundant than α4β2 and α7 subtypes, has been implicated in nicotine dependence and withdrawal. Consequently, the development of selective antagonists for the α3β4 nAChR is a promising strategy for smoking cessation therapies. SR16584 has emerged as a novel and selective antagonist for the α3β4 nAChR, offering a valuable tool for research and potential therapeutic development.[1]

Quantitative Comparison of nAChR Antagonists

The following tables summarize the binding affinities (Ki) and functional inhibitory concentrations (IC50) of SR16584 and other non-selective nAChR antagonists. This data highlights the selectivity profile of SR16584.

Table 1: Binding Affinity (Ki) of nAChR Antagonists

CompoundnAChR SubtypeKi (nM)Selectivity ProfileReference
SR16584 α3β4Data not explicitly quantified, but is a lead compound for more potent analogues like AT-1001.Selective for α3β4 with no measurable affinity for α4β2 or α7.[1]
AT-1001 (analogue of SR16584)α3β42.4~200-fold higher affinity for α3β4 than SR16584.[2]
α4β2476~198-fold selective for α3β4 over α4β2.[2]
α7221~92-fold selective for α3β4 over α7.[2]
Mecamylamineα4β21530 ± 330Non-selective.[3]

Note: A direct Ki value for SR16584 was not found in the provided search results. AT-1001, a more potent analog, is included to provide a quantitative perspective on the potential affinity range of this chemical class.

Table 2: Functional Inhibition (IC50) of nAChR Antagonists

CompoundnAChR SubtypeIC50Functional EffectReference
SR16584 α3β4Not explicitly quantifiedNon-competitive antagonist of epibatidine-induced Ca2+ flux.[1]
Mecamylamineα3β4640 nMNon-competitive antagonist.
α4β22.5 µMNon-competitive antagonist.
α3β23.6 µMNon-competitive antagonist.
α76.9 µMNon-competitive antagonist.
18-Methoxycoronaridine (18-MC)α3β4Not explicitly quantifiedAntagonist, but not selective and binds to opioid and other receptors.[1]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of SR16584 and other nAChR antagonists are provided below.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a compound for specific nAChR subtypes.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cell lines (e.g., HEK-293) stably transfected with the human nAChR subtype of interest (e.g., α3β4, α4β2, or α7).

  • Incubation: The cell membranes are incubated with a specific radioligand (e.g., [3H]epibatidine) at a concentration near its Kd value.

  • Competition: A range of concentrations of the unlabeled test compound (e.g., SR16584, mecamylamine) is added to compete with the radioligand for binding to the receptors.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.[3][4]

Calcium (Ca2+) Flux Functional Assay

Objective: To measure the ability of an antagonist to block agonist-induced Ca2+ influx through nAChRs.

General Protocol:

  • Cell Culture: HEK-293 cells stably expressing the desired nAChR subtype (e.g., α3β4) are plated in 96-well or 384-well plates.[5]

  • Dye Loading: The cells are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6) in a physiological salt solution.

  • Antagonist Incubation: The cells are pre-incubated with varying concentrations of the antagonist (e.g., SR16584) for a defined period.[5]

  • Agonist Stimulation: An nAChR agonist (e.g., nicotine or epibatidine) is added to the wells to stimulate Ca2+ influx through the activated receptors.[5]

  • Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular Ca2+ concentration, is measured using a fluorescence plate reader (e.g., FLIPR).

  • Data Analysis: The antagonist's potency is determined by calculating the IC50 value from the concentration-response curve of the inhibition of the agonist-induced Ca2+ response.[5]

In Vivo Microdialysis for Dopamine Release

Objective: To assess the effect of an antagonist on nicotine-induced dopamine release in a specific brain region (e.g., nucleus accumbens).

General Protocol:

  • Animal Surgery: A microdialysis guide cannula is stereotaxically implanted into the target brain region of a rat or mouse.

  • Microdialysis Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula.

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).

  • Baseline Collection: Dialysate samples are collected at regular intervals to establish a baseline level of dopamine.

  • Drug Administration: The antagonist (e.g., SR16584) is administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe. Nicotine is then administered to induce dopamine release.[6]

  • Sample Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).[6]

  • Data Analysis: The change in dopamine levels from baseline following nicotine administration, with and without the antagonist, is calculated to determine the antagonist's efficacy in blocking the nicotine-induced response.[6]

Visualizations

Signaling Pathway of Nicotine-Induced Cellular Response via α3β4 nAChR

Nicotine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Nicotine Nicotine nAChR α3β4 nAChR Nicotine->nAChR Binds to Ca_ion Ca2+ nAChR->Ca_ion Influx Na_ion Na+ nAChR->Na_ion Influx VOCC Voltage-Operated Ca2+ Channel (VOCC) VOCC->Ca_ion Influx ER Endoplasmic Reticulum (ER) Ca_ion->ER Triggers Cellular_Response Cellular Responses (e.g., Neurotransmitter Release) Ca_ion->Cellular_Response Depolarization Membrane Depolarization Na_ion->Depolarization Depolarization->VOCC Opens Ca_release Ca2+ Release ER->Ca_release Ca_release->Cellular_Response SR16584 SR16584 SR16584->nAChR Blocks

Caption: Nicotine-induced signaling via α3β4 nAChR and blockade by SR16584.

Experimental Workflow for Ca2+ Flux Assay

Calcium_Flux_Workflow Start Start: Plate Cells Dye_Loading Load with Ca2+ Dye Start->Dye_Loading Antagonist_Incubation Incubate with SR16584 Dye_Loading->Antagonist_Incubation Agonist_Addition Add Nicotine (Agonist) Antagonist_Incubation->Agonist_Addition Measure_Fluorescence Measure Fluorescence Agonist_Addition->Measure_Fluorescence Data_Analysis Analyze Data (IC50) Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing SR16584 efficacy using a Ca2+ flux assay.

Conclusion

SR16584 represents a significant advancement in the development of selective antagonists for the α3β4 nAChR subtype. Its high selectivity over other major nAChR subtypes, such as α4β2 and α7, makes it a valuable pharmacological tool for dissecting the specific roles of α3β4 receptors in nicotine's effects. While direct quantitative data for SR16584 is limited in the public domain, the high potency of its analogs, such as AT-1001, underscores the potential of this chemical scaffold. In comparison to non-selective antagonists like mecamylamine and 18-methoxycoronaridine, SR16584 offers a more targeted approach to studying and potentially treating nicotine addiction by minimizing off-target effects. Further research, including in vivo studies on nicotine self-administration and withdrawal, will be crucial to fully elucidate the therapeutic potential of SR16584 and similar selective α3β4 nAChR antagonists.

References

A Comparative Guide to the In Vitro and In Vivo Effects of SR 16584

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the nicotinic acetylcholine receptor (nAChR) ligand SR 16584, focusing on its in vitro and in vivo effects. Due to the limited availability of in vivo data for this compound in publicly accessible literature, this guide uses the well-characterized α3β4 nAChR ligand AT-1001 as a comparator to offer a broader perspective on the potential effects of selective α3β4 nAChR modulation.

In Vitro Profile: this compound and the Comparator AT-1001

This compound has been identified as a selective antagonist of the α3β4 nicotinic acetylcholine receptor.[1] In vitro studies are crucial for determining the potency and selectivity of such compounds.

CompoundTargetAssay TypeMetricValueReference
This compound α3β4 nAChRFunctional AntagonismIC5010.2 μM[1]
AT-1001 α3β4 nAChRRadioligand BindingKᵢ< 10 nM[2]
AT-1001 α4β2 nAChRRadioligand BindingKᵢ> 900 nM (>90-fold selectivity)[2]
AT-1001 α7 nAChRRadioligand BindingKᵢ> 900 nM (>90-fold selectivity)[2][3]
AT-1001 human α3β4 nAChRPatch-clamp ElectrophysiologyAgonist EfficacyPartial Agonist (~65-70%)[4]
AT-1001 rat α3β4 nAChRPatch-clamp ElectrophysiologyAgonist EfficacyPartial Agonist (~65-70%)[4]

Key Insights:

  • This compound demonstrates antagonist activity at the α3β4 nAChR with a micromolar potency.

  • AT-1001 exhibits high-affinity binding to the α3β4 nAChR with excellent selectivity over other major nAChR subtypes.[2][3] While initially described as an antagonist, further studies have revealed that AT-1001 acts as a potent partial agonist at both human and rat α3β4 nAChRs.[4]

In Vivo Profile: A Look at the Comparator AT-1001

As of the latest literature review, no specific in vivo studies for this compound have been published. Therefore, to illustrate the potential in vivo effects of a selective α3β4 nAChR ligand, we present data for AT-1001, which has been investigated in animal models of nicotine addiction.

CompoundAnimal ModelStudy TypeKey FindingsReference
AT-1001 RatsNicotine Self-AdministrationPotently and dose-dependently blocked nicotine self-administration without affecting food responding.[2][3]
AT-1001 RatsStress-induced Reinstatement of Nicotine SeekingDose-dependently reduced yohimbine-induced reinstatement of nicotine seeking.[5]
AT-1001 RatsNicotine WithdrawalElicited minimal somatic withdrawal signs compared to the non-selective antagonist mecamylamine.[5]

Key Insights:

  • The in vivo data for AT-1001 suggests that selective modulation of the α3β4 nAChR can attenuate the reinforcing effects of nicotine and reduce relapse-like behavior in preclinical models.[2][3][5]

  • The minimal withdrawal effects observed with AT-1001 highlight the potential for a more favorable side-effect profile compared to non-selective nAChR antagonists.[5]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these compounds, it is essential to visualize the signaling pathway of the α3β4 nAChR and the experimental workflows used for their characterization.

G cluster_0 α3β4 Nicotinic Acetylcholine Receptor Signaling ACh Acetylcholine (ACh) or Nicotinic Agonist nAChR α3β4 nAChR (Ligand-gated ion channel) ACh->nAChR Binds to receptor Ion_Influx Na⁺ and K⁺ Influx nAChR->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response

Caption: Signaling pathway of the α3β4 nicotinic acetylcholine receptor.

G cluster_1 In Vitro Characterization Workflow start Start radioligand Radioligand Binding Assay (Determine Kᵢ and selectivity) start->radioligand functional Functional Assay (e.g., Ca²⁺ flux, Electrophysiology) (Determine IC₅₀/EC₅₀ and efficacy) start->functional data Data Analysis radioligand->data functional->data end End data->end

Caption: General workflow for in vitro characterization of nAChR ligands.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. Below are representative protocols for the key in vitro assays used to characterize α3β4 nAChR ligands.

Radioligand Binding Assay (for determining Kᵢ)

This assay measures the affinity of a compound for a specific receptor by assessing its ability to displace a radiolabeled ligand.

  • Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human α3β4 nAChR are cultured and harvested. The cells are then homogenized in a buffer solution and centrifuged to isolate the cell membranes containing the receptors.

  • Binding Reaction: The cell membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]epibatidine) and varying concentrations of the unlabeled test compound (e.g., AT-1001).

  • Filtration and Washing: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand. The filters are then washed to remove any non-specifically bound radioactivity.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

Functional Assay: Two-Electrode Voltage Clamp Electrophysiology (for determining functional activity)

This technique measures the ion flow through the receptor channel in response to ligand application, providing information on whether a compound is an agonist, antagonist, or partial agonist.

  • Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the human α3 and β4 nAChR subunits. The oocytes are then incubated for several days to allow for receptor expression on the cell surface.

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording. The oocyte is continuously perfused with a recording solution.

  • Compound Application: The test compound is applied to the oocyte at various concentrations. For antagonists, the oocyte is pre-incubated with the antagonist before co-application with a known agonist (e.g., acetylcholine).

  • Data Acquisition and Analysis: The changes in membrane current in response to compound application are recorded and analyzed. For agonists, a dose-response curve is generated to determine the EC50 (concentration for half-maximal activation) and the maximal efficacy relative to a full agonist. For antagonists, the IC50 (concentration for half-maximal inhibition) is determined.

Conclusion

This compound is a selective antagonist of the α3β4 nAChR with micromolar potency in vitro. While in vivo data for this compound is currently unavailable, the comparator compound AT-1001, a high-affinity partial agonist at the same receptor, has demonstrated promising effects in preclinical models of nicotine addiction. This suggests that the α3β4 nAChR is a viable target for the development of novel therapeutics for substance use disorders. Further in vivo characterization of this compound is warranted to fully understand its therapeutic potential.

References

SR 16584: A Comparative Analysis of a Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of studies involving SR 16584, a selective antagonist of the α3β4 nicotinic acetylcholine receptor (nAChR). The following sections present a comparative analysis of this compound with other relevant nAChR ligands, detailed experimental protocols from key studies, and visualizations of the associated signaling pathways and experimental workflows.

Introduction to this compound

This compound is a novel compound identified as a selective antagonist for the α3β4 nicotinic acetylcholine receptor.[1][2] Unlike many other nAChR ligands, this compound displays no measurable affinity for the more prevalent α4β2 or α7 nAChR subtypes, making it a valuable tool for investigating the specific roles of the α3β4 receptor.[2] The α3β4 nAChR is predominantly found in the sensory and autonomic ganglia, as well as in specific regions of the central nervous system, including the medial habenula and interpeduncular nucleus.[2][3] These receptors have been implicated in the pathophysiology of nicotine addiction and other substance use disorders, highlighting the therapeutic potential of selective antagonists like this compound.[2][4][5]

Comparative Analysis of this compound and Alternatives

This compound's pharmacological profile is best understood in comparison to its successor compound, AT-1001, as well as other well-characterized nAChR modulators such as nicotine and varenicline. AT-1001 was developed from this compound as a more potent and selective α3β4 nAChR antagonist.[4]

Quantitative Data Summary

The following tables summarize the binding affinities and functional potencies of this compound and its comparators at various nAChR subtypes.

Table 1: Binding Affinity (Ki, nM) at Nicotinic Acetylcholine Receptor Subtypes

Compoundα3β4 nAChRα4β2 nAChRα7 nAChRSelectivity (α4β2/α3β4)Selectivity (α7/α3β4)Reference
This compound 508>100,000>100,000>197>197[2]
AT-1001 2.447622119892[4]
Nicotine 4606.1>10,0000.013>21[6]
Varenicline 26,3000.41250.0000150.0047[6][7]

Table 2: Functional Activity (IC50/EC50, nM) at Nicotinic Acetylcholine Receptors

CompoundAssay Typeα3β4 nAChRα4β2 nAChRα7 nAChRReference
This compound Ca2+ Flux (Antagonist, IC50)10,200--[1]
AT-1001 Ca2+ Flux (Antagonist, IC50)~300--[4]
Nicotine Electrophysiology (Agonist, EC50)19,400--[7]
Varenicline Electrophysiology (Agonist, EC50)1,80054.3-[7]

Experimental Protocols

This section details the methodologies for key experiments cited in the comparative analysis of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of compounds for specific nAChR subtypes.

General Protocol:

  • Membrane Preparation: HEK293 cells stably transfected with the desired human nAChR subunits (e.g., α3 and β4) are cultured and harvested. The cells are then homogenized in a buffer solution and centrifuged to isolate the cell membranes containing the receptors.

  • Binding Reaction: The cell membranes are incubated with a specific radioligand (e.g., [3H]epibatidine) and varying concentrations of the competitor compound (e.g., this compound, AT-1001).

  • Separation: The reaction mixture is filtered through a glass fiber filter to separate the bound from the unbound radioligand.

  • Quantification: The radioactivity retained on the filter is measured using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the competitor compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Calcium Flux Assays

Objective: To measure the functional activity (agonist or antagonist) of compounds at ligand-gated ion channels like nAChRs.

General Protocol:

  • Cell Culture: HEK293 cells stably expressing the target nAChR subtype are plated in 96-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition:

    • Agonist Mode: Increasing concentrations of the test compound are added to the wells.

    • Antagonist Mode: The cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound) before the addition of a known agonist (e.g., epibatidine).

  • Fluorescence Measurement: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: The fluorescence data are used to generate concentration-response curves, from which EC50 (for agonists) or IC50 (for antagonists) values are determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of the α3β4 nAChR and a typical experimental workflow for its characterization.

nAChR Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) or Nicotine nAChR α3β4 nAChR (Ligand-gated Ion Channel) ACh->nAChR Binds to receptor Ion_Influx Cation Influx (Na+, K+, Ca2+) nAChR->Ion_Influx Channel opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Ca2+ Dependent Signaling Cascades (e.g., PI3K/Akt) Ion_Influx->Ca_Signaling Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response Ca_Signaling->Cellular_Response SR16584 This compound (Antagonist) SR16584->nAChR Blocks channel (Non-competitive)

Caption: Signaling pathway of the α3β4 nicotinic acetylcholine receptor.

Experimental Workflow Start Start: Characterization of this compound Cell_Culture 1. Culture HEK293 cells expressing α3β4, α4β2, or α7 nAChRs Start->Cell_Culture Binding_Assay 2a. Radioligand Binding Assay ([3H]epibatidine) Cell_Culture->Binding_Assay Functional_Assay 2b. Calcium Flux Assay Cell_Culture->Functional_Assay Determine_Ki 3a. Determine Ki for binding affinity & selectivity Binding_Assay->Determine_Ki Determine_IC50 3b. Determine IC50 for functional antagonism Functional_Assay->Determine_IC50 Compare 4. Compare data with other ligands (AT-1001, Nicotine, etc.) Determine_Ki->Compare Determine_IC50->Compare Conclusion Conclusion: Pharmacological Profile Compare->Conclusion

Caption: Experimental workflow for characterizing nAChR ligands.

Conclusion

This compound is a pioneering selective antagonist of the α3β4 nAChR, demonstrating significant selectivity over other major nAChR subtypes. While its potency is moderate, it has served as a critical lead compound for the development of more potent and selective antagonists like AT-1001. The comparative data presented in this guide underscore the importance of such selective ligands in dissecting the complex pharmacology of nicotinic systems and for the development of novel therapeutics for conditions such as nicotine addiction. The detailed experimental protocols provide a foundation for researchers aiming to replicate or build upon these findings.

References

Safety Operating Guide

Proper Disposal Procedures for SR 16584: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for SR 16584, a selective α3β4 nicotinic acetylcholine receptor (nAChR) antagonist. In the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions, the following procedures are based on general best practices for the disposal of non-hazardous chemical waste and solutions containing dimethyl sulfoxide (DMSO).

All laboratory personnel must be trained on proper waste handling and disposal procedures and should always consult their institution's Environmental Health and Safety (EHS) department for specific guidelines.[1][2]

Quantitative Data Summary
PropertyValueNotes
Chemical Name 1,3-Dihydro-1-[(3-exo)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-2H-indol-2-one-
Molecular Formula C₁₇H₂₂N₂O-
Molecular Weight 270.37 g/mol -
Appearance Solid-
Storage Temperature -20°C-
Solubility Soluble in DMSOFor preparing stock solutions.
Disposal Category Non-hazardous chemical waste (presumptive)In the absence of data indicating acute toxicity or other hazards, treat as non-hazardous chemical waste. Consult your institution's EHS for confirmation.

Experimental Protocols: Disposal Procedures

The proper disposal of this compound involves two separate streams: the disposal of the solid compound and the disposal of solutions of this compound in DMSO.

Disposal of Solid this compound

Unused or expired solid this compound should be treated as chemical waste.

Methodology:

  • Containerization: Place the original container with the solid this compound into a larger, compatible, and clearly labeled hazardous waste container. If the original container is compromised, transfer the solid to a new, properly labeled container.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound" and its chemical name), and the accumulation start date.

  • Storage: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[3] The SAA should be away from general lab traffic and incompatible chemicals.

  • Collection: Arrange for collection by your institution's certified hazardous waste disposal service. Do not dispose of solid chemical waste in the regular trash.[4][5]

Disposal of this compound in DMSO Solutions

Solutions of this compound in DMSO must be disposed of as liquid chemical waste. DMSO is a combustible liquid and can penetrate the skin, potentially carrying dissolved chemicals with it.

Methodology:

  • Waste Collection: Collect all waste solutions of this compound in DMSO in a dedicated, leak-proof, and compatible waste container. Do not mix with other solvent waste streams unless approved by your EHS department.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the names of all constituents (this compound and Dimethyl Sulfoxide), and their approximate concentrations.

  • Storage: Keep the waste container tightly sealed and store it in a designated satellite accumulation area, preferably in a secondary containment tray to prevent spills. Store away from heat and ignition sources.

  • Disposal: Arrange for the collection of the liquid waste by your institution's hazardous waste management service.[6] DMSO can typically be disposed of with other organic solvents, but always confirm with your EHS office.[6] Do not pour DMSO solutions down the drain. [2][7]

Disposal of Contaminated Labware

Any labware (e.g., pipette tips, centrifuge tubes, glassware) that has come into contact with this compound should be disposed of as solid chemical waste.

Methodology:

  • Collection: Place all contaminated disposable labware into a designated solid waste container lined with a chemically resistant bag.

  • Glassware: Decontaminate glassware by rinsing with a suitable solvent. The rinsate must be collected and disposed of as liquid chemical waste. After decontamination, the glassware can typically be washed and reused. If disposing of contaminated glassware, it must be placed in a designated broken glass box that is clearly labeled as containing chemically contaminated items.

  • Labeling and Storage: Label the solid waste container appropriately and store it in the satellite accumulation area.

  • Collection: Arrange for pickup by your institution's hazardous waste disposal service.

Mandatory Visualizations

Logical Workflow for this compound Disposal

G cluster_solid Solid this compound Waste cluster_liquid Liquid this compound Waste Solid_Waste Unused/Expired Solid this compound Solid_Container Labelled Solid Waste Container Solid_Waste->Solid_Container Contaminated_Labware Contaminated Labware (Tips, Tubes) Contaminated_Labware->Solid_Container SAA Store in Satellite Accumulation Area Solid_Container->SAA DMSO_Solution This compound in DMSO Solution Liquid_Container Labelled Liquid Waste Container DMSO_Solution->Liquid_Container Liquid_Container->SAA Disposal_Service Arrange for Collection by Certified Disposal Service SAA->Disposal_Service

Caption: Workflow for the proper segregation and disposal of solid and liquid this compound waste.

This guide provides a framework for the safe and compliant disposal of this compound. Adherence to these procedures, in conjunction with your institution's specific protocols, is essential for maintaining a safe laboratory environment.

References

Navigating the Safe Handling of SR 16584: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Material Safety Data Sheet (MSDS) for SR 16584 was not found in the public domain. The following guidance is based on general laboratory safety protocols for handling research compounds with unknown toxicological properties. Researchers, scientists, and drug development professionals are strongly advised to conduct a thorough risk assessment before handling this compound and to consult with their institution's Environmental Health and Safety (EHS) department for specific handling and disposal protocols.

The following provides essential, immediate safety and logistical information, including operational and disposal plans, for handling the selective α3β4 nicotinic acetylcholine receptor (nAChR) antagonist, this compound. This procedural, step-by-step guidance directly answers specific operational questions to build deep trust and become a preferred source for laboratory safety and chemical handling information.

Recommended Personal Protective Equipment (PPE)

When handling this compound, a cautious approach is necessary due to the absence of specific toxicity data. The following personal protective equipment is recommended to create a barrier between the researcher and the chemical, minimizing the risk of exposure through inhalation, skin contact, or eye contact.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are compatible with the solvents being used (e.g., DMSO). Change gloves frequently and immediately if contaminated.
Eye Protection Safety glasses with side shields or gogglesGoggles are required when there is a splash hazard.
Body Protection Laboratory coatA buttoned, full-length lab coat should be worn to protect skin and clothing.
Respiratory Protection N95 respirator or higherRecommended when handling the powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of aerosols.

Experimental Workflow for Safe Handling

The following diagram outlines a standard workflow for handling this compound, emphasizing critical safety checkpoints from initial preparation to final disposal.

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_area Designated Handling Area (Fume Hood / BSC) gather_ppe Gather Required PPE prep_area->gather_ppe 1. Set up weigh_compound Weigh this compound gather_ppe->weigh_compound 2. Don PPE dissolve Dissolve in Solvent (e.g., DMSO) weigh_compound->dissolve 3. Proceed perform_exp Perform Experiment dissolve->perform_exp 4. Use Solution decontaminate Decontaminate Surfaces perform_exp->decontaminate 5. After Experiment dispose_waste Dispose of Waste decontaminate->dispose_waste 6. Segregate Waste remove_ppe Remove PPE dispose_waste->remove_ppe 7. Final Step cluster_ppe cluster_rec task What is the task? weighing Weighing Powder task->weighing dissolving Dissolving in Solvent task->dissolving cell_culture Cell Culture Application task->cell_culture animal_dosing Animal Dosing task->animal_dosing rec1 Lab Coat, Gloves, Safety Glasses, Respirator weighing->rec1 rec2 Lab Coat, Gloves, Safety Goggles dissolving->rec2 rec3 Lab Coat, Gloves cell_culture->rec3 rec4 Lab Coat, Gloves, Safety Glasses, Respirator (if aerosol risk) animal_dosing->rec4

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SR 16584
Reactant of Route 2
Reactant of Route 2
SR 16584

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.